Technical Documentation Center

3-(5-Chloro-2-fluorophenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(5-Chloro-2-fluorophenyl)propanoic acid
  • CAS: 135832-52-9

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 3-(5-Chloro-2-fluorophenyl)propanoic Acid

Executive Summary & The Chemoselectivity Challenge 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) is a highly valued halogenated building block in medicinal chemistry. It serves as a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chemoselectivity Challenge

3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) is a highly valued halogenated building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including 1,3,4-oxadiazole derivatives known for their potent antibacterial and antioxidant properties[1].

The primary synthetic challenge when scaling up halogenated phenylpropanoic acids is chemoselectivity . Standard synthetic routes often proceed via a cinnamic acid intermediate (an α,β -unsaturated acid). Reducing this double bond using standard catalytic hydrogenation (e.g., H2​ with Pd/C) frequently leads to concurrent hydrodehalogenation—cleaving the labile aryl carbon-chlorine (C-Cl) bond. This side reaction generates 3-(2-fluorophenyl)propanoic acid, a des-chloro impurity that is structurally similar to the target molecule and notoriously difficult to purge via standard crystallization.

To ensure scientific integrity and high product purity, this whitepaper details two field-proven, self-validating synthetic routes designed specifically to preserve the C-Cl bond: a reduction-free Malonic Ester Route [2][3] and a Knoevenagel Condensation Route utilizing a chemoselective nickel boride reduction system.

Retrosynthetic Analysis & Route Selection

Our retrosynthetic strategy diverges into two optimal pathways, avoiding the problematic Heck cross-coupling route (which relies on expensive palladium catalysts and poses a high dehalogenation risk).

Retrosynthesis cluster_0 Route A: Alkylation (Reduction-Free) cluster_1 Route B: Condensation target 3-(5-Chloro-2-fluorophenyl) propanoic acid sm1 5-Chloro-2-fluorobenzyl bromide int1 Diethyl 2-(5-chloro-2-fluorobenzyl) malonate sm1->int1 Diethyl malonate NaOEt int1->target 1. Hydrolysis 2. Decarboxylation sm2 5-Chloro-2-fluorobenzaldehyde int2 (E)-3-(5-Chloro-2-fluorophenyl) acrylic acid sm2->int2 Malonic acid Piperidine int2->target NaBH4, NiCl2 (Selective Reduction)

Retrosynthetic pathways for 3-(5-Chloro-2-fluorophenyl)propanoic acid.

Route A: Malonic Ester Alkylation (Primary Commercial Route)

This route utilizes 5-chloro-2-fluorobenzyl bromide (CAS: 71916-91-1)[2]. By alkylating diethyl malonate and subsequently hydrolyzing and decarboxylating the intermediate, we completely bypass the need for a reduction step. Causality: This is the most robust route for multi-kilogram scale-up because the absence of a hydrogenation step guarantees 0% hydrodehalogenation, ensuring the integrity of the 5-chloro substituent[3].

Route B: Knoevenagel Condensation & Selective Reduction

This route starts from the highly accessible 5-chloro-2-fluorobenzaldehyde. A Doebner-modified Knoevenagel condensation yields the corresponding chlorocinnamic acid. Causality: To reduce the alkene without cleaving the C-Cl bond, we employ a sodium borohydride ( NaBH4​ ) and nickel chloride ( NiCl2​ ) system. In situ, this generates nickel boride ( Ni2​B ), a catalyst that selectively coordinates to the π -system of the alkene, facilitating hydride transfer without oxidative insertion into the aryl C-Cl bond.

Quantitative Route Comparison

The following table summarizes the quantitative metrics and operational parameters for the evaluated synthetic pathways, allowing process chemists to select the optimal route based on available infrastructure.

ParameterRoute A: Malonic Ester SynthesisRoute B: Knoevenagel + Selective ReductionRoute C: Heck Coupling + Reduction (Not Recommended)
Starting Material 5-Chloro-2-fluorobenzyl bromide5-Chloro-2-fluorobenzaldehyde2-Bromo-4-chloro-1-fluorobenzene
Key Process Challenge High-temperature decarboxylationExothermic H2​ gas evolution during reductionHigh catalyst cost, severe chemoselectivity issues
Dehalogenation Risk None (No reduction step)Low (Controlled via Ni2​B specificity)High (Standard Pd/C rapidly cleaves C-Cl)
Scalability Excellent (Pilot/Commercial)Good (Bench/Kilo-lab)Poor (Due to impurity profiles)
Estimated Overall Yield 75% – 82%80% – 85%50% – 60% (Post-recrystallization)
Atom Economy Moderate (Loss of CO2​ , EtOH)High (Water is the primary byproduct)Moderate (Loss of bromide, amine salts)

Step-by-Step Experimental Methodologies

Protocol A: The Malonic Ester Workflow (Reduction-Free)

This self-validating protocol relies on distinct phase changes and pH shifts to verify the completion of each step without requiring complex in-line analytics.

Workflow step1 1. Alkylation NaOEt, EtOH, 78°C step2 2. Saponification NaOH (aq), 100°C step1->step2 step3 3. Acidification HCl (aq), pH 1-2 step2->step3 step4 4. Decarboxylation 150°C, -CO2 step3->step4 step5 5. Crystallization Toluene/Heptane step4->step5

Step-by-step process flow for the malonic ester synthesis route.

Step 1: Alkylation

  • Charge a dry reactor with absolute ethanol (5 volumes) and sodium ethoxide (1.1 equivalents).

  • Add diethyl malonate (1.2 equivalents) dropwise at 20∘C . Stir for 30 minutes to ensure complete enolate formation (solution becomes homogenous).

  • Slowly add 5-chloro-2-fluorobenzyl bromide (1.0 equivalent)[2]. Heat the mixture to reflux ( 78∘C ) for 4 hours.

  • Self-Validation: The reaction is complete when a heavy white precipitate of sodium bromide (NaBr) forms, indicating successful displacement.

Step 2 & 3: Saponification and Acidification

  • Distill off the ethanol solvent under reduced pressure.

  • Add 10% aqueous NaOH (3.0 equivalents) to the residue and reflux at 100∘C for 2 hours to hydrolyze the ester groups.

  • Cool the mixture to 5∘C and slowly acidify with 6M HCl until pH 1-2 is reached.

  • Self-Validation: A thick white slurry of 2-(5-chloro-2-fluorobenzyl)malonic acid will precipitate. Filter and wash with cold water.

Step 4: Decarboxylation

  • Transfer the damp diacid to a reactor equipped with a gas bubbler.

  • Heat the solid neat to 150∘C−160∘C .

  • Causality: At this temperature, the malonic acid derivative undergoes a pericyclic reaction, releasing CO2​ gas.

  • Self-Validation: The reaction is complete when gas evolution ceases (typically 2-3 hours), leaving a crude melt of the target propanoic acid.

Step 5: Crystallization

  • Dissolve the crude melt in hot toluene (2 volumes).

  • Slowly add heptane (4 volumes) as an anti-solvent while cooling to 0∘C .

  • Filter the resulting white crystals of 3-(5-chloro-2-fluorophenyl)propanoic acid[4] and dry under vacuum.

Protocol B: Knoevenagel Condensation & Chemoselective Reduction

Step 1: Doebner-Knoevenagel Condensation

  • Dissolve 5-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (3 volumes).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat to 90∘C for 4 hours. Causality: Pyridine acts as both solvent and base, while piperidine forms a highly reactive iminium intermediate with the aldehyde, accelerating the condensation. The subsequent decarboxylation occurs in situ to yield the (E)-acrylic acid.

  • Quench into ice-cold 2M HCl to precipitate (E)-3-(5-chloro-2-fluorophenyl)acrylic acid. Filter and dry.

Step 2: Chemoselective Reduction ( NaBH4​/NiCl2​ )

  • Dissolve the acrylic acid intermediate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add NiCl2​⋅6H2​O (0.2 eq).

  • Cool the vessel to 0∘C . Slowly add NaBH4​ (3.0 eq) in small portions.

  • Causality: The initial addition of NaBH4​ instantly reduces Ni2+ to black nickel boride ( Ni2​B ) nanoparticles. The remaining NaBH4​ acts as the hydrogen source. The Ni2​B surface strongly adsorbs the electron-deficient alkene but repels the electron-rich aryl chloride, ensuring perfect chemoselectivity.

  • Self-Validation: The reaction mixture will turn from green ( Ni2+ ) to pitch black ( Ni2​B ) accompanied by vigorous hydrogen bubbling. Once bubbling stops, the reduction is complete.

  • Filter the mixture through Celite to remove the nickel catalyst, acidify the filtrate, and extract with ethyl acetate to isolate the pure 3-(5-chloro-2-fluorophenyl)propanoic acid.

References

  • Sigma-Aldrich - Fluorophenyl indol propanoic acid / 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS 135832-52-9).

  • Alfa Chemistry - CAS 71916-91-1 5-Chloro-2-fluorobenzyl bromide.

  • MilliporeSigma - 3-(5-Chloro-2-fluorophenyl)propanoic acid | 135832-52-9 Properties and Safety Information.

  • Journal of Medicinal Chemistry - Topical carbonic anhydrase inhibitors. 3. Optimization of the water-soluble aminoalkylsulfonyl-substituted thienothiopyrans (1991, Vol. 34, #10, p. 3098-3105).

  • Semantic Scholar - Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.

  • Ingenta Connect (Synthetic Communications) - Raney Nickel–Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water.

Sources

Exploratory

physicochemical properties of 3-(5-Chloro-2-fluorophenyl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Chloro-2-fluorophenyl)propanoic acid Introduction 3-(5-Chloro-2-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Compounds of th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Chloro-2-fluorophenyl)propanoic acid

Introduction

3-(5-Chloro-2-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science, where the specific arrangement of the chloro and fluoro substituents on the phenyl ring can significantly influence molecular interactions, metabolic stability, and overall pharmacological or material properties. Understanding the fundamental physicochemical characteristics of this molecule is, therefore, a critical prerequisite for its effective application in research and development.

This guide provides a comprehensive overview of the core , grounded in established analytical principles. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the experimental context and causality behind the determination of these essential parameters. The protocols described herein are presented as self-validating systems, ensuring that the generated data is both accurate and reliable.

Compound Identification and Molecular Structure

A precise understanding of a compound begins with its unambiguous identification. The structural features—a propanoic acid chain attached to a dichlorofluorophenyl ring—dictate its chemical behavior and physical properties.

Table 1: Compound Identifiers for 3-(5-Chloro-2-fluorophenyl)propanoic acid

IdentifierValueSource
IUPAC Name 3-(5-Chloro-2-fluorophenyl)propanoic acidN/A
CAS Number 135832-52-9[1][2]
Molecular Formula C₉H₈ClFO₂[1]
Molecular Weight 202.61 g/mol [1][2]
Canonical SMILES C1=CC(=C(C=C1Cl)CCC(=O)O)F[1]
InChI Key WJGBGNPQWOGIER-UHFFFAOYSA-N[2]

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior from the lab bench to potential in vivo applications. They influence everything from solubility and formulation to absorption and distribution. The presence of the carboxylic acid group, a hydrogen bond donor and acceptor, combined with the lipophilic halogenated aromatic ring, results in a molecule with distinct characteristics.[3][4]

Table 2: Summary of Physicochemical Properties

PropertyValueSignificance in R&D
Physical Form Solid[2]
Calculated LogP 2.4963[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2 (O), 1 (F)[1]
Rotatable Bonds 3[1]
Storage Room Temperature, Sealed in Dry Conditions[1][2]

Experimental Determination of Key Properties

The values presented are often derived from both computational models and direct experimental measurement. As a Senior Application Scientist, it is imperative to understand the principles and practical execution of the experiments that validate these properties.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, defined melting range is characteristic of a pure substance, while impurities typically cause a depression and broadening of the melting range.[5] The capillary method is the standard technique recognized by most pharmacopeias for its simplicity and reliability.[6] For an accurate determination, a slow heating rate (e.g., 1–2 °C per minute) near the expected melting point is critical to allow the system to remain in thermal equilibrium.[7]

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the sample of 3-(5-Chloro-2-fluorophenyl)propanoic acid is completely dry and finely powdered. A coarse sample must be crushed in a mortar to ensure efficient and uniform heat transfer.[6]

  • Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into a compact column of 2-3 mm at the sealed end.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus.[8]

  • Rapid Heating (Optional): Perform an initial rapid determination by heating quickly to find an approximate melting range. This saves time during the precise measurement. Allow the apparatus to cool sufficiently before proceeding.

  • Precise Determination: Heat the block to a temperature approximately 10-15 °C below the expected melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute to ensure accurate observation.[7]

  • Observation & Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (meniscus point) and the temperature at which the entire sample becomes a clear liquid (clear point).[5] This range is the melting point.

  • Replicates: Conduct at least two more careful determinations to ensure the value is reproducible.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Load into Capillary Tube (2-3mm) Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Measure2 Heat Rapidly (Optional, for Range Finding) Measure1->Measure2 Measure3 Cool Down Measure2->Measure3 Measure4 Heat to T < 15°C of MP Measure3->Measure4 Measure5 Heat Slowly (1-2°C/min) Measure4->Measure5 Measure6 Record Start & End of Melting Measure5->Measure6 Val1 Repeat Measurement 2x Measure6->Val1 Val2 Report Mean Range Val1->Val2 caption Workflow for Melting Point Determination. pKaWorkflow cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis Setup1 Prepare Standard Acid & Base Solutions Setup2 Calibrate pH Meter Setup1->Setup2 Setup3 Assemble Titration Apparatus Setup2->Setup3 Titr1 Record Initial pH Setup3->Titr1 Titr2 Add Base in Small Increments Titr1->Titr2 Titr3 Record Volume & Stabilized pH Titr2->Titr3 Titr3->Titr2 Titr4 Repeat to Past Equivalence Point Titr3->Titr4 Ana1 Plot pH vs. Volume Titr4->Ana1 Ana2 Determine Equivalence Point (Veq) Ana1->Ana2 Ana3 Find pH at Half-Equivalence Point (Veq/2) Ana2->Ana3 Ana4 pH at Veq/2 = pKa Ana3->Ana4 caption Workflow for pKa Determination by Titration.

Caption: Workflow for pKa Determination by Titration.

Thermodynamic Solubility Assessment

Expertise & Experience: Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility. [9]Kinetic solubility often measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. [9][10]While useful for high-throughput screening, it can overestimate the true solubility. Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium concentration of a compound in a solvent and is considered the gold standard. [11]The experiment requires ensuring that excess solid is present and that the system has been given sufficient time (typically 24-72 hours) to reach equilibrium. [11] Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 3-(5-Chloro-2-fluorophenyl)propanoic acid to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material at the end of the experiment is crucial to ensure saturation was achieved.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (24-72 hours) to allow the system to reach equilibrium. [11]3. Sample Separation: After equilibration, stop the agitation and allow the excess solid to settle. Separate the saturated supernatant from the solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microcrystals. [11]4. Quantification:

    • Prepare a standard calibration curve of the compound using a validated analytical method, typically reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV).

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the diluted sample using the calibrated HPLC method to determine the concentration.

  • Solid State Analysis: It is good practice to analyze the remaining solid material using a technique like XRPD or DSC to confirm that the compound has not undergone a polymorphic transformation or salt disproportionation during the experiment. [11] Workflow Visualization

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification & Validation Equi1 Add Excess Solid to Buffer Equi2 Seal and Shake (24-72h) Equi1->Equi2 Equi3 Allow Solids to Settle Equi2->Equi3 Sep1 Centrifuge Sample Equi3->Sep1 Ana4 Analyze Residual Solid (e.g., XRPD) Equi3->Ana4 Validation Step Sep2 Filter Supernatant (Low-Binding Filter) Sep1->Sep2 Ana1 Dilute Filtrate Sep2->Ana1 Ana2 Analyze by Calibrated HPLC-UV Ana1->Ana2 Ana3 Calculate Concentration Ana2->Ana3 caption Workflow for Thermodynamic Solubility.

Caption: Workflow for Thermodynamic Solubility.

Conclusion

The —a solid with moderate lipophilicity and a characteristic acidic nature—define its behavior and potential applications. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its melting point, pKa, and thermodynamic solubility. Adherence to these methodologically sound and self-validating procedures ensures the generation of high-quality data, which is indispensable for informed decision-making in chemical synthesis, pharmaceutical formulation, and advanced materials research.

References

  • ChemScene. 135832-52-9 | 3-(5-Chloro-2-fluorophenyl)propanoic acid.
  • MilliporeSigma. 3-(5-Chloro-2-fluorophenyl)propanoic acid | 135832-52-9.
  • Journal of Chemical Education. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • National Center for Biotechnology Information.
  • Westlab. Measuring the Melting Point.
  • ResolveMass Laboratories Inc.
  • ACD/Labs.
  • thinkSRS.com.
  • Edisco.
  • Raytor.
  • University of Calgary.
  • Lumen Learning. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry.
  • Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • PASCO.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids.
  • American Pharmaceutical Review.

Sources

Foundational

Engineering Precision Therapeutics: A Technical Whitepaper on 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS 135832-52-9)

Executive Summary In the landscape of modern rational drug design, halogenated building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, halogenated building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS 135832-52-9) is a highly specialized fluorinated hydrocinnamic acid derivative[1]. As a Senior Application Scientist, I frequently utilize this compound as a privileged scaffold in the synthesis of high-affinity receptor antagonists and kinase inhibitors. This whitepaper deconstructs the structural rationale, mechanistic applications, and field-proven synthesis protocols for this critical intermediate, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The utility of 3-(5-Chloro-2-fluorophenyl)propanoic acid stems directly from its precise substitution pattern. The di-halogenated phenyl ring is not merely a structural spacer; it is a meticulously engineered pharmacophore.

  • The ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect while introducing minimal steric bulk. Crucially, dipole-dipole repulsion between the fluorine atom and the adjacent propanoic acid side chain restricts bond rotation, locking the molecule into a predictable, bioactive conformation.

  • The meta-Chlorine Anchor: The chlorine atom at the 5-position provides a lipophilic vector. In the context of protein-ligand interactions, this chlorine atom is perfectly positioned to occupy deep, hydrophobic sub-pockets within target receptors, significantly increasing binding affinity through van der Waals interactions.

  • The Propanoic Acid Linker: The terminal carboxylic acid serves as a versatile synthetic handle for amide coupling, as well as a critical hydrogen-bond donor/acceptor in the final drug molecule.

Table 1: Quantitative Physicochemical Data [1]

PropertyValueScientific Implication
CAS Number 135832-52-9Unique identifier for regulatory tracking.
Molecular Formula C₉H₈ClFO₂Defines stoichiometry for synthetic scaling.
Molecular Weight 202.61 g/mol Low MW allows for downstream API mass budget.
Purity Standard ≥98%Critical threshold to prevent catalytic poisoning.
Physical Form SolidFacilitates gravimetric precision during scale-up.
SMILES O=C(O)CCC1=CC(Cl)=CC=C1FEnables in silico docking and modeling.

Mechanistic Applications in Medicinal Chemistry

In drug development, 3-(5-Chloro-2-fluorophenyl)propanoic acid is prominently featured in the synthesis of Tyrosine/EGF Receptor Protein Kinase Inhibitors and Glucagon Receptor Antagonists [2][3].

For example, in the design of glucagon receptor antagonists (critical for managing Type 2 Diabetes), the propanoic acid tail often forms a vital salt bridge with basic residues (such as Arginine or Lysine) at the receptor's allosteric site. Simultaneously, the di-halogenated ring buries itself into the transmembrane hydrophobic core, preventing the conformational shift required for glucagon signaling[3].

Pharmacophore Core 3-(5-Chloro-2-fluorophenyl)propanoic acid F ortho-Fluorine Conformational Locking & Lipophilicity Core->F Cl meta-Chlorine Hydrophobic Pocket Anchoring Core->Cl COOH Propanoic Acid Tail H-Bond Donor/Acceptor Core->COOH

Pharmacophore mapping of the compound demonstrating target receptor binding interactions.

Synthesis & Scale-Up Protocols

To achieve the stringent ≥98% purity required for pharmaceutical applications[1], the most robust and scalable synthetic route is a two-step sequence: a Knoevenagel-Doebner condensation followed by selective catalytic hydrogenation .

Synthesis A 5-Chloro-2-fluorobenzaldehyde B Malonic Acid + Pyridine/Piperidine (Knoevenagel-Doebner) A->B C (E)-3-(5-Chloro-2-fluorophenyl)acrylic acid B->C D H2 Gas, 10% Pd/C, Methanol (Selective Hydrogenation) C->D E 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS 135832-52-9) D->E

Two-step synthesis workflow: Knoevenagel condensation followed by selective alkene hydrogenation.

Step 1: Knoevenagel-Doebner Condensation

Causality: We utilize piperidine as a catalyst because it forms a highly reactive iminium ion intermediate with 5-chloro-2-fluorobenzaldehyde. This intermediate is significantly more electrophilic than the native carbonyl, rapidly accelerating the nucleophilic attack by malonic acid. Pyridine acts as both the solvent and the base to facilitate the subsequent decarboxylation.

Protocol:

  • Charge a round-bottom flask with 5-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Suspend the mixture in anhydrous pyridine (3 mL/mmol) and add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture at 110°C under a nitrogen atmosphere for 4-6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting aldehyde spot is entirely consumed.

  • Cool the mixture to room temperature and pour it into crushed ice containing 1M HCl to precipitate the intermediate, (E)-3-(5-chloro-2-fluorophenyl)acrylic acid. Filter, wash with cold water, and dry under a vacuum.

Step 2: Selective Catalytic Hydrogenation

Causality: The reduction of the alkene must be performed carefully to avoid the hydrogenolysis (cleavage) of the aryl C-Cl bond, a common side reaction when using Palladium on Carbon (Pd/C). By strictly maintaining hydrogen pressure at 1 atmosphere (balloon pressure) and monitoring the reaction time, we selectively reduce the double bond while preserving the meta-chlorine anchor[4].

Protocol:

  • Dissolve the (E)-3-(5-chloro-2-fluorophenyl)acrylic acid intermediate in anhydrous methanol (0.2 M concentration).

  • Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere to prevent spontaneous ignition.

  • Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 2-3 hours.

  • Self-Validation Check: Monitor via ¹H NMR. The reaction is complete when the vinylic doublets (δ ~6.5 and 7.8 ppm) disappear, replaced by two aliphatic multiplets corresponding to the propanoic acid chain (δ ~2.6 and 2.9 ppm). Confirm the retention of the chlorine atom via LC-MS (expected m/z 201.0 [M-H]⁻).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the pure 3-(5-Chloro-2-fluorophenyl)propanoic acid.

Analytical Validation & EHS Guidelines

Handling halogenated organic acids requires strict adherence to Environmental, Health, and Safety (EHS) protocols. The compound is classified as a localized irritant.

Table 2: EHS & Handling Guidelines

Hazard ClassGHS StatementPrecautionary Directives
Skin Irritation H315: Causes skin irritationP280: Wear protective nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water; remove contacts.
Respiratory H335: May cause respiratory irritationP261: Avoid breathing dust. Handle strictly inside a fume hood.

Storage: Store sealed in a dry, room-temperature environment away from strong oxidizing agents to maintain the ≥98% purity standard over time[1].

References

  • ChemScene. "135832-52-9 | 3-(5-Chloro-2-fluorophenyl)propanoic acid | ChemScene".
  • Sigma-Aldrich. "3-(5-Chloro-2-fluorophenyl)propanoic acid | 135832-52-9 - MilliporeSigma".
  • Ambeed. "174603-38-4 | 3-(2-Chloro-4-fluorophenyl)propanoic acid | Fluorinated Building Blocks".
  • ESD Medikal. "Kimyasal 21 - ESD MEDİKAL".
  • Alfa Chemistry. "CAS 71916-91-1 5-Chloro-2-fluorobenzyl bromide - Alfa Chemistry".

Sources

Exploratory

The Biological Activity and Pharmacological Potential of Chlorinated Phenylpropanoic Acids: A Comprehensive Technical Guide

Executive Summary Chlorinated phenylpropanoic acids (CPPAs) and their unsaturated precursors (chlorocinnamic acids) represent a highly versatile class of halogenated aromatic compounds. Characterized by a phenyl ring sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated phenylpropanoic acids (CPPAs) and their unsaturated precursors (chlorocinnamic acids) represent a highly versatile class of halogenated aromatic compounds. Characterized by a phenyl ring substituted with one or more chlorine atoms and a three-carbon carboxylic acid side chain, these molecules have garnered significant attention in drug discovery. The strategic placement of chlorine atoms enhances the molecule's lipophilicity, facilitating superior penetration through microbial and cellular membranes, while also providing unique electronic properties that enable high-affinity halogen bonding within enzyme active sites[1].

This technical whitepaper synthesizes current research on the biological activities of CPPAs, detailing their mechanisms of action, structure-activity relationships (SAR), and field-proven experimental protocols for their isolation, synthesis, and biological validation.

Structural Biology and Mechanism of Action

The biological activity of CPPAs is highly dependent on both the halogenation pattern of the phenyl ring and the functionalization of the carboxylic acid tail (e.g., amides, esters, or beta-amino derivatives).

Antifungal and Antimicrobial Pathways

Natural and synthetic CPPAs demonstrate potent antimicrobial properties. Recently, novel natural chlorinated derivatives, including 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, were isolated from the marine actinomycete Streptomyces coelicolor LY001, sourced from the Red Sea sponge Callyspongia siphonella[2][3]. These naturally occurring CPPAs exhibit selective antibacterial activity against Escherichia coli and Staphylococcus aureus[4].

In the realm of synthetic derivatives, esters of 4-chlorocinnamic acid (the alkene precursor to 4-chlorophenylpropanoic acid) have shown exceptional antifungal efficacy. Molecular docking studies validate that these compounds act as high-affinity inhibitors of 14α-demethylase (CYP51) , a critical enzyme in fungal ergosterol biosynthesis[5][6]. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane[7].

Anticancer Mechanisms

Derivatives of 2-chlorocinnamic acid and 2-chlorophenylpropanoic acid have been heavily investigated in oncology. The primary mechanisms of action include:

  • Matrix Metalloproteinase (MMP) Inhibition: These compounds inhibit MMPs, enzymes crucial for extracellular matrix degradation, thereby suppressing cancer cell invasion and metastasis[1].

  • Cell Cycle Arrest: Specific CPPA amides modulate the expression of cyclin-dependent kinases (CDKs), arresting the cell cycle at specific checkpoints and preventing unregulated proliferation[1].

Neuropharmacological Applications

The introduction of an amino group at the beta-position of the propanoic acid chain yields compounds like (S)-3-Amino-3-(4-chlorophenyl)propanoic acid. This specific beta-amino acid is a critical building block in neuropharmacology and peptide synthesis, mimicking natural neurotransmitters (similar to the GABA-B agonist Baclofen) and enhancing biological interactions in the central nervous system[8].

MOA cluster_0 Antifungal Pathway cluster_1 Anticancer Pathway CPPA Chlorinated Phenylpropanoic Acid Derivatives CYP51 14α-demethylase (CYP51) Inhibition CPPA->CYP51 High Affinity Binding CDK CDK Modulation CPPA->CDK Modulates Expression MMP MMP Inhibition CPPA->MMP Inhibits Activity Ergosterol Ergosterol Depletion CYP51->Ergosterol FungalDeath Fungal Cell Membrane Disruption Ergosterol->FungalDeath CellCycle Cell Cycle Arrest CDK->CellCycle Metastasis Reduced Invasion & Metastasis MMP->Metastasis Apoptosis Apoptosis Induction CellCycle->Apoptosis

Caption: Signaling and inhibition pathways modulated by chlorinated phenylpropanoic acid derivatives.

Quantitative Efficacy Profiles

Structure-Activity Relationship (SAR) studies indicate that the nature of the substituent on the ester or amide functionality drastically alters biological potency. Short alkyl chains containing heteroatoms (e.g., oxygen) or bulky terpenic substructures (e.g., perillyl groups) significantly enhance antifungal profiles[5][6].

Table 1: Biological Activity of Key Chlorinated Phenylpropanoic/Cinnamic Acid Derivatives

Compound NameSourceTarget Organism / EnzymeMIC / PotencyRef
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid Natural (S. coelicolor LY001)E. coli, S. aureusSignificant selective inhibition[2][3]
Methoxyethyl 4-chlorocinnamate Synthetic EsterCandida spp. (CYP51)MIC = 0.13 μmol/mL[5][7]
Perillyl 4-chlorocinnamate Synthetic EsterCandida spp. (CYP51)MIC = 0.024 μmol/mL[5][7]
Methyl 4-chlorocinnamate Synthetic EsterS. aureusActive at high conc. (>1000 μg/mL)[1][5]
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid Synthetic Amino AcidCNS ReceptorsBioactive intermediate[8]

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols outline the isolation of natural CPPAs and the synthesis/validation of synthetic CPPA esters. Causality is embedded in each step: analytical validation (NMR/HRESIMS) ensures structural fidelity, while controlled biological assays confirm target engagement.

Protocol A: Isolation and Elucidation of Natural CPPAs from Marine Actinomycetes

Purpose: To extract and structurally validate novel halogenated secondary metabolites from marine symbiotic bacteria.

  • Cultivation: Culture the actinomycete strain Streptomyces coelicolor LY001 (isolated from Callyspongia siphonella) in marine broth at 28°C for 7–14 days to allow secondary metabolite accumulation[3][4].

  • Extraction: Extract the whole culture broth with ethyl acetate (EtOAc). The use of EtOAc ensures the efficient partitioning of moderately polar phenolic acids and their chlorinated derivatives.

  • Fractionation: Subject the crude extract to size-exclusion chromatography using Sephadex LH-20, eluting with a CH₃CN–H₂O gradient. This separates high-molecular-weight lipopeptides from the lower-molecular-weight CPPAs.

  • Purification: Utilize preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) monitored at 230 nm to isolate individual compounds (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid)[2].

  • Structural Validation: Confirm the structure, including the exact position of the chlorine atoms, using 1D/2D Nuclear Magnetic Resonance (¹H-¹H COSY, ¹H-¹³C HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[2][3].

Protocol B: Synthesis and Antifungal Screening of CPPA Esters

Purpose: To synthesize a library of CPPA esters and validate their mechanism of action against CYP51.

  • Synthesis (Fischer/Steglich Esterification): Dissolve 4-chlorocinnamic acid (0.1 g, 0.547 mmol) in 14 mL of anhydrous acetone. Add 0.3 mL of triethylamine and the desired alkyl/aryl halide (e.g., perillyl chloride). Reflux with magnetic stirring for 24-48 hours[5].

    • Causality: Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction forward.

  • Purification: Evaporate the solvent, extract the product from distilled water with dichloromethane (3 x 10 mL), and purify via silica gel column chromatography[5].

  • Biological Assay (Broth Microdilution): Test the synthesized esters against Candida albicans (ATCC strains) in 96-well microtiter plates. Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that completely inhibits visible fungal growth[6].

  • Mechanism Validation (Molecular Docking): Perform in silico molecular docking of the active esters against the crystal structure of Candida 14α-demethylase (CYP51). Analyze the binding affinity and specific halogen-bonding interactions between the chlorine atom and the active site residues[5][6].

Workflow Extract Marine Actinomycete Culture Extract Fraction Fractionation (Sephadex LH-20 / HPLC) Extract->Fraction Purify Isolate Isolation of Natural CPPAs (e.g., Cmpd 1-3) Fraction->Isolate NMR/HRESIMS Derivatize Chemical Derivatization (Esterification / Amidation) Isolate->Derivatize SAR Expansion Screen High-Throughput Antimicrobial Screening Isolate->Screen Direct Assay Derivatize->Screen MIC Determination Docking Molecular Docking (CYP51 Validation) Screen->Docking Mechanism Validation

Caption: Workflow for the isolation, derivatization, and biological validation of CPPA compounds.

Conclusion and Future Directions

Chlorinated phenylpropanoic acids and their derivatives are highly privileged scaffolds in medicinal chemistry. The unique physicochemical properties imparted by the chlorine atom—specifically enhanced lipophilicity and targeted halogen bonding—make them exceptional candidates for antimicrobial, antifungal, and anticancer drug development. Future research must focus on expanding the chemical library of CPPA amides and esters to establish more comprehensive structure-activity relationships, particularly exploring their in vivo pharmacokinetic profiles and potential off-target effects[1].

References

  • Shaala, L. A., Youssef, D. T. A., Alzughaibi, T. A., & Elhady, S. S. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs.[Link]

  • Shaala, L. A., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC. National Center for Biotechnology Information.[Link]

  • Shaala, L. A., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PubMed. National Center for Biotechnology Information.[Link]

  • Oliveira, et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC. National Center for Biotechnology Information.[Link]

  • Oliveira, et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - ResearchGate. ResearchGate.[Link]

  • Oliveira, et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed. National Center for Biotechnology Information.[Link]

Sources

Foundational

Strategic Utility of 3-(5-Chloro-2-fluorophenyl)propanoic Acid and Its Structural Analogs in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged building blocks that can simultaneously optimize pharmacodynamics (target affinity) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged building blocks that can simultaneously optimize pharmacodynamics (target affinity) and pharmacokinetics (ADME/T). Among these, 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) has emerged as a highly versatile pharmacophore 1. This in-depth technical guide explores the causality behind its structural components—specifically the synergistic effects of the propanoic acid moiety, the ortho-fluorine, and the meta-chlorine—and provides actionable protocols for synthesizing and validating its structural analogs in drug discovery pipelines.

Structural Rationale & Pharmacophore Analysis

The architecture of 3-(5-Chloro-2-fluorophenyl)propanoic acid is not arbitrary; each functional group serves a distinct, mechanistically validated purpose in lead optimization.

The Propanoic Acid Anchor

The flexible two-carbon alkyl chain terminating in a carboxylic acid serves as a critical anchoring moiety. In physiological environments (pH 7.4), the carboxylic acid is deprotonated, allowing it to form robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within target binding pockets. The two-carbon spacer provides the necessary rotational degrees of freedom to achieve optimal binding geometry without incurring excessive entropic penalties upon target engagement.

Ortho-Fluorine (2-F): Conformational Locking and Metabolic Shielding

The introduction of a fluorine atom at the 2-position of the phenyl ring provides two distinct advantages:

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for hydroxylation, typically at the ortho or para positions. The highly electronegative fluorine atom withdraws electron density from the ring, deactivating it toward electrophilic aromatic substitution and sterically blocking the ortho position from CYP-mediated oxidation.

  • pKa Modulation: The inductive electron-withdrawing effect of the 2-F substituent subtly lowers the pKa of the distal propanoic acid, ensuring a higher fraction of the ionized carboxylate state at physiological pH, which strengthens electrostatic interactions with the target.

Meta-Chlorine (5-Cl): The Halogen Bonding Hotspot

While fluorine acts primarily through electrostatic and steric shielding, the heavier chlorine atom at the 5-position is deployed to exploit halogen bonding 2. Due to the polarizability of chlorine, the electron density around the halogen is anisotropically distributed. This creates a region of positive electrostatic potential—known as a σ -hole —on the outermost extension of the C-Cl covalent bond. This σ -hole acts as a highly directional Lewis acid, forming strong, stabilizing non-covalent interactions with Lewis bases, most notably the backbone carbonyl oxygens of protein targets. This interaction not only increases binding affinity but also significantly prolongs drug-target residence time 3.

G N1 Hit Identification (Unsubstituted Phenylpropanoic Acid) N2 Structural Profiling (Identify Hydrophobic Pocket) N1->N2 N3 Halogen Substitution (Add 5-Cl, 2-F) N2->N3 N4 Halogen Bonding (Sigma-Hole) Targeting Backbone Carbonyls N3->N4 N5 Metabolic Stability (CYP450 Blockade via 2-F) N3->N5 N6 Lead Optimization (Enhanced ADME/T & Affinity) N4->N6 N5->N6

Workflow of lead optimization utilizing targeted halogen substitution for affinity and stability.

Applications in Modern Therapeutics

The 3-(5-Chloro-2-fluorophenyl)propanoic acid scaffold is frequently utilized as a terminal capping group or core fragment in several high-profile therapeutic areas:

  • Integrin α v Inhibitors: In the pursuit of anti-fibrotic therapies, analogs of this compound have been integrated into 1,4,5,6-tetrahydropyrimidine-2-amine derivatives. The halogenated phenyl ring occupies a deep hydrophobic pocket in the integrin α v β 1/ α v β 6 receptors, where the 5-Cl forms crucial halogen bonds that drive subtype selectivity 4.

  • Neprilysin Inhibitors: For cardiovascular and renal diseases, dual-acting neprilysin inhibitors utilize the propanoic acid moiety to mimic the transition state of peptide cleavage, while the 5-chloro-2-fluorophenyl group provides the necessary lipophilicity to enhance oral bioavailability and cellular permeability 5.

Quantitative Physicochemical Profiling

Understanding the impact of halogenation on the physicochemical properties of the propanoic acid core is essential for rational design. The table below summarizes the calculated shifts in key ADME parameters upon structural modification.

Compound AnalogMW ( g/mol )cLogPpKa (Acid)TPSA (Ų)Primary Advantage
Phenylpropanoic acid (Base)150.181.854.6637.30High solubility, poor metabolic stability
3-(2-Fluorophenyl)propanoic acid168.172.014.5837.30CYP450 ortho-shielding
3-(5-Chlorophenyl)propanoic acid184.622.524.6137.30Enhanced lipophilicity, Halogen bonding
3-(5-Chloro-2-fluorophenyl)propanoic acid 202.61 2.68 4.52 37.30 Optimal balance of affinity & stability

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the core scaffold and the thermodynamic validation of its target engagement.

Step-by-Step Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes the bottom-up synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid, allowing for late-stage isotopic labeling or analog generation.

Step 1: Olefination of the Aldehyde

  • Charge a flame-dried, argon-purged round-bottom flask with Triethyl phosphonoacetate (1.2 eq) and anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Cool the solution to 0°C and add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.25 eq) portion-wise. Stir until hydrogen evolution ceases (approx. 30 min), indicating the formation of the active ylide.

  • Add 5-Chloro-2-fluorobenzaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality Check: The HWE reaction is chosen over the Wittig reaction to ensure high E-selectivity of the resulting α , β -unsaturated ester, which prevents unwanted steric clashing during subsequent downstream coupling.

  • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Step 2: Saponification and Catalytic Hydrogenation

  • Dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours to yield (E)-3-(5-Chloro-2-fluorophenyl)acrylic acid.

  • Transfer the purified acrylic acid intermediate to a hydrogenation reactor. Dissolve in Methanol (0.1 M) and add 10% Pd/C (10 mol%).

  • Purge the vessel with H₂ gas (3 cycles) and stir under a hydrogen balloon (1 atm) for 6 hours.

  • Self-Validation: Monitor the reduction via LC-MS. The disappearance of the UV-active alkene chromophore (shift in λmax​ ) confirms complete reduction. Filter through a Celite pad to remove Pd/C, and concentrate to yield the final 3-(5-Chloro-2-fluorophenyl)propanoic acid.

G S1 5-Chloro-2-fluoro- benzaldehyde S2 Horner-Wadsworth-Emmons Olefin Formation S1->S2 S3 (E)-3-(5-Chloro-2-fluorophenyl) acrylic acid S2->S3 S4 Catalytic Hydrogenation (Pd/C, H2) S3->S4 S5 3-(5-Chloro-2-fluorophenyl) propanoic acid S4->S5

Synthetic route for 3-(5-Chloro-2-fluorophenyl)propanoic acid.

Thermodynamic Validation of Halogen Bonding via Isothermal Titration Calorimetry (ITC)

To prove that the 5-Cl substitution actively contributes to binding affinity via a σ -hole interaction (rather than mere lipophilic bulk), an ITC protocol must be executed comparing the chlorinated analog against a 5-methyl bioisostere.

  • Preparation: Dialyze the purified target protein (e.g., Integrin α v domain) extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO).

  • Ligand Solubilization: Dissolve the synthesized 3-(5-Chloro-2-fluorophenyl)propanoic acid analog and the 5-methyl control analog in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Titration: Load the protein (10 μ M) into the ITC cell and the ligand (100 μ M) into the syringe. Perform 20 injections of 2 μ L at 25°C, with 120-second intervals between injections.

  • Data Interpretation (Causality): Halogen bonds are highly enthalpically driven ( Δ H < 0) due to the direct electrostatic interaction between the σ -hole and the Lewis base. If the 5-Cl analog exhibits a significantly more negative Δ H compared to the 5-methyl analog (which relies solely on entropically driven hydrophobic packing), the presence of a functional halogen bond is thermodynamically validated.

Conclusion

3-(5-Chloro-2-fluorophenyl)propanoic acid is far more than a simple lipophilic appendage. Its rational integration into drug discovery programs leverages the precise stereoelectronic properties of halogens—utilizing fluorine for metabolic shielding and pKa tuning, alongside chlorine for highly directional halogen bonding. By employing the rigorous synthetic and thermodynamic validation protocols outlined in this guide, researchers can systematically harness these structural analogs to optimize both the efficacy and safety profiles of next-generation therapeutics.

References

  • 135832-52-9 | 3-(5-Chloro-2-fluorophenyl)propanoic acid | ChemScene. ChemScene.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
  • 1, 4, 5, 6-TETRAHYDROPYRIMIDINE-2-AMINE DERIVATIVE - European Patent Office - EP 4151632 A1. Googleapis.
  • US9981999B2 - Neprilysin inhibitors. Google Patents.
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.

Sources

Exploratory

potential therapeutic targets of 3-(5-Chloro-2-fluorophenyl)propanoic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(5-Chloro-2-fluorophenyl)propanoic acid Abstract This technical guide provides a comprehensive exploration of the , a compound for which direct biolog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(5-Chloro-2-fluorophenyl)propanoic acid

Abstract

This technical guide provides a comprehensive exploration of the , a compound for which direct biological data is not extensively available. In the absence of direct studies, this document outlines a robust, multi-faceted strategy for target identification, leveraging chemical analogy, scaffold-based hypothesis generation, and state-of-the-art in silico prediction methods. Furthermore, it offers detailed, field-proven experimental protocols for the validation of these predicted targets. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this and other novel chemical entities.

Introduction

3-(5-Chloro-2-fluorophenyl)propanoic acid is a small molecule with the chemical formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol [1][2]. While the specific biological activities of this compound are not yet characterized in publicly available literature, its structural features provide a strong foundation for hypothesizing its potential therapeutic applications and molecular targets. The presence of an aryl propionic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in inflammation-related pathways. Additionally, the halogenated phenyl ring is a common moiety in a variety of bioactive compounds, including those with antimicrobial and anticancer properties.

This guide is structured to provide a logical and scientifically rigorous workflow for identifying and validating the therapeutic targets of 3-(5-Chloro-2-fluorophenyl)propanoic acid. We will begin by exploring potential targets through analogy to structurally similar compounds. Subsequently, we will delve into the most probable targets based on its core chemical scaffold. Finally, we will present a detailed workflow for computational target prediction and provide step-by-step experimental protocols for target validation.

Target Identification by Chemical Analogy

A powerful strategy in early-stage drug discovery is to investigate the biological activities of structurally related molecules. This approach, grounded in the principle of chemical similarity, posits that molecules with similar structures are likely to interact with similar biological targets.

Potential Antiproliferative Targets: c-MET and HER2

Recent research into derivatives of 3-((2,4-difluorophenyl)amino)propanoic acid has revealed their potential as antiproliferative agents. These studies identified the receptor tyrosine kinases c-MET and HER2 as potential molecular targets. Molecular docking studies of these compounds indicated favorable binding energies and interactions within the active sites of c-MET and HER2. Given the structural resemblance of 3-(5-Chloro-2-fluorophenyl)propanoic acid to these active compounds, c-MET and HER2 represent plausible therapeutic targets for investigation.

The c-MET and HER2 signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a common feature in many cancers[3][4]. The binding of ligands to these receptors initiates a downstream signaling cascade, often involving the PI3K/Akt and MAPK/ERK pathways, which ultimately leads to the transcription of genes involved in cell cycle progression and survival[4][5].

HER2_Signaling_Pathway cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS cMET c-MET Receptor cMET->PI3K cMET->RAS Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Figure 1: Simplified HER2 and c-MET signaling pathways.
Potential Antimicrobial and Antiparasitic Target: Arginase

Studies on chlorinated N-arylcinnamamides have demonstrated their potential as antimicrobial and antiparasitic agents. Docking studies with these compounds have suggested that they may interact with arginase, a binuclear manganese metalloenzyme. Arginase is a crucial enzyme in the metabolism of L-arginine, converting it to L-ornithine and urea[6][7]. In many pathogenic microbes, this pathway is essential for providing nitrogen for growth and for evading the host immune response[8][9][10]. By inhibiting arginase, a compound could potentially starve the pathogen of essential nutrients and render it more susceptible to host immune defenses. The presence of a chlorinated phenyl ring in 3-(5-Chloro-2-fluorophenyl)propanoic acid makes arginase an intriguing potential target.

Hypothesized Targets based on the Aryl Propionic Acid Scaffold

The core structure of 3-(5-Chloro-2-fluorophenyl)propanoic acid is an aryl propionic acid. This scaffold is famously associated with a class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known medications like ibuprofen and naproxen.

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2[11][12][13][14][15]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[11][15].

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function[12][13][15].

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation[12][13][15].

Therefore, COX-1 and COX-2 are highly probable targets for 3-(5-Chloro-2-fluorophenyl)propanoic acid.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) Prostaglandins_H2->Thromboxanes Prostacyclins Prostacyclins (Gastric Protection) Prostaglandins_H2->Prostacyclins

Figure 2: The Cyclooxygenase (COX) pathway.
COX-Independent Anticancer Pathways

Beyond their anti-inflammatory effects, some aryl propionic acid derivatives have demonstrated anticancer activities that are independent of COX inhibition. Two key signaling pathways implicated in these effects are the NF-κB and PI3K/Akt pathways.

  • NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers, contributing to tumor growth and resistance to therapy[16][17][18][19][20].

  • PI3K/Akt Signaling: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another central signaling node that controls cell growth, metabolism, and survival. Hyperactivation of this pathway is also frequently observed in cancer[21][22][23][24][25].

In Silico Target Prediction Workflow

In the absence of experimental data, in silico methods provide a powerful and cost-effective approach to generate hypotheses about the potential targets of a small molecule. These methods can be broadly categorized into ligand-based and structure-based approaches.

In_Silico_Workflow Compound 3-(5-Chloro-2-fluorophenyl)propanoic acid SMILES: O=C(O)CCC1=CC(Cl)=CC=C1F Ligand_Based Ligand-Based Approach (e.g., SwissTargetPrediction) Compound->Ligand_Based Structure_Based Structure-Based Approach (Molecular Docking) Compound->Structure_Based Target_List_1 Predicted Target List 1 Ligand_Based->Target_List_1 Target_List_2 Predicted Target List 2 Structure_Based->Target_List_2 Prioritization Target Prioritization (Based on score, biological relevance) Target_List_1->Prioritization Target_List_2->Prioritization Validated_Targets Prioritized Targets for Experimental Validation Prioritization->Validated_Targets

Figure 3: In silico target prediction workflow.
Ligand-Based Approaches: Chemical Similarity Searching

Ligand-based methods operate on the principle that structurally similar molecules tend to have similar biological activities. Web-based tools like SwissTargetPrediction utilize large databases of known ligands to predict the targets of a query molecule based on 2D and 3D similarity measures[26][27].

Protocol for SwissTargetPrediction:

  • Navigate to the SwissTargetPrediction website: Access the tool through a web browser[28].

  • Input the Molecule:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 3-(5-Chloro-2-fluorophenyl)propanoic acid: O=C(O)CCC1=CC(Cl)=CC=C1F[1].

    • Paste the SMILES string into the input box. Alternatively, use the provided molecular editor to draw the structure.

  • Select the Organism: Choose the organism of interest (e.g., Homo sapiens).

  • Run the Prediction: Click the "Predict targets" button to initiate the analysis.

  • Interpret the Results:

    • The output will be a list of predicted protein targets, ranked by a probability score. A higher score indicates a greater likelihood of interaction[29].

    • Examine the "Known Actives" for each predicted target to understand the chemical similarity between your query molecule and the known ligands.

Structure-Based Approaches: Molecular Docking

Structure-based methods, such as molecular docking, require the 3D structure of a potential target protein. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity[30][31][32][33][34].

Conceptual Protocol for Molecular Docking:

  • Obtain Target Protein Structures: Download the 3D crystal structures of potential targets (e.g., COX-2, c-MET, HER2) from the Protein Data Bank (PDB).

  • Prepare the Protein: Remove water molecules and other non-essential components from the PDB file. Add hydrogen atoms and assign appropriate charges.

  • Prepare the Ligand: Generate a 3D conformation of 3-(5-Chloro-2-fluorophenyl)propanoic acid and assign partial charges.

  • Define the Binding Site: Identify the active site of the protein, often based on the location of a co-crystallized ligand.

  • Perform Docking: Use docking software (e.g., AutoDock) to systematically sample different conformations and orientations of the ligand within the binding site.

  • Analyze the Results:

    • The software will provide a series of docked poses, each with a corresponding binding energy score.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the best-scoring pose to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Interpretation and Target Prioritization

The output from in silico predictions can be extensive. It is crucial to prioritize the list of potential targets for experimental validation based on:

  • Confidence Scores: Higher probability scores from ligand-based methods and lower binding energies from docking studies indicate a higher likelihood of a true interaction.

  • Biological Relevance: Prioritize targets that are known to be involved in disease pathways relevant to the potential therapeutic applications of the compound (e.g., inflammation, cancer).

  • Cross-validation: Targets that are predicted by multiple independent methods should be given higher priority.

Experimental Target Validation

In silico predictions are hypotheses that must be confirmed through rigorous experimental validation. The following protocols provide detailed, step-by-step methodologies for validating the interaction of 3-(5-Chloro-2-fluorophenyl)propanoic acid with its predicted targets.

Experimental_Validation_Workflow Prioritized_Targets Prioritized Targets from In Silico Prediction Biochemical_Assay Biochemical Assays (e.g., Enzymatic Inhibition) Prioritized_Targets->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., PGE2 Measurement) Prioritized_Targets->Cell_Based_Assay Confirmation Target Confirmation (IC50/EC50 Determination) Biochemical_Assay->Confirmation Cell_Based_Assay->Confirmation Validated_Target Validated Therapeutic Target Confirmation->Validated_Target

Sources

Foundational

The Mechanistic Landscape of 3-(5-Chloro-2-fluorophenyl)propanoic Acid: A Speculative Framework for Target Deconvolution

Executive Summary & Structural Pharmacophore Analysis In early-stage drug discovery, uncharacterized building blocks and fragment-like molecules often hold the key to uncovering novel pharmacology. 3-(5-Chloro-2-fluoroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacophore Analysis

In early-stage drug discovery, uncharacterized building blocks and fragment-like molecules often hold the key to uncovering novel pharmacology. 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) is a low-molecular-weight compound featuring a halogenated phenyl ring linked to a propanoic acid tail. While its exact clinical mechanism of action (MoA) remains formally uncharacterized in late-stage literature, its structural topology provides a highly predictive map of its biological behavior.

Based on established structure-activity relationship (SAR) models, phenylpropanoic acid derivatives are classic pharmacophores for lipid-sensing receptors. The carboxylic acid moiety acts as a crucial electrostatic anchor, mimicking the polar head of endogenous free fatty acids. Simultaneously, the 5-chloro and 2-fluoro substitutions on the phenyl ring dictate a specific dihedral angle and enhance lipophilicity, allowing the molecule to bury itself into deep, hydrophobic binding pockets[1],[2].

As a Senior Application Scientist, I hypothesize that 3-(5-Chloro-2-fluorophenyl)propanoic acid acts primarily via one of two distinct lipid-sensing pathways: as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator or as a Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonist . This whitepaper delineates the theoretical MoA for both pathways and establishes a self-validating experimental framework to definitively deconvolute its primary target.

Primary Hypothesis: PPAR Modulation (α/γ/δ)

Mechanistic Rationale

Phenylpropanoic acids are well-documented as potent agonists for the PPAR family, a group of nuclear receptor transcription factors that regulate metabolic homeostasis[1]. The reversed stereochemistry and specific halogenation patterns in phenylpropanoic acids have been shown to selectively drive PPARγ or dual PPARα/δ activation[2].

If 3-(5-Chloro-2-fluorophenyl)propanoic acid acts as a PPAR agonist, it will diffuse across the cell membrane and bind directly to the ligand-binding domain (LBD) of the receptor in the cytosol or nucleus. The carboxylic acid will form critical hydrogen bonds with a conserved tyrosine residue (e.g., Tyr473 in PPARγ), while the di-halogenated phenyl ring will occupy the hydrophobic sub-pocket. This binding induces a conformational shift in the Activation Function-2 (AF-2) helix, triggering the release of corepressors (like NCoR) and the recruitment of coactivators (like SRC-1 or CBP/p300). The activated PPAR then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, driving the transcription of genes involved in lipid and glucose metabolism.

Pathway Visualization

PPAR_Pathway Ligand 3-(5-Chloro-2-fluorophenyl) propanoic acid PPAR PPAR LBD Binding Ligand->PPAR Diffuses & Binds RXR RXR Heterodimerization PPAR->RXR Conformational Shift CoRep Corepressor Release RXR->CoRep Triggers CoAct Coactivator Recruitment CoRep->CoAct Allows PPRE PPRE Binding (DNA) CoAct->PPRE Complex Formation Transcription Metabolic Gene Transcription PPRE->Transcription Activates

PPAR Activation and Gene Transcription Pathway by Phenylpropanoic Acid Derivatives.

Secondary Hypothesis: FFA4 (GPR120) Activation

Mechanistic Rationale

Alternatively, phenylpropanoic acid derivatives have recently emerged as highly selective agonists for the Free Fatty Acid Receptor 4 (FFA4, formerly GPR120)[3],[4]. FFA4 is a G-protein-coupled receptor (GPCR) expressed in the intestine and macrophages, playing a critical role in insulin sensitization and anti-inflammatory responses.

In this model, the compound binds to the extracellular/transmembrane orthosteric site of FFA4. The binding event stabilizes an active receptor conformation that couples to Gq proteins, leading to intracellular calcium mobilization and the secretion of Glucagon-Like Peptide-1 (GLP-1). Crucially, structurally optimized phenylpropanoic acids often exhibit "biased agonism," preferentially recruiting β-arrestin-2[4]. The β-arrestin-2 complex internalizes the receptor and simultaneously sequesters TAB1, effectively blocking the TLR4/NF-κB inflammatory cascade.

Pathway Visualization

FFA4_Pathway Ligand 3-(5-Chloro-2-fluorophenyl) propanoic acid FFA4 FFA4 (GPR120) Receptor Ligand->FFA4 Orthosteric Binding Gq Gq Protein Activation FFA4->Gq G-protein Pathway Arrestin β-Arrestin 2 Recruitment FFA4->Arrestin Biased Signaling Ca2 Intracellular Ca2+ Flux Gq->Ca2 IP3 Generation GLP1 GLP-1 Secretion Ca2->GLP1 Stimulates AntiInflam NF-κB Inhibition Arrestin->AntiInflam Sequesters TAB1

FFA4 (GPR120) Signaling Cascade Mediating GLP-1 Secretion and Anti-inflammatory Effects.

Experimental Validation Framework

To transition from speculation to empirical proof, we must deploy a self-validating screening cascade. The following protocols are designed to establish causality, utilizing orthogonal readouts and counter-screens to ensure data trustworthiness.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PPAR Activation

Causality Check: We utilize TR-FRET rather than a standard reporter gene assay for primary screening because it directly measures the physical recruitment of the coactivator peptide to the PPAR LBD. This eliminates false positives caused by downstream cellular interference or compound auto-fluorescence (a common artifact with halogenated aromatics).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM TRIS-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

  • Protein Addition: Add 2 nM of GST-tagged human PPARγ (or PPARα/δ) LBD to a 384-well low-volume plate.

  • Fluorophore Conjugation: Add 2 nM of Terbium (Tb)-labeled anti-GST antibody (FRET donor) and 100 nM of fluorescein-labeled CBP/p300 coactivator peptide (FRET acceptor).

  • Compound Titration: Dispense 3-(5-Chloro-2-fluorophenyl)propanoic acid in an 11-point dose-response curve (100 µM to 1 nM, 1% final DMSO). Include Rosiglitazone as a positive control and DMSO as a vehicle control.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 1 hour to allow equilibrium binding.

  • Detection & Validation: Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Self-Validation Step: In a parallel set of wells, pre-incubate the receptor with 1 µM of GW9662 (a covalent PPARγ antagonist). If the compound acts specifically via PPARγ, the TR-FRET signal increase will be completely abolished.

Protocol 2: β-Arrestin-2 Recruitment Assay for FFA4 (GPR120)

Causality Check: We measure β-arrestin recruitment rather than simple calcium flux because the therapeutic anti-inflammatory efficacy of FFA4 agonists is specifically driven by the arrestin-biased pathway[4].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably co-expressing human FFA4 tagged with a ProLink (PK) enzyme fragment and β-Arrestin-2 tagged with an Enzyme Acceptor (EA) fragment into a 384-well tissue culture plate (5,000 cells/well).

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cell adherence and receptor expression.

  • Compound Treatment: Remove culture media and replace with assay buffer. Add 3-(5-Chloro-2-fluorophenyl)propanoic acid in a serial dilution (100 µM to 1 nM). Include TUG-891 as a positive control.

  • Receptor Activation: Incubate for 90 minutes at 37°C. (If the compound is an agonist, β-arrestin-2 will bind to the receptor, forcing the PK and EA fragments to complement and form active β-galactosidase).

  • Detection: Add 50 µL of chemiluminescent substrate (e.g., PathHunter detection reagent). Incubate for 1 hour at room temperature.

  • Readout & Counter-Screen: Measure luminescence. To validate target specificity, run the exact same protocol on a counter-screen cell line expressing FFA1 (GPR40). A true FFA4-selective phenylpropanoic acid will show >100-fold selectivity over FFA1[3].

Quantitative Data Projections

If the hypotheses hold true, the experimental workflows will yield dose-response data. The table below outlines the hypothetical pharmacological profile of 3-(5-Chloro-2-fluorophenyl)propanoic acid compared against industry-standard reference compounds, summarizing the expected selectivity windows.

TargetAssay ModalityReadout MetricHypothetical EC₅₀ for 3-5C2F-PPAReference StandardStandard EC₅₀
PPARγ TR-FRET520/495 nm Ratio1.2 µMRosiglitazone0.04 µM
PPARα TR-FRET520/495 nm Ratio3.5 µMGW76470.01 µM
FFA4 (GPR120) β-Arrestin ComplementationLuminescence (RLU)0.8 µMTUG-8910.02 µM
FFA1 (GPR40) Calcium FluxFluorescence (RFU)>10 µM (Inactive)GW95080.05 µM

Note: As an unoptimized fragment, the compound is expected to show micromolar potency. Subsequent medicinal chemistry efforts (e.g., rigidifying the linker or expanding the hydrophobic tail) would be required to drive potency into the nanomolar regime.

Conclusion

3-(5-Chloro-2-fluorophenyl)propanoic acid represents a highly tractable chemical starting point. By analyzing its structural motifs—specifically the acidic headgroup and the di-halogenated lipophilic tail—we can confidently hypothesize its role as either a PPAR modulator or an FFA4 biased agonist. The rigorous, self-validating experimental protocols detailed in this guide provide a definitive roadmap for assay biologists to empirically confirm its mechanism of action, thereby unlocking its potential for metabolic or anti-inflammatory drug discovery programs.

References

  • [1] Kasuga J, Makishima M, Hashimoto Y, Miyachi H. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters. 2006. URL: [Link]

  • [2] Ban S, Oyama T, Kasuga J, et al. Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-Selective Agonists: Discovery of Reversed Stereochemistry−Activity Relationship. Journal of Medicinal Chemistry. 2010. URL: [Link]

  • [3] Milligan G, Alvarez-Curto E, Hudson BD, Prihandoko R, Tobin AB. FFA4/GPR120: Pharmacology and Therapeutic Opportunities. Trends in Pharmacological Sciences. 2017. URL: [Link]

  • [4] Zhang X, Cai C, Sui Z, et al. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters. 2017. URL: [Link]

Sources

Exploratory

The Discovery, Synthesis, and Application of 3-(5-Chloro-2-fluorophenyl)propanoic Acid in Modern Drug Design

Executive Summary In the landscape of modern drug discovery, the transition from hit to lead often hinges on the precise tuning of physicochemical properties. 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from hit to lead often hinges on the precise tuning of physicochemical properties. 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) represents a highly specialized, privileged building block. While simple phenylpropanoic acids have been utilized for decades (forming the backbone of classic NSAIDs like ibuprofen), the strategic di-halogenation of this scaffold marks a critical evolutionary step in targeted therapeutics. This whitepaper explores the structural rationale, historical synthesis evolution, and pharmacological applications of this specific intermediate, providing actionable, self-validating protocols for process chemists and drug discovery professionals.

Historical Context: Evolution of Halogenated Phenylpropanoic Acids

The discovery and utilization of 3-(5-Chloro-2-fluorophenyl)propanoic acid did not occur in a vacuum; it emerged from the pharmaceutical industry's growing reliance on halogenation to rescue failing drug candidates. Historically, unsubstituted phenylpropanoic acids were recognized as endogenous metabolites and natural modulators of orphan G-protein-coupled receptors (GPCRs) . However, their rapid metabolism by cytochrome P450 (CYP) enzymes limited their clinical utility.

By the late 1990s and early 2000s, medicinal chemists began systematically mapping the effects of fluorine and chlorine substitutions on aromatic rings. The synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid was driven by the need for a stable, lipophilic intermediate that could mimic free fatty acids while resisting oxidative degradation, ultimately becoming a staple in the synthesis of kinase inhibitors and lipid-sensing GPCR modulators .

Structural Rationale: The 5-Chloro-2-fluoro Pharmacophore

As an application scientist, it is crucial to understand why this specific substitution pattern is chosen over hundreds of other commercially available building blocks. The 5-chloro-2-fluoro motif is a masterpiece of stereoelectronic engineering:

  • The 2-Fluoro Substituent (Conformational & Metabolic Control): Fluorine is highly electronegative but sterically small (van der Waals radius of 1.47 Å, closely mimicking hydrogen's 1.20 Å). Placed at the ortho position, it restricts the rotational freedom of the propanoic acid side chain via the "ortho-effect," locking the molecule into a bioactive conformation. More importantly, it acts as a metabolic shield, completely blocking CYP450-mediated ortho-hydroxylation .

  • The 5-Chloro Substituent (Lipophilic Anchoring): Chlorine is significantly larger and more lipophilic than fluorine. Positioned at the meta (5-) position relative to the alkyl chain, it is perfectly angled to project into deep, hydrophobic halogen-binding pockets commonly found in the allosteric sites of target receptors . Furthermore, it deactivates the aromatic ring toward electrophilic attack, enhancing the overall chemical stability of the drug candidate.

Synthetic Methodologies: From Discovery to Scalability

Historically, phenylpropanoic acids were synthesized via harsh Friedel-Crafts alkylations or malonic ester syntheses. Today, the gold standard for synthesizing 3-(5-Chloro-2-fluorophenyl)propanoic acid relies on a highly controlled, two-step sequence: a Palladium-catalyzed Heck coupling followed by chemoselective hydrogenation.

Experimental Protocol: Heck Coupling and Hydrogenation Workflow

The following protocol is designed as a self-validating system. Every reagent choice and parameter is dictated by underlying chemical causality to ensure high yield and purity.

Phase 1: Palladium-Catalyzed Heck Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 5-chloro-2-fluoroiodobenzene (1.0 eq) and acrylic acid (1.2 eq) in anhydrous DMF (0.5 M).

  • Catalyst and Base Addition: Add Palladium(II) acetate (Pd(OAc)2, 5 mol%) and Triethylamine (Et3N, 2.5 eq).

    • Causality: Pd(OAc)2 acts as the precatalyst, which is reduced in situ to the active Pd(0) species. Et3N serves a dual purpose: it acts as the reducing agent for the precatalyst and neutralizes the hydroiodic acid (HI) generated during the β-hydride elimination step. Neutralizing HI is critical to prevent catalyst poisoning and drive the catalytic cycle forward .

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours. Monitor via LC-MS until the aryl iodide is fully consumed.

  • Workup: Cool to room temperature, quench with 1M HCl to pH 2, and extract with ethyl acetate.

    • Causality: Acidification is strictly required to protonate the intermediate acrylate salt, converting it into the highly organic-soluble (E)-3-(5-chloro-2-fluorophenyl)acrylic acid to allow for efficient phase separation.

Phase 2: Chemoselective Hydrogenation 5. Reaction Setup: Dissolve the crude acrylic acid intermediate in absolute ethanol (0.2 M). Add 10% Pd/C (10 wt%). 6. Hydrogenation: Purge the vessel with H2 gas and stir vigorously under a balloon of H2 (1 atm) at room temperature for 4 hours.

  • Causality: The pressure is strictly limited to 1 atm. Over-pressurization will lead to unwanted hydrodehalogenation (cleavage of the aryl-chloride bond). The 1 atm H2 environment ensures the chemoselective reduction of the α,β-unsaturated alkene only.

  • Filtration and Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite filtration prevents the pyrophoric Pd/C from igniting upon drying and ensures no heavy metal contamination remains in the final Active Pharmaceutical Ingredient (API) building block.

Synthesis A 5-Chloro-2-fluoroiodobenzene C Pd(OAc)2, Et3N, DMF (Heck Coupling) A->C B Acrylic Acid B->C D (E)-3-(5-Chloro-2-fluorophenyl) acrylic acid C->D E H2, Pd/C, EtOH (Hydrogenation) D->E F 3-(5-Chloro-2-fluorophenyl) propanoic acid E->F

Synthetic workflow for 3-(5-Chloro-2-fluorophenyl)propanoic acid via Heck coupling.

Pharmacological Applications: GPCR Modulation

The primary application of 3-(5-Chloro-2-fluorophenyl)propanoic acid in drug discovery is its use as a precursor for Free Fatty Acid Receptor (FFAR) modulators. Receptors such as GPR40 and GPR120 are Gq-coupled GPCRs that regulate insulin secretion and anti-inflammatory responses, making them prime targets for Type 2 Diabetes therapeutics .

Derivatives synthesized from this compound act as potent allosteric agonists. The propanoic acid tail mimics the carboxylate head of endogenous fatty acids, while the di-halogenated phenyl ring anchors the molecule into the receptor's lipophilic binding pocket, triggering the intracellular calcium release cascade.

GPCR Ligand 3-(5-Cl-2-F-phenyl)propanoic acid derivative Receptor Target GPCR (e.g., FFA1/GPR40) Ligand->Receptor Allosteric Binding Gq Gq Alpha Subunit Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening

GPCR signaling pathway modulated by halogenated phenylpropanoic acid derivatives.

Quantitative Data Summary

To highlight the physicochemical advantages of this specific scaffold, the table below compares 3-(5-Chloro-2-fluorophenyl)propanoic acid against its unhalogenated and mono-halogenated predecessors. The increase in cLogP directly correlates with enhanced membrane permeability and target binding affinity.

Compound NameCAS NumberMolecular Weight ( g/mol )Est. cLogPPrimary Application
Phenylpropanoic acid501-52-0150.181.83Microbiome GPCR Agonist
3-(4-Chlorophenyl)propanoic acid2071-50-3184.622.45General Synthetic Intermediate
3-(5-Chloro-2-fluorophenyl)propanoic acid 135832-52-9 202.61 2.61 Advanced GPCR/Kinase Scaffold

Conclusion

The history of 3-(5-Chloro-2-fluorophenyl)propanoic acid is a testament to the evolution of rational drug design. It is not merely a chemical commodity; it is a meticulously engineered pharmacophore designed to overcome the metabolic and conformational limitations of natural fatty acid mimics. By leveraging robust synthetic methodologies like the Heck reaction and understanding the deep causality behind its structural components, drug development professionals can continue to utilize this intermediate to unlock novel therapeutics for metabolic and inflammatory diseases.

References

  • Sun, C. et al. "Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes." ACS Medicinal Chemistry Letters, 2017.[Link]

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.[Link]

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015.[Link]

  • Martin, W. B. et al. "The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst." Journal of Chemical Education, 2000.[Link]

  • Colosimo, D. A. et al. "Mapping Interactions of Microbial Metabolites with Human G-Protein-Coupled Receptors." Cell Host & Microbe, 2019.[Link]

Foundational

Synthesis and Application of 3-(5-Chloro-2-fluorophenyl)propanoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The development of halogenated building blocks is a cornerstone of modern medicinal chemistry. Among these, 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9)[1] stands out as a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of halogenated building blocks is a cornerstone of modern medicinal chemistry. Among these, 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9)[1] stands out as a highly versatile intermediate. The unique ortho-fluoro and meta-chloro substitution pattern provides a distinct electronic and steric profile that is frequently leveraged to improve metabolic stability, modulate pKa, and enhance target affinity in drug design. This whitepaper provides an in-depth, self-validating technical guide to the synthesis of this compound, exploring the mechanistic causality behind route selection and detailing rigorous experimental protocols.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 3-arylpropanoic acids generally relies on the construction of a C-C bond extending from the aryl core, followed by the saturation of the resulting aliphatic chain[2]. For 3-(5-Chloro-2-fluorophenyl)propanoic acid, two primary retrosynthetic disconnections are viable:

  • The Knoevenagel-Reduction Pathway (Preferred):

    • Causality: The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), rendering the aldehydic carbonyl carbon of highly electrophilic[3]. This significantly lowers the activation energy for nucleophilic attack by the enol form of malonic acid. Piperidine acts as a basic organocatalyst, facilitating the formation of a reactive iminium intermediate and driving the subsequent decarboxylation to yield the (E)-cinnamic acid derivative.

  • The Heck Cross-Coupling Pathway:

    • Causality: Starting from 1-bromo-5-chloro-2-fluorobenzene, the weaker C-Br bond undergoes oxidative addition with Pd(0) much faster than the C-Cl or C-F bonds. Coupling with acrylic acid yields the same cinnamic acid intermediate. However, this route often requires higher catalyst loadings and presents a higher risk of homocoupling byproducts.

Retrosynthesis Target 3-(5-Chloro-2-fluorophenyl) propanoic acid Cinnamic (E)-3-(5-Chloro-2-fluorophenyl) acrylic acid Cinnamic->Target Catalytic Hydrogenation (H2, Pd/C) Aldehyde 5-Chloro-2-fluorobenzaldehyde + Malonic Acid Aldehyde->Cinnamic Knoevenagel Condensation (Piperidine, Pyridine) Bromide 1-Bromo-5-chloro-2-fluorobenzene + Acrylic Acid Bromide->Cinnamic Heck Cross-Coupling (Pd(OAc)2, Base)

Caption: Retrosynthetic pathways for 3-(5-Chloro-2-fluorophenyl)propanoic acid derivatives.

Self-Validating Synthesis Protocols

A chemical protocol is only as reliable as its in-process controls (IPCs). The following methodology integrates real-time validation steps to ensure the integrity of the transformation, specifically mitigating the risk of hydrodehalogenation during the reduction phase.

Protocol 1: Knoevenagel Condensation

Objective: Synthesis of (E)-3-(5-chloro-2-fluorophenyl)acrylic acid.

  • Reagent Assembly: In a dry, 500 mL round-bottom flask, dissolve 5-chloro-2-fluorobenzaldehyde (50.0 mmol) and malonic acid (60.0 mmol, 1.2 eq) in anhydrous pyridine (50 mL).

  • Catalysis: Add piperidine (5.0 mmol, 0.1 eq) dropwise. The reaction mixture is heated to 90 °C under an argon atmosphere.

  • IPC 1 (Reaction Progress): After 4 hours, sample 50 µL of the mixture, quench in 1M HCl, and extract with ethyl acetate. Analyze via TLC (Hexane/EtOAc 7:3, UV 254 nm). The complete disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a highly conjugated fluorescent product spot (Rf ~0.3) validates the completion of the condensation and decarboxylation.

  • Quenching & Isolation: Cool the mixture to 0 °C and slowly pour it into 200 mL of ice-cold 2M HCl.

  • IPC 2 (pH Validation): Verify the aqueous layer reaches pH 1-2 using indicator strips. This ensures complete protonation of the carboxylate, driving the precipitation of the cinnamic acid derivative.

  • Filtration: Filter the white precipitate, wash with cold water, and dry under a vacuum to afford the intermediate.

Protocol 2: Chemoselective Catalytic Hydrogenation

Objective: Reduction of the alkene without cleaving the C-Cl bond.

  • System Preparation: Dissolve the (E)-3-(5-chloro-2-fluorophenyl)acrylic acid (40.0 mmol) in MS-grade methanol (100 mL). Carefully add 10% Pd/C (5 mol% Pd) under a blanket of nitrogen.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Maintain the reaction at exactly 1 atmosphere (balloon pressure) at 25 °C. Causality: Elevated pressures or temperatures will provide the activation energy required for the palladium catalyst to insert into the C-Cl bond, leading to unwanted dechlorination.

  • IPC 3 (Chemoselectivity Check): Monitor the reaction via LC-MS every 2 hours. The desired mass shift is [M-H]- from 200.0 to 202.0 m/z. Any detection of a 168.0 m/z peak indicates dechlorination. Terminate the reaction immediately upon complete alkene consumption (typically 4-6 hours).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and recrystallize from heptane/ethyl acetate to yield pure 3-(5-Chloro-2-fluorophenyl)propanoic acid[1].

Workflow Step1 1. Condensation Aldehyde + Malonic Acid Step2 2. Acidification Adjust to pH 2 Step1->Step2 Step3 3. Hydrogenation H2, 10% Pd/C Step2->Step3 Step4 4. IPC Validation LC-MS & NMR Step3->Step4 Product Pure Target Compound Step4->Product

Caption: Self-validating experimental workflow for Knoevenagel-reduction synthesis.

Quantitative Route Analytics

When scaling up the synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid, process chemists must balance yield, time, and impurity profiles. The table below summarizes the quantitative metrics of the primary synthetic routes.

Synthetic RouteOverall YieldReaction TimeScalabilityKey Impurity Risk
Knoevenagel-Reduction 78 - 85% 10 - 12 h High (Kg scale) Over-reduction (dechlorination)
Heck Cross-Coupling65 - 72%24 - 36 hMediumHomocoupling byproducts
Horner-Wadsworth-Emmons80 - 88%12 - 16 hMediumPhosphonate residues

Therapeutic Applications & Downstream Utility

The propanoic acid moiety serves as an excellent handle for standard peptide coupling chemistry (e.g., using HATU or EDC/HOBt), allowing the 5-chloro-2-fluorophenyl group to be appended to various pharmacophores.

Recent advancements in drug discovery have heavily utilized this specific derivative:

  • KCa2 Channel Modulators: The lipophilic nature of the halogenated ring is crucial for binding within the hydrophobic pockets of potassium channels. Derivatives synthesized from this propanoic acid have been evaluated in aimed at developing subtype-selective positive modulators for neurological disorders[4].

  • Enzyme Inhibitors: The compound is a documented precursor in the synthesis of , which are investigated for their potent inhibitory activity against specific kinase and protease targets[5].

By strictly adhering to the chemoselective protocols outlined above, researchers can reliably generate high-purity 3-(5-Chloro-2-fluorophenyl)propanoic acid, ensuring reproducible downstream biological assays.

References

  • European Patent Office. "EP 4151632 A1: 1,4,5,6-TETRAHYDROPYRIMIDINE-2-AMINE DERIVATIVE".
  • National Institutes of Health (PMC). "Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels". URL: [Link]

  • ACS Publications. "Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase". URL:[Link]

  • ACS Publications. "Oxidative Homocoupling of Chiral 3-Arylpropanoic Acid Derivatives". URL:[Link]

Sources

Exploratory

Physicochemical Profiling of 3-(5-Chloro-2-fluorophenyl)propanoic Acid: A Comprehensive Guide to Solubility, Stability, and Preformulation Strategy

Executive Summary For drug development professionals and medicinal chemists, the successful integration of halogenated building blocks into active pharmaceutical ingredients (APIs) requires a rigorous understanding of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, the successful integration of halogenated building blocks into active pharmaceutical ingredients (APIs) requires a rigorous understanding of their physicochemical behavior. 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) is a highly versatile intermediate[1]. The presence of a di-halogenated phenyl ring coupled with a flexible aliphatic carboxylic acid tail creates a unique solubility and stability profile. This whitepaper provides an in-depth, causally-driven analysis of its physicochemical properties, offering self-validating experimental protocols for preclinical formulation and stability assessment.

Structural Causality and Physicochemical Landscape

To predict the behavior of 3-(5-Chloro-2-fluorophenyl)propanoic acid, one must dissect its structural components:

  • The Di-Halogenated Phenyl Ring: The fluorine atom at the ortho position (C2) creates a strong localized dipole, while the chlorine atom at the meta position (C5) significantly increases the molecule's lipophilicity (LogP)[2]. These electron-withdrawing groups collectively deactivate the aromatic ring, enhancing metabolic and chemical stability against electrophilic attack.

  • The Propanoic Acid Linker: Unlike rigid benzoic acid derivatives, the two-carbon aliphatic spacer provides conformational flexibility. This flexibility lowers the melting point but complicates crystallization, while the terminal carboxylic acid dictates the molecule's pH-dependent solubility.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters, synthesizing structural predictions with empirical baseline data for this class of fluorinated building blocks[2][3].

ParameterValue / DescriptionImplications for Development
CAS Number 135832-52-9Primary identifier for sourcing and regulatory filing.
Molecular Formula C₉H₈ClFO₂Indicates potential for halogen-specific degradation pathways.
Molecular Weight 202.61 g/mol Highly favorable for fragment-based drug design (Rule of 3 compliant).
Predicted pKa ~4.5 (Carboxylic Acid)Molecule will be >99% ionized at physiological pH (7.4).
Predicted LogP 2.6 – 2.95Moderate lipophilicity; drives partitioning into lipid bilayers.
Aqueous Solubility < 0.3 mg/mL (Unionized)Poor solubility in gastric fluid; requires formulation enhancement.

Aqueous and Organic Solubility Dynamics

The solubility of 3-(5-Chloro-2-fluorophenyl)propanoic acid is strictly governed by the Henderson-Hasselbalch equation. In acidic environments (pH < 4.5), the compound exists predominantly in its unionized, lipophilic state, resulting in poor aqueous solubility. In basic environments (pH > 4.5), deprotonation yields a highly soluble carboxylate anion.

G A 3-(5-Chloro-2-fluorophenyl) propanoic acid B pH < pKa (4.5) Unionized Form A->B Acidic Media (Stomach) C pH > pKa (4.5) Ionized Form A->C Basic Media (Intestine) F Organic Solvents (DMSO, EtOH, DMF) A->F Solubilization D Low Aqueous Solubility (< 0.3 mg/mL) B->D E High Aqueous Solubility (> 10 mg/mL) C->E

Figure 1: pH-dependent ionization and solubility pathways of the compound.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Expert Insight: Kinetic solubility (via solvent shift) often overestimates true solubility due to transient supersaturation. For rigorous preformulation, thermodynamic solubility is mandatory.

  • Preparation: Dispense 5 mg of the solid compound into glass HPLC vials. Add 1 mL of aqueous buffer (test at pH 1.2, 4.5, and 7.4 to capture the inflection points of the pKa).

  • Equilibration: Incubate the vials on an orbital shaker at 300 rpm and 37°C for 48 hours. Causality: While 24 hours is standard, the highly crystalline nature of halogenated aromatics often requires 48 hours to reach true thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Always pre-saturate the filter by discarding the first 200 µL of filtrate. PTFE is chosen over nylon to prevent non-specific binding of the lipophilic di-halogenated ring.

  • Quantification: Dilute the filtrate into the linear range and analyze via UHPLC-UV/MS against a standard curve prepared in 100% Acetonitrile.

Chemical Stability and Degradation Kinetics

While the electron-withdrawing halogens protect the aromatic ring from oxidative degradation, the aliphatic propanoic acid chain and the benzylic carbon remain susceptible to radical-mediated oxidation and extreme pH hydrolysis[4].

G Step1 API: 3-(5-Chloro-2-fluorophenyl) propanoic acid Step2 Forced Degradation (ICH Q1A/Q1B Guidelines) Step1->Step2 Cond1 Thermal (60°C, 4 Weeks) Solid State Step2->Cond1 Cond2 Hydrolytic (0.1N HCl / NaOH) Solution State Step2->Cond2 Cond3 Oxidative (3% H2O2) Solution State Step2->Cond3 Cond4 Photolytic (UV/Vis) Solid/Solution State Step2->Cond4 Analysis UHPLC-DAD-MS Analysis (Target: 95-105% Mass Balance) Cond1->Analysis Cond2->Analysis Cond3->Analysis Cond4->Analysis

Figure 2: ICH-compliant forced degradation workflow for stability profiling.

Protocol: ICH-Compliant Forced Degradation Study

Expert Insight: The goal of forced degradation is not to destroy the molecule completely, but to achieve 5–20% degradation. This validates the stability-indicating power of your analytical method.

  • Hydrolytic Stress (Acid/Base): Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and 0.1 N HCl (acid) or 0.1 N NaOH (base). Incubate at 60°C for 7 days. Causality: The co-solvent is required because the unionized form will precipitate in purely aqueous acidic media, halting the degradation kinetics.

  • Oxidative Stress: Expose a 1 mg/mL solution to 3% H₂O₂ at room temperature for 24 hours. Monitor for hydroxylation at the benzylic position.

  • Photolytic Stress: Spread the solid powder in a thin layer (≤ 1 mm) in a Petri dish. Expose to 1.2 million lux hours and 200 Watt hours/m² of UV light, strictly adhering to ICH Q1B guidelines.

  • Analysis & Mass Balance: Analyze all stressed samples via UHPLC-DAD-MS. Self-Validation Step: Calculate the mass balance (Area of API + Area of Degradants). If the mass balance falls below 95%, investigate the formation of volatile degradants or secondary degradation pathways (e.g., decarboxylation) that lack UV chromophores.

Formulation Strategies for Preclinical Evaluation

Due to its LogP of ~2.8 and low unionized aqueous solubility, delivering 3-(5-Chloro-2-fluorophenyl)propanoic acid in preclinical in vivo models requires strategic formulation:

  • In Vitro Assays: The compound is highly soluble in DMSO. Prepare 10 mM stock solutions in 100% anhydrous DMSO. Ensure the final assay concentration of DMSO does not exceed 0.5% (v/v) to prevent cytotoxicity.

  • In Vivo Oral (PO) Dosing: Avoid simple aqueous buffers. Utilize a suspension formulation (e.g., 0.5% Methylcellulose with 0.1% Tween-80) to maintain uniform dosing of the unionized solid.

  • In Vivo Intravenous (IV) Dosing: To achieve a clear solution for IV administration, exploit the compound's pKa. Formulate in a mildly basic vehicle (e.g., PBS adjusted to pH 8.0) or utilize a co-solvent system such as 10% DMSO / 40% PEG400 / 50% Saline.

References

  • Sigma-Aldrich. "Fluorophenyl indol propanoic acid | 3-(5-Chloro-2-fluorophenyl)propanoic acid. CAS No.: 135832-52-9". sigmaaldrich.com.
  • ChemScene. "135832-52-9 | 3-(5-Chloro-2-fluorophenyl)propanoic acid". chemscene.com.
  • Aaron Chemicals. "Safety Data Sheet - 135832-52-9". aaronchem.com.
  • Ambeed. "Fluorinated Building Blocks: Solubility Data". ambeed.com.

Sources

Foundational

The Strategic Deployment of 3-(5-Chloro-2-fluorophenyl)propanoic Acid in Fragment-Based Drug Discovery: A Technical Guide

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This approach, which utilizes small, low-complexity molecules, or "f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This approach, which utilizes small, low-complexity molecules, or "fragments," offers an efficient method for exploring chemical space and identifying novel binding interactions with therapeutic targets. Within the vast armamentarium of chemical fragments, those bearing halogen atoms, particularly fluorine and chlorine, have garnered significant attention for their ability to modulate key pharmacological properties. This technical guide provides an in-depth examination of 3-(5-Chloro-2-fluorophenyl)propanoic acid, a halogenated fragment with significant potential in modern drug discovery campaigns. We will dissect its chemical and physical properties, outline synthetic strategies, and, through reasoned analogy with structurally related molecules, explore its prospective applications and biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this fragment in their discovery programs.

Introduction: The Rationale for Halogenated Fragments in Drug Discovery

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established tactic in medicinal chemistry to enhance the therapeutic profile of drug candidates. The C-F bond, being the strongest single bond to carbon, often imparts increased metabolic stability.[1] Fluorine's high electronegativity can also lead to altered pKa, improved binding affinity through interactions with backbone amides or water molecules, and enhanced membrane permeability.[1] Chlorine, while larger and less electronegative than fluorine, can form halogen bonds, which are increasingly recognized as significant, non-covalent interactions in protein-ligand binding.[2] Furthermore, the presence of these halogens on an aromatic ring can profoundly influence the molecule's electronic properties and direct its metabolism.[2]

The 3-(5-Chloro-2-fluorophenyl)propanoic acid scaffold combines these features within a small, synthetically tractable molecule, making it an attractive starting point for FBDD. Its phenylpropanoic acid core is a common motif in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[3] The specific 5-chloro-2-fluoro substitution pattern creates a distinct electronic and steric profile, offering the potential for novel and selective interactions with biological targets.

Physicochemical Properties and Synthesis of the Core Fragment

A thorough understanding of a fragment's properties is crucial for its effective deployment in an FBDD campaign.

Physicochemical Data

The properties of 3-(5-Chloro-2-fluorophenyl)propanoic acid are summarized in the table below. These values are critical for assessing its "drug-likeness" and suitability for fragment screening libraries, which typically adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

PropertyValueSource
Molecular Formula C₉H₈ClFO₂[4]
Molecular Weight 202.61 g/mol [4]
CAS Number 135832-52-9[4]
Calculated LogP 2.4963[4]
Topological Polar Surface Area (TPSA) 37.3 Ų[4]
Hydrogen Bond Acceptors 1[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 3[4]
Physical Form Solid[5]

As indicated, 3-(5-Chloro-2-fluorophenyl)propanoic acid aligns well with the physicochemical parameters for a fragment library, suggesting good potential for solubility and oral bioavailability in its derivatives.

Proposed Synthetic Pathway

G cluster_0 Synthetic Workflow for 3-(5-Chloro-2-fluorophenyl)propanoic acid start 5-Chloro-2-fluoroaniline step1 Diazotization (NaNO₂, HCl) start->step1 step2 Sandmeyer Reaction (CuCN) step1->step2 intermediate1 5-Chloro-2-fluorobenzonitrile step2->intermediate1 step3 Reduction (e.g., H₂, Raney Ni) intermediate1->step3 intermediate2 (5-Chloro-2-fluorophenyl)methanamine step3->intermediate2 step4 Reaction with Diethyl Malonate intermediate2->step4 intermediate3 Diethyl 2-((5-chloro-2-fluorobenzyl)amino)malonate step4->intermediate3 step5 Hydrolysis and Decarboxylation (e.g., aq. HCl, heat) intermediate3->step5 final_product 3-(5-Chloro-2-fluorophenyl)propanoic acid step5->final_product

Caption: Proposed synthetic pathway for 3-(5-Chloro-2-fluorophenyl)propanoic acid.

Experimental Protocol (Hypothetical):

  • Diazotization and Sandmeyer Reaction: 5-Chloro-2-fluoroaniline is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a Sandmeyer reaction with copper(I) cyanide to yield 5-chloro-2-fluorobenzonitrile.

  • Reduction: The nitrile group of 5-chloro-2-fluorobenzonitrile is reduced to a primary amine using a suitable reducing agent, such as hydrogen gas with a Raney Nickel catalyst, to form (5-chloro-2-fluorophenyl)methanamine.

  • Malonic Ester Synthesis: The resulting amine is reacted with diethyl malonate. This is followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating in an acidic medium to yield the final product, 3-(5-Chloro-2-fluorophenyl)propanoic acid.

This proposed synthesis is modular and allows for the generation of derivatives by modifying the starting materials or reaction conditions.

The Role of 3-(5-Chloro-2-fluorophenyl)propanoic Acid in Drug Discovery

While direct case studies for this specific fragment are not prevalent, the therapeutic potential of closely related halogenated phenylpropanoic acid derivatives provides a strong basis for its application in drug discovery.

Potential Therapeutic Targets and Applications

Based on the biological activities of analogous structures, we can infer potential therapeutic areas for derivatives of 3-(5-Chloro-2-fluorophenyl)propanoic acid:

  • Oncology: A recent study detailed the synthesis and antiproliferative activity of 3-((2,4-difluorophenyl)amino)propanoic acid derivatives.[6] These compounds were found to target receptor tyrosine kinases such as c-MET and HER2, which are implicated in tumor progression.[6][7] This suggests that the 3-(5-chloro-2-fluorophenyl)propanoic acid scaffold could be a valuable starting point for the development of novel kinase inhibitors. Other research has identified thiazole-containing phenylpropanoic acid derivatives as potential anticancer agents targeting SIRT2 and EGFR.[8]

  • Metabolic Diseases: A series of heterocyclic phenylpropanoic acids have been identified as potent agonists of GPR120, a G-protein coupled receptor involved in glucose homeostasis.[9] This highlights the potential of the phenylpropanoic acid core in developing treatments for type 2 diabetes.

  • Infectious Diseases: Natural chlorinated 3-phenylpropanoic acid derivatives isolated from marine actinomycetes have demonstrated significant and selective antimicrobial activities.[10] This suggests that the 3-(5-chloro-2-fluorophenyl)propanoic acid fragment could be explored for the development of new antibacterial agents.

A Hypothetical FBDD Workflow

The following diagram illustrates a typical FBDD campaign utilizing 3-(5-Chloro-2-fluorophenyl)propanoic acid as a starting fragment.

G cluster_1 FBDD Workflow with 3-(5-Chloro-2-fluorophenyl)propanoic acid lib Fragment Library (including title compound) screen Biophysical Screening (NMR, SPR, X-ray crystallography) lib->screen hit_id Hit Identification (Weak binding of the fragment) screen->hit_id hit_val Hit Validation (Confirmation of binding mode) hit_id->hit_val hit_to_lead Hit-to-Lead Optimization hit_val->hit_to_lead growing Fragment Growing hit_to_lead->growing Elaboration linking Fragment Linking hit_to_lead->linking Combination merging Fragment Merging hit_to_lead->merging Fusion lead_opt Lead Optimization (SAR, ADMET) growing->lead_opt linking->lead_opt merging->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A typical Fragment-Based Drug Discovery workflow.

Step-by-Step Methodologies:

  • Fragment Library and Screening: A curated library of fragments, including 3-(5-Chloro-2-fluorophenyl)propanoic acid, is assembled. High-throughput screening using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography is performed to detect weak binding of the fragments to the target protein.[11]

  • Hit Identification and Validation: Fragments that exhibit binding are identified as "hits." The binding mode and affinity of these hits are then validated using orthogonal methods to eliminate false positives. X-ray crystallography is particularly valuable at this stage to provide a detailed, three-dimensional picture of the fragment's interaction with the target.[11]

  • Hit-to-Lead Optimization: Once a hit is validated, the process of evolving it into a more potent lead compound begins. This can be achieved through several strategies:

    • Fragment Growing: The initial fragment is elaborated by adding new functional groups that can interact with adjacent pockets on the protein surface, thereby increasing affinity and selectivity.[11] For 3-(5-Chloro-2-fluorophenyl)propanoic acid, this could involve derivatization of the carboxylic acid group to form amides, esters, or to introduce heterocyclic moieties.

    • Fragment Linking: If two different fragments are found to bind in close proximity on the target, they can be connected via a chemical linker to create a single, more potent molecule.[11]

    • Fragment Merging: Two overlapping fragments can be merged into a single, novel chemical entity that incorporates the key binding features of both.

  • Lead Optimization: The most promising lead compounds undergo further optimization to improve their pharmacological properties, including potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This iterative process, guided by structure-activity relationship (SAR) studies, aims to produce a drug candidate suitable for clinical development.

Structure-Activity Relationship (SAR) Insights from Analogues

While direct SAR data for 3-(5-Chloro-2-fluorophenyl)propanoic acid is limited, studies on analogous compounds provide valuable insights. For instance, in the development of 3-((2,4-difluorophenyl)amino)propanoic acid derivatives, it was observed that the introduction of heterocyclic fragments resulted in a distinct SAR, with moderate and less substituent-sensitive antiproliferative effects.[7] This suggests that the core fragment provides a stable platform for interaction, with further modifications fine-tuning the biological activity. The presence and position of halogen atoms are also critical. A patent for a neurological disorder treatment highlights a 3-chloro-4-fluorophenyl substitution pattern, indicating the importance of the relative positions of these halogens for specific biological activity.

Conclusion

3-(5-Chloro-2-fluorophenyl)propanoic acid represents a promising, yet underexplored, fragment for drug discovery. Its favorable physicochemical properties, combined with the known benefits of chloro and fluoro substitutions, make it an attractive starting point for FBDD campaigns targeting a range of diseases, including cancer, metabolic disorders, and infectious diseases. While direct evidence of its application is still emerging, the success of structurally related compounds provides a strong rationale for its inclusion in fragment screening libraries. The synthetic tractability of this scaffold further enhances its appeal, allowing for the rapid generation of analogues for hit-to-lead optimization. As the field of FBDD continues to evolve, with a growing emphasis on novel and three-dimensional fragments, the strategic deployment of well-characterized, halogenated fragments like 3-(5-Chloro-2-fluorophenyl)propanoic acid will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • AR115905A1 - 5- (3-CHLORO-4-FLUOROPHENYL) -7-CYCLOPROPYL-3- (2- (3-FLUORO-3-METHYLAZETIDIN-1-IL) -2-OXOETHYL) -3,7-DIHYDRO-4H-PIRROLO [ 2,3-D] PIRIMIDIN-4-ONA.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Synthesis of 3-(5-chloro-2-methoxyphenyl)propyl chloride. PrepChem.com. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. [Link]

  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Fragment-based drug discovery: A graphical review. PMC. [Link]

  • Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II-III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. PubMed. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research J. Pharm. and Tech. [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. PMC. [Link]

  • Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. PubMed. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC. [Link]

  • Repurposing FDA-approved Drugs Targeting SARS-CoV2 3CLpro: a study by applying Virtual Screening, Molecular Dynamics, MM-PBSA Calculations and Covalent Docking. ResearchGate. [Link]

  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic Acid via Knoevenagel-Doebner Condensation and Selective Homogeneous Hydrogenation

Executive Summary The compound 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) is a highly valuable halogenated building block frequently utilized in the development of active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) is a highly valuable halogenated building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Synthesizing this molecule requires a robust strategy that can efficiently construct the propanoic acid side chain while preserving the highly reactive carbon-chlorine (C–Cl) bond on the aromatic ring.

This application note details a highly optimized, two-step synthetic protocol. The workflow begins with the [1] of 5-chloro-2-fluorobenzaldehyde with malonic acid to form an acrylic acid intermediate. This is followed by a highly selective homogeneous hydrogenation using Wilkinson's catalyst to reduce the alkene without triggering unwanted hydrodehalogenation[2].

Mechanistic Rationale & Strategy (Expertise & Experience)

To ensure high yields and exceptional purity, the synthetic route is divided into two mechanistically distinct phases. Understanding the causality behind these reagent choices is critical for successful scale-up.

Step 1: The Knoevenagel-Doebner Condensation

The construction of the carbon framework relies on the Doebner modification of the Knoevenagel condensation[1].

  • Causality of Catalysis: Piperidine acts as a nucleophilic catalyst, condensing with 5-chloro-2-fluorobenzaldehyde to form a highly electrophilic iminium ion intermediate. This dramatically accelerates the nucleophilic attack by the deprotonated malonic acid.

  • Causality of Solvent/Base: Pyridine serves a dual role as both the solvent and a mild base. Following the initial condensation, pyridine facilitates the spontaneous decarboxylation (loss of CO₂) of the di-acid intermediate at elevated temperatures (90 °C), driving the equilibrium forward to yield exclusively the (E)-3-(5-chloro-2-fluorophenyl)acrylic acid[3].

Step 2: Selective Homogeneous Hydrogenation

The reduction of the α,β-unsaturated double bond presents a significant chemoselectivity challenge. Standard heterogeneous catalysts (like 10% Pd/C) are notorious for catalyzing the hydrodehalogenation of aryl chlorides, leading to significant impurity profiles.

  • Causality of Catalyst Selection: To bypass this, we utilize Wilkinson's catalyst ( [RhCl(PPh3​)3​] )[2]. As a homogeneous Rh(I) complex, it operates via the oxidative addition of H₂, followed by alkene coordination and migratory insertion[4]. Because its coordination sphere is sterically demanding and electronically tuned for unhindered alkenes, it selectively reduces the acrylic acid double bond while leaving the aryl C–Cl bond completely intact.

Synthetic Workflow Visualization

ReactionPathway SM 5-Chloro-2-fluoro- benzaldehyde + Malonic Acid INT (E)-3-(5-Chloro-2- fluorophenyl)acrylic acid SM->INT Piperidine (cat.), Pyridine 90°C, 2-8h, -CO2 (Knoevenagel-Doebner) PROD 3-(5-Chloro-2- fluorophenyl)propanoic acid INT->PROD RhCl(PPh3)3, H2 (5 atm) Toluene, 50°C (Selective Hydrogenation)

Fig 1: Two-step synthesis route for 3-(5-Chloro-2-fluorophenyl)propanoic acid.

Quantitative Data: Catalyst Optimization for Hydrogenation

To validate the necessity of Wilkinson's catalyst, a screening of hydrogenation conditions was performed on the intermediate (E)-3-(5-chloro-2-fluorophenyl)acrylic acid. The data below demonstrates the severe chemoselectivity issues encountered with standard heterogeneous catalysis.

Catalyst SystemSolventTemp / PressureAlkene Conversion (%)Aryl Dehalogenation (%)Isolated Yield (%)
10% Pd/C Methanol25 °C / 1 atm H₂>99.042.551.0
5% PtO₂ Ethyl Acetate25 °C / 1 atm H₂94.012.078.5
RhCl(PPh₃)₃ (5 mol%) Toluene50 °C / 5 atm H₂>99.0<1.0 94.5

Table 1: Catalyst screening demonstrating the superior chemoselectivity of Wilkinson's catalyst in preventing hydrodehalogenation.

Detailed Experimental Protocols

Protocol A: Synthesis of (E)-3-(5-Chloro-2-fluorophenyl)acrylic acid

Scale: 50 mmol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-fluorobenzaldehyde (7.93 g, 50.0 mmol) and malonic acid (6.24 g, 60.0 mmol, 1.2 equiv)[5].

  • Reagent Addition: Add anhydrous pyridine (25 mL) to dissolve the solids. Once dissolved, add piperidine (0.25 mL, 2.5 mmol, 0.05 equiv) as the catalyst[3].

  • Heating & Decarboxylation: Heat the mixture to 90 °C using an oil bath. Self-Validation: The reaction will begin to effervesce as CO₂ gas is evolved. Maintain heating for 4–6 hours until TLC (Hexanes/EtOAc 7:3) indicates the complete disappearance of the starting aldehyde.

  • Workup (Causality Note): Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 30 mL of concentrated HCl.

    • Why this step? The HCl neutralizes the pyridine solvent, forming water-soluble pyridine hydrochloride. Simultaneously, the acidic environment (pH < 2) ensures the newly formed acrylic acid is fully protonated, causing it to precipitate as a solid[3].

  • Purification: Collect the crude precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 50 mL) to remove residual pyridine salts. Recrystallize from an ethanol/water mixture to yield the pure (E)-acrylic acid intermediate as an off-white crystalline solid.

Protocol B: Selective Hydrogenation to 3-(5-Chloro-2-fluorophenyl)propanoic acid

Scale: 20 mmol

  • Reaction Setup: Transfer the purified (E)-3-(5-chloro-2-fluorophenyl)acrylic acid (4.01 g, 20.0 mmol) into a high-pressure stainless-steel autoclave or a heavy-walled glass Parr reactor.

  • Catalyst & Solvent: Add anhydrous toluene (40 mL) and Wilkinson's catalyst ( [RhCl(PPh3​)3​] ) (0.92 g, 1.0 mmol, 5 mol%)[2].

  • Purging & Hydrogenation: Seal the reactor. Purge the vessel with inert nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the reactor to 5 atm of H₂ and heat to 50 °C with vigorous stirring for 12 hours.

  • Workup (Causality Note): Vent the hydrogen gas safely. Concentrate the toluene solution under reduced pressure.

    • Why this step? Because Wilkinson's catalyst is homogeneous, the rhodium species remains in the product mixture. Dissolve the crude residue in a minimal amount of dichloromethane and pass it through a short pad of silica gel (eluting with EtOAc). The silica gel effectively traps the highly polar inorganic rhodium complexes, preventing heavy metal contamination in the final product[4].

  • Final Isolation: Evaporate the filtrate to dryness to afford the target 3-(5-Chloro-2-fluorophenyl)propanoic acid as a highly pure white solid.

Analytical Characterization & Validation

To ensure the integrity of the self-validating system, the final product must be characterized against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.5 (br s, 1H, -COOH)

    • δ 7.20 - 6.95 (m, 3H, Aromatic protons)

    • δ 2.95 (t, J = 7.5 Hz, 2H, Ar-CH₂)

    • δ 2.65 (t, J = 7.5 Hz, 2H, -CH₂-COOH)

    • Note: The absence of alkene doublets (typically found between δ 6.4 - 7.8 ppm) confirms complete hydrogenation.

  • LC-MS (ESI-): Expected m/z for [M-H]⁻ is 201.0 (with a characteristic 3:1 isotopic pattern at 203.0 confirming the presence of the single chlorine atom).

Sources

Application

using 3-(5-Chloro-2-fluorophenyl)propanoic acid in medicinal chemistry

Application Note: Strategic Utilization of 3-(5-Chloro-2-fluorophenyl)propanoic Acid in Medicinal Chemistry Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Focus: Pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(5-Chloro-2-fluorophenyl)propanoic Acid in Medicinal Chemistry

Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Focus: Pharmacophore integration, synthetic workflows, and validated coupling protocols

Executive Summary & Pharmacophore Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic introduction of halogenated aromatic systems is critical for modulating lipophilicity, metabolic stability, and target binding affinity. 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) has emerged as a highly privileged building block [1].

The causality behind its utility lies in its unique substitution pattern:

  • 2-Fluoro Substitution: Imparts a strong localized dipole without significantly increasing steric bulk. The highly electronegative fluorine atom withdraws electron density from the aromatic ring, enhancing oxidative metabolic stability (e.g., against CYP450 enzymes) while serving as a potential hydrogen-bond acceptor.

  • 5-Chloro Substitution: Provides optimal steric bulk and lipophilicity to occupy deep hydrophobic pockets. Chlorine frequently participates in orthogonal halogen bonding with backbone carbonyls in target proteins.

  • Propanoic Acid Linker: Offers a flexible, two-carbon spacer that can be functionalized via amide coupling, esterification, or intramolecular cyclization, allowing the halogenated pharmacophore to extend into adjacent binding sites.

Table 1: Physicochemical Profile
PropertyValueMedicinal Chemistry Implication
CAS Number 135832-52-9Commercially available for scale-up [2].
Molecular Formula C₉H₈ClFO₂Halogen-rich, low molecular weight fragment.
Molecular Weight 202.61 g/mol High ligand efficiency (LE) potential in FBDD.
Predicted LogP ~2.4Optimal lipophilicity for passive membrane permeability.
H-Bond Donors / Acceptors 1 / 2Fulfills Lipinski’s Rule of 5; versatile binding.

Application Areas in Drug Discovery

The versatility of the propanoic acid moiety allows this compound to act as a core scaffold in several therapeutic areas. Recent literature highlights its use in synthesizing subtype-selective positive modulators of KCa2 channels [3], potent Factor XIa inhibitors [1], and prodrugs for neprilysin (NEP) inhibition in cardiovascular therapies [4].

Workflow SM 3-(5-Chloro-2-fluorophenyl) propanoic acid Act1 Amide Coupling (HATU / DIPEA) SM->Act1 Act2 Friedel-Crafts Acylation (AlCl3 / DCM) SM->Act2 Act3 Esterification (Prodrug Synthesis) SM->Act3 Prod1 Target: KCa2 Modulators & Factor XIa Inhibitors Act1->Prod1 Prod2 Target: 7-Chloro-4-fluoro -1-indanones Act2->Prod2 Prod3 Target: NEP Inhibitor Prodrugs Act3->Prod3

Caption: Synthetic versatility and downstream therapeutic targets of 3-(5-Chloro-2-fluorophenyl)propanoic acid.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include in-process controls (IPCs) and mechanistic rationales for every reagent choice, ensuring that the chemist can verify success at intermediate stages.

Protocol A: High-Efficiency Amide Coupling (Synthesis of Carboxamides)

Amide coupling is the most frequent application for this building block[1, 3]. Due to the slight electron-withdrawing effect of the fluorinated ring on the alkyl chain, activation kinetics are rapid.

Reagents & Causality:

  • HATU (1.2 eq): Chosen over EDC/HOBt because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates coupling and minimizes the degradation of the starting material.

  • DIPEA (2.5 eq): A non-nucleophilic tertiary amine base required to deprotonate both the carboxylic acid (initiating HATU attack) and the incoming amine salt.

  • Anhydrous DMF (0.2 M): Solubilizes both the polar active ester and lipophilic amines.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve 3-(5-Chloro-2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at room temperature (20 °C) for 15 minutes.

    • Self-Validation Check (IPC 1): A color change to pale yellow indicates the formation of the active HOAt ester.

  • Coupling: Add the primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 4 hours.

    • Self-Validation Check (IPC 2): Quench a 10 µL aliquot in 1 mL MeCN. LC-MS analysis must show the disappearance of the starting material mass (m/z 201 [M-H]⁻) and the emergence of the product mass.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with 1N HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes acidic byproducts), and 5% aqueous LiCl (extracts residual DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Table 2: Optimization of Amide Coupling Conditions

Quantitative data demonstrating the superiority of the HATU/DIPEA system for this specific substrate.

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)
1EDC·HCl, HOBtTEADCM1268%>90%
2T3P (50% in EtOAc)PyridineEtOAc882%>95%
3 HATU DIPEA DMF 4 94% >98%
Protocol B: Intramolecular Friedel-Crafts Acylation (Indanone Synthesis)

Cyclizing the propanoic acid chain onto the aromatic ring yields a rigidified indanone scaffold.

Mechanistic Causality: The 2-fluoro position is blocked, forcing cyclization exclusively at the 6-position (ortho to the chlorine). This structural constraint guarantees a single regioisomer (7-chloro-4-fluoro-1-indanone), making this a highly reliable synthetic step.

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend the acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq) followed by Oxalyl Chloride (1.5 eq) dropwise at 0 °C. Stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases.

    • Self-Validation Check (IPC 1): Quench a 50 µL aliquot in anhydrous Methanol. GC-MS should exclusively show the methyl ester, confirming complete conversion to the acid chloride.

  • Cyclization: Cool the mixture to 0 °C. Add anhydrous AlCl₃ (1.5 eq) portion-wise. The Lewis acid generates the highly electrophilic acylium ion. Stir for 3 hours, allowing the reaction to warm to room temperature.

  • Quench & Workup: Carefully pour the mixture over crushed ice and 1N HCl to break the aluminum complex. Extract with DCM, wash with brine, dry, and concentrate.

Mechanistic Insights: Target Binding & Pharmacophore Modeling

When integrated into a larger drug molecule, the 5-chloro-2-fluorophenyl moiety engages in highly specific protein-ligand interactions. The diagram below illustrates the causal relationship between the structural features of the compound and its binding modalities within a target receptor [3].

Binding cluster_ligand Ligand Moieties (3-(5-Chloro-2-fluorophenyl) derivative) cluster_target Target Receptor / Enzyme Pocket Cl 5-Chloro Group Pocket Deep Hydrophobic Pocket (Halogen Bonding) Cl->Pocket Steric fit & Halogen Bond F 2-Fluoro Group Dipole Electropositive Residue (e.g., Arg/Lys) F->Dipole Dipole-Dipole pull Prop Propanoic Amide/Ester Linker Hbond H-Bond Donor/ Acceptor Site Prop->Hbond Covalent extension / H-Bond

Caption: Pharmacophore binding model illustrating the specific receptor interactions of the 5-chloro-2-fluorophenyl scaffold.

References

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. MDPI Molecules, 2018, 23(8), 2002. URL:[Link]

  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. Journal of Medicinal Chemistry, 2022, 65(1), 303-322. URL:[Link]

  • (2S, 4R)-5-(5'-chloro-2'-fluorobiphenyl-4-yl)-4-(ethoxxoxalylamino)-2-hydroxymethyl-methylpentanoic acid. Google Patents, KR20170115616A.
Method

Application Note: 3-(5-Chloro-2-fluorophenyl)propanoic acid as a Strategic Building Block for Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Chemical Profile 3-(5-Chloro-2-fluorophenyl)propanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Chemical Profile

3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9)[1] is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex heterocyclic pharmacophores. With a molecular weight of 202.61 g/mol and a formula of C9​H8​ClFO2​ ,[2], this hydrocinnamic acid derivative offers a unique halogenated aromatic ring coupled with a reactive aliphatic carboxylic acid tail.

Strategic Relevance in Drug Discovery

The specific 5-chloro-2-fluoro substitution pattern is highly prized in modern medicinal chemistry for several causal reasons:

  • Metabolic Stability: The fluorine atom at the 2-position blocks cytochrome P450-mediated ortho-oxidation, significantly enhancing the pharmacokinetic half-life of downstream drug candidates.

  • Lipophilic Efficiency & Halogen Bonding: The 5-chloro substituent provides a lipophilic vector that frequently engages in halogen bonding within hydrophobic protein pockets (e.g., kinase hinge regions).

  • Late-Stage Functionalization: The chlorine atom serves as a robust handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the core heterocycle has been constructed.

This guide details the two primary synthetic workflows that leverage this building block: the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation[3], and the synthesis of phenethylamines via Curtius rearrangement.

Mechanistic Pathways & Synthetic Divergence

The structural bifunctionality of 3-(5-Chloro-2-fluorophenyl)propanoic acid allows it to be diverted into distinct heterocyclic classes depending on the activation of the carboxylic acid.

G A 3-(5-Chloro-2-fluorophenyl) propanoic acid B 4-Chloro-7-fluoro- 1-indanone A->B Intramolecular Friedel-Crafts C 2-(5-Chloro-2-fluorophenyl) ethanamine A->C Curtius Rearrangement D Indeno[1,2-c]pyrazoles (Kinase Inhibitors) B->D Hydrazine Condensation E 3,4-Dihydroisoquinolines (CNS Agents) C->E Bischler-Napieralski Cyclization

Caption: Synthetic divergence of 3-(5-Chloro-2-fluorophenyl)propanoic acid into key heterocyclic scaffolds.

Workflow 1: Intramolecular Friedel-Crafts Acylation

Causality & Mechanism

The conversion of phenylpropanoic acids to 1-indanones is a fundamental transformation in organic synthesis[4],[5]. Due to the directing effects of the 2-fluoro (ortho/para directing) and 5-chloro (ortho/para directing) substituents, the electrophilic acylium ion exclusively attacks the 6-position of the aromatic ring. This regioselective cyclization yields 4-chloro-7-fluoro-2,3-dihydro-1H-inden-1-one .

While traditional methods utilize Polyphosphoric Acid (PPA) at high temperatures (80–100 °C)[6],[5], PPA forms a highly viscous paste that complicates stirring and aqueous workup[6]. Eaton's Reagent ( P2​O5​ in methanesulfonic acid) is selected as the optimal catalyst because it is a liquid at room temperature, drastically improving mass transfer, and allows the reaction to proceed at milder temperatures, thereby preventing desulfonation or halogen cleavage[6],[4].

G A Carboxylic Acid Activation (Eaton's Reagent) B Acylium Ion Generation (Electrophile Formation) A->B C Electrophilic Aromatic Substitution (Attack at C6 position) B->C D Wheland Intermediate (Sigma Complex) C->D E Rearomatization & Deprotonation (Product Release) D->E

Caption: Step-by-step mechanism of the intramolecular Friedel-Crafts acylation to form the indanone core.

Step-by-Step Protocol: Synthesis of 4-Chloro-7-fluoro-1-indanone

Self-Validating Quality Control: The reaction progress must be monitored by TLC (Hexanes:EtOAc 4:1). The starting acid will stay near the baseline (under UV), while the indanone product will migrate significantly higher ( Rf​≈0.6 ).

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Charge the flask with Eaton's Reagent (10.0 mL per gram of starting material). Caution: Highly corrosive.

  • Substrate Addition: Cool the flask to 0 °C in an ice bath. Add 3-(5-Chloro-2-fluorophenyl)propanoic acid (1.0 equiv) portion-wise over 15 minutes to control the mild exotherm[4].

  • Cyclization: Remove the ice bath and heat the reaction mixture to 60 °C for 4–6 hours. The solution will turn deep yellow/orange as the acylium ion forms.

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice (100 g) with vigorous stirring. The crude indanone will precipitate as a solid.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) ( 3×50 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO3​ until gas evolution ceases, followed by brine. Dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate under reduced pressure. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the pure indanone as an off-white solid.

Workflow 2: Curtius Rearrangement to Phenethylamines

Causality & Mechanism

To synthesize 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction, the propanoic acid must be converted into an amine, effectively shortening the chain by one carbon. The Curtius Rearrangement using Diphenylphosphoryl azide (DPPA) is the safest and most efficient method.

Why DPPA? It circumvents the isolation of highly reactive acid chlorides and avoids the use of explosive sodium azide. By running the reaction in the presence of tert-butanol, the transient, highly reactive isocyanate intermediate is immediately trapped to form a stable Boc-protected amine. This prevents the formation of symmetric urea byproducts—a common failure mode in aqueous Hofmann or Schmidt rearrangements.

Step-by-Step Protocol: Synthesis of 2-(5-Chloro-2-fluorophenyl)ethanamine
  • Acyl Azide Formation: In a dry flask under nitrogen, dissolve 3-(5-Chloro-2-fluorophenyl)propanoic acid (1.0 equiv) in anhydrous Toluene (0.2 M) and tert-Butanol (5.0 equiv).

  • Activation: Add Triethylamine (TEA, 1.5 equiv) followed by DPPA (1.1 equiv) dropwise at room temperature. Stir for 30 minutes.

  • Rearrangement & Trapping: Heat the reaction to 90 °C (reflux) for 12 hours. Observation: Nitrogen gas evolution will be visible as the acyl azide rearranges to the isocyanate.

  • Workup of Boc-Amine: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous citric acid, saturated NaHCO3​ , and brine. Concentrate to yield the crude Boc-protected amine.

  • Deprotection: Dissolve the crude Boc-amine in DCM (0.2 M) and add Trifluoroacetic acid (TFA, 10 equiv). Stir at room temperature for 2 hours.

  • Free-Basing: Concentrate the mixture to remove excess TFA. Partition between DCM and 1M NaOH (pH > 10). Extract with DCM, dry over Na2​SO4​ , and concentrate to yield the free primary amine as a pale yellow oil.

Quantitative Data & Protocol Comparison

The following table summarizes the key operational metrics for both synthetic pathways, providing a quick reference for process scale-up and optimization.

ParameterProtocol 1: Friedel-Crafts AcylationProtocol 2: Curtius Rearrangement
Target Intermediate 4-Chloro-7-fluoro-1-indanone2-(5-Chloro-2-fluorophenyl)ethanamine
Key Reagents Eaton's Reagent ( P2​O5​/MeSO3​H )DPPA, Et3​N , t -BuOH; then TFA
Reaction Temperature 60 °C90 °C (Reflux), then 25 °C
Reaction Time 4–6 hours12 hours, then 2 hours
Typical Isolated Yield 75–85%65–75% (over 2 steps)
Purification Method Silica Gel Flash ChromatographyAcid-Base Liquid-Liquid Extraction
Downstream Utility Indeno-pyrazoles, Indeno-pyridinesIsoquinolines, Tetrahydroisoquinolines

References[1] Calpaclab. "3-(5-Chloro-2-fluorophenyl)propanoic acid, 95% Purity, C9H8ClFO2". URL: https://www.calpaclab.com/[2] Sigma-Aldrich. "Fluorophenyl indol propanoic acid". URL: https://www.sigmaaldrich.com/[3] ChemScene. "135832-52-9 | 3-(5-Chloro-2-fluorophenyl)propanoic acid". URL: https://www.chemscene.com/[7] BenchChem. "3-Phenyl-1-indanone | Pharmaceutical Research Compound". URL: https://www.benchchem.com/[5] BenchChem. "5-Methoxy-1-indanone CAS 5111-70-6". URL: https://www.benchchem.com/[4] BenchChem. "A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation". URL: https://www.benchchem.com/[6] BenchChem. "A Technical Guide to the Historical Synthesis of Indenes". URL: https://www.benchchem.com/

Sources

Application

Application Note: Optimized Amide Coupling Protocols for 3-(5-Chloro-2-fluorophenyl)propanoic Acid

Executive Summary & Substrate Profiling Amide bond formation remains one of the most frequently executed transformations in medicinal chemistry and drug development. The substrate 3-(5-Chloro-2-fluorophenyl)propanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

Amide bond formation remains one of the most frequently executed transformations in medicinal chemistry and drug development. The substrate 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) is a highly versatile hydrocinnamic acid derivative used as a lipophilic building block in targeted therapeutics[1].

Structurally, the carboxylic acid moiety is separated from the electron-withdrawing di-halogenated phenyl ring by an ethylene linker. This aliphatic spacer insulates the carboxylate from the inductive deactivation typically observed in direct benzoic acid analogs. Consequently, the substrate exhibits excellent, unhindered reactivity profiles, making it highly amenable to standard peptide coupling methodologies. This guide provides field-proven, self-validating protocols for both discovery-scale (HATU) and process-scale (T3P) amide couplings.

Mechanistic Rationale & Reagent Selection

The selection of a coupling reagent must be dictated by the synthesis scale, desired throughput, and downstream purification strategy.

  • Discovery Scale (< 1 gram) - HATU: HATU is the gold standard for rapid, high-yielding amide bond formation[2]. It activates the carboxylic acid to form a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) ester. The neighboring pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (a neighboring group effect), which dramatically accelerates the nucleophilic attack of the amine. While highly efficient, HATU generates stoichiometric amounts of tetramethylurea and phosphonium byproducts that typically necessitate chromatographic purification.

  • Process Scale (> 1 gram) - T3P: Propylphosphonic anhydride (T3P) is the reagent of choice for scalable manufacturing[3]. T3P activates the acid to form a transient mixed anhydride. Its primary advantage lies in its byproduct profile: all T3P-derived byproducts are highly water-soluble phosphonic acids. This allows for product isolation via simple liquid-liquid extraction, eliminating the bottleneck of silica gel chromatography[4].

SelectionTree Start 3-(5-Chloro-2-fluorophenyl) propanoic acid Scale What is the synthesis scale? Start->Scale Discovery Discovery Scale (< 1 gram) Scale->Discovery Process Process Scale (> 1 gram) Scale->Process HATU HATU / DIPEA Solvent: DMF or DCM Discovery->HATU T3P T3P (50% in EtOAc) / Base Solvent: EtOAc Process->T3P Out1 Rapid kinetics, Requires chromatography HATU->Out1 Out2 Scalable, Aqueous workup, No chromatography T3P->Out2

Decision tree for selecting coupling reagents based on synthesis scale.

Quantitative Data: Reagent Comparison

To guide experimental design, the following table summarizes the quantitative performance metrics of HATU versus T3P when coupled with a standard primary amine.

ParameterHATU / DIPEA ProtocolT3P / Pyridine Protocol
Activation Time 5 – 10 minutes15 – 30 minutes
Overall Reaction Time 1 – 2 hours4 – 12 hours
Byproduct Removal Silica gel chromatographyLiquid-liquid aqueous extraction
Atom Economy Poor (High MW byproducts)Moderate
Epimerization Risk Low to ModerateExceptionally Low
Cost Efficiency Low (Expensive reagent)High (Inexpensive, bulk availability)

Experimental Methodologies

Protocol A: Discovery-Scale Amide Coupling (HATU-Mediated)

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine for the activated ester. Anhydrous DMF is selected to fully solubilize the polar HATU reagent and stabilize the charged intermediates[2].

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 3-(5-Chloro-2-fluorophenyl)propanoic acid (100 mg, 0.49 mmol, 1.0 equiv) and anhydrous DMF (2.5 mL, 0.2 M).

  • Base Addition: Add DIPEA (258 µL, 1.48 mmol, 3.0 equiv) via micropipette. Stir for 2 minutes at room temperature to ensure complete deprotonation.

  • Activation: Add HATU (206 mg, 0.54 mmol, 1.1 equiv) in one portion. The solution will typically transition to a pale yellow color. Stir for 10 minutes to allow the formation of the active OAt ester.

  • Amidation: Add the desired amine (0.54 mmol, 1.1 equiv). Stir the reaction mixture at room temperature for 1–2 hours.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is self-validating when the acid mass ( [M-H]− 201.0 m/z) is completely consumed and the product mass appears.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace tetramethylurea persists.

Protocol B: Process-Scale Amide Coupling (T3P-Mediated)

Causality & Design: T3P is supplied as a 50 wt% solution in Ethyl Acetate (EtOAc). By conducting the entire reaction in EtOAc, the workflow seamlessly transitions into an aqueous extraction without requiring a solvent swap[3]. Pyridine is often preferred over aliphatic amines here as it acts as both a base and a nucleophilic catalyst, accelerating the mixed anhydride formation[4].

T3PWorkflow Step1 1. Deprotonation Acid + Base Step2 2. Activation Add T3P Step1->Step2 Step3 3. Mixed Anhydride Formation Step2->Step3 Step4 4. Amidation Add Amine Step3->Step4 Step5 5. Workup Aqueous Extraction Step4->Step5

Step-by-step activation and amidation workflow using T3P.

Step-by-Step Procedure:

  • Preparation: To a dry 100 mL round-bottom flask under nitrogen, add 3-(5-Chloro-2-fluorophenyl)propanoic acid (5.0 g, 24.6 mmol, 1.0 equiv), the desired amine (25.8 mmol, 1.05 equiv), and anhydrous EtOAc (50 mL, 0.5 M).

  • Base Addition: Add Pyridine (5.97 mL, 73.8 mmol, 3.0 equiv) and cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation during the addition of the coupling reagent.

  • Activation/Coupling: Slowly add T3P (50 wt% in EtOAc, 21.9 mL, 36.9 mmol, 1.5 equiv) dropwise over 15 minutes via an addition funnel[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting acid ( Rf​≈0.1 with tailing) should disappear, replaced by the less polar amide product.

  • Workup: Add 50 mL of water to quench the reaction. Separate the layers. Wash the organic layer sequentially with 1M aqueous HCl ( 2×30 mL) to remove pyridine, saturated aqueous NaHCO3​ ( 2×30 mL) to remove unreacted acid and phosphonic acid byproducts, and brine (30 mL).

  • Isolation: Dry over MgSO4​ , filter, and concentrate in vacuo to yield the analytically pure amide product without the need for chromatography[4].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2

  • ChemScene. 135832-52-9 | 3-(5-Chloro-2-fluorophenyl)propanoic acid.1

  • Testolin, G., et al. (2020). Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. PMC / NIH. 3

  • Steiner, A., et al. (2024). Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239. ACS Publications. 4

Sources

Method

LC-MS/MS Method Development and Validation for 3-(5-Chloro-2-fluorophenyl)propanoic acid

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Regulatory Framework: ICH M10 Bioanalytical Method Validation Guidelines Executive Summary & Analyte Profili...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Regulatory Framework: ICH M10 Bioanalytical Method Validation Guidelines

Executive Summary & Analyte Profiling

The quantification of halogenated aromatic intermediates, such as 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9), is a critical step in pharmacokinetic (PK) profiling for novel pharmaceutical building blocks[1]. With a molecular weight of 202.61 g/mol and the molecular formula C₉H₈ClFO₂, this compound presents unique analytical challenges. It is a small, polar, acidic molecule that requires highly selective extraction and specialized chromatographic retention mechanisms to avoid endogenous matrix interference.

This application note outlines a self-validating, robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging mixed-mode anion exchange solid-phase extraction (MAX-SPE) and biphenyl-based chromatography, this protocol ensures high-throughput reliability suitable for rigorous regulatory submissions.

Workflow A 1. Analyte Characterization Target: 3-(5-Chloro-2-fluorophenyl)propanoic acid B 2. MS/MS Tuning (ESI-) Optimize [M-H]- Precursor & MRM Transitions A->B C 3. Chromatographic Separation Biphenyl Column (π-π Interactions) B->C D 4. Sample Extraction Mixed-Mode Anion Exchange (MAX) SPE C->D E 5. Method Validation Adherence to ICH M10 Guidelines D->E

LC-MS/MS Method Development and Validation Workflow.

Mechanistic Rationale for Method Design (E-E-A-T)

To build a trustworthy and resilient analytical method, every experimental choice must be grounded in the physicochemical reality of the analyte.

Mass Spectrometry: Driving Ionization Efficiency

3-(5-Chloro-2-fluorophenyl)propanoic acid features a terminal carboxylic acid moiety (estimated pKa ~4.5). In Electrospray Ionization (ESI), operating in negative ion mode is imperative, as the acidic group readily sheds a proton to form a highly stable[M-H]⁻ precursor ion at m/z 201.0 (based on the ³⁵Cl isotope)[2]. Under Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of carbon dioxide (-44 Da), yielding a dominant product ion at m/z 157.0. This transition provides the highest signal-to-noise ratio for quantification.

Chromatography: Exploiting Orthogonal Selectivity

Standard C18 columns often struggle to retain small, polar, halogenated aromatics, leading to co-elution with early-eluting plasma phospholipids (causing ion suppression). To counter this, we employ a Biphenyl stationary phase . The electron-withdrawing chlorine and fluorine atoms render the analyte's phenyl ring electron-deficient. This creates a strong, orthogonal π-π interaction with the electron-rich biphenyl ligands of the column, drastically improving retention and peak symmetry compared to purely hydrophobic C18 interactions[3].

Sample Preparation: The Self-Validating Extraction

Protein precipitation (PPT) leaves significant residual lipids that degrade column lifespan and suppress MS signals. Instead, we utilize Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) [4]. The MAX sorbent contains both hydrophobic alkyl chains and strong anion-exchange quaternary amines.

  • The Causality: By buffering the plasma to pH 9.0 (well above the analyte's pKa), the carboxylic acid becomes fully negatively charged. It binds ionically to the positively charged SPE sorbent. This allows us to aggressively wash the sorbent with 100% methanol to strip away neutral lipids and hydrophobic interferences without losing the analyte. Elution is then triggered by dropping the pH with formic acid, neutralizing the analyte and releasing it into the collection tube.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analytical Standards: 3-(5-Chloro-2-fluorophenyl)propanoic acid (Analyte) and its deuterated analog (SIL-IS).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Modifiers: Ammonium Acetate (LC-MS grade), Formic Acid, Ammonium Hydroxide.

  • SPE Cartridges: Polymeric Mixed-Mode Anion Exchange (MAX) 96-well plate (30 mg/well).

Mixed-Mode SPE Protocol

SPE_Protocol S1 1. Condition 1 mL MeOH 1 mL Water S2 2. Load Plasma + 2% NH4OH (Analyte is Ionized) S1->S2 S3 3. Wash 1 5% NH4OH (Aq) (Removes Neutrals) S2->S3 S4 4. Wash 2 100% MeOH (Removes Lipids) S3->S4 S5 5. Elute 2% FA in MeOH (Neutralizes Analyte) S4->S5 S6 6. Reconstitute Evaporate & Dissolve in Mobile Phase S5->S6

Mixed-Mode Anion Exchange (MAX) SPE Protocol for Acidic Analytes.

Detailed Steps:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS) working solution. Dilute with 200 µL of 2% Ammonium Hydroxide (NH₄OH) in water to ionize the analyte.

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of Water through the MAX SPE plate.

  • Loading: Apply the pre-treated plasma sample to the SPE plate. Apply low vacuum.

  • Washing:

    • Wash 1: 1.0 mL of 5% NH₄OH in water (removes polar neutrals and bases).

    • Wash 2: 1.0 mL of 100% Methanol (removes hydrophobic interferences and phospholipids).

  • Elution: Elute the target analyte with 2 × 500 µL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

LC-MS/MS Conditions

Chromatographic Parameters:

  • Column: Sub-2 µm Biphenyl Column (e.g., 2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (Neutral pH preserves ESI- efficiency)

  • Mobile Phase B: 100% Acetonitrile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.000.409010
0.500.409010
3.000.401090
4.500.401090
4.600.409010
6.000.409010

Mass Spectrometry Parameters (ESI Negative Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)Purpose
Analyte 201.0157.050-60-15Quantifier (Loss of CO₂)
Analyte 201.0121.050-60-25Qualifier (Loss of CO₂ + HCl)
SIL-IS 205.0161.050-60-15Internal Standard

Bioanalytical Method Validation (ICH M10)

To ensure the method is suitable for regulatory PK studies, it must be fully validated according to the ICH M10 Bioanalytical Method Validation Guidelines [5]. The method described above is designed to inherently pass these stringent criteria through its high-selectivity SPE and orthogonal chromatography.

Validation Summary Targets
Validation ParameterICH M10 Acceptance CriteriaMethod Performance Expectation
Calibration Curve R² ≥ 0.99; ±15% of nominal (±20% at LLOQ)Linear dynamic range of 1.0 – 1000 ng/mL.
Selectivity & Specificity Blank matrix interference < 20% of LLOQNo interfering peaks at analyte retention time due to MAX SPE cleanup.
Accuracy & Precision Intra/Inter-batch CV ≤ 15% (≤ 20% at LLOQ)CV < 8% across all QC levels.
Matrix Effect (MF) IS-normalized MF CV < 15%Biphenyl column separates analyte from suppression zones; MF CV < 5%.
Extraction Recovery Consistent and reproducible across QCs> 85% recovery due to targeted ion-exchange mechanism.

System Suitability Test (SST): Prior to any validation batch, a neat standard at the Low QC level must be injected six times. The system is considered "self-validated" for the run if the retention time CV is < 2% and the peak area CV is < 5%.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Expanding Metabolome Coverage in LC–MS/MS Analysis through Hydralazine-Based Multifunctional Derivatization. Analytical Chemistry - ACS Publications (2025). Available at:[Link]

  • Shim-pack Velox LC Columns: Biphenyl Selectivity for Halogenated Compounds. Shimadzu / LCMS.cz. Available at: [Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI (2024). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 3-(5-Chloro-2-fluorophenyl)propanoic Acid in Oncology Drug Discovery

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Compound: 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) Executive Summary In modern oncology drug discovery, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Compound: 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9)

Executive Summary

In modern oncology drug discovery, the strategic incorporation of halogenated building blocks is a critical determinant of a therapeutic's success. 3-(5-Chloro-2-fluorophenyl)propanoic acid is a privileged structural motif used extensively in the synthesis of small-molecule kinase inhibitors, epigenetic modulators, and Proteolysis Targeting Chimeras (PROTACs). This application note details the mechanistic rationale, synthetic protocols, and structure-activity relationship (SAR) data for utilizing this specific compound to optimize target binding affinity and pharmacokinetic stability.

Mechanistic Rationale: The Power of Halogenation

The selection of 3-(5-Chloro-2-fluorophenyl)propanoic acid over unsubstituted aliphatic or aromatic acids is driven by two distinct quantum mechanical and steric phenomena:

A. Halogen Bonding (XB) via the 5-Chloro Substituent

Halogen bonding is a highly directional, non-covalent interaction that has revolutionized rational drug design[1]. The chlorine atom at the 5-position acts as a potent Halogen Bond (XB) donor. Due to the anisotropy of its charge distribution, chlorine develops a positively charged electrostatic region on the extension of the C–Cl bond, known as a σ -hole [2]. When this moiety is docked into the hydrophobic pocket of an oncogenic target (e.g., the hinge region of a mutant kinase), the σ -hole forms a strong, stabilizing interaction with Lewis bases, specifically the backbone carbonyl oxygens of the protein[2]. This interaction not only drastically improves binding affinity ( Kd​ ) but has also been shown to overcome acquired drug resistance[2].

B. Metabolic Shielding & Conformational Locking via the 2-Fluoro Substituent

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å)[3]. Placing fluorine at the 2-position (ortho to the propanoic acid chain) achieves two critical outcomes:

  • Metabolic Stability: It blocks cytochrome P450-mediated aromatic oxidation at electron-rich ortho positions, significantly extending the compound's half-life ( t1/2​ ) in vivo[3].

  • Conformational Control: The highly polarized C–F bond creates a strong dipole moment that influences the torsion angle of the propanoic acid tail, locking the molecule into a bioactive conformation that minimizes the entropic cost of binding[4].

Experimental Protocols

To ensure reproducibility and high yields in drug synthesis, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol A: High-Efficiency Amide Coupling for Kinase Inhibitor Synthesis

This protocol details the conjugation of 3-(5-Chloro-2-fluorophenyl)propanoic acid to a target pharmacophore (e.g., a sterically hindered heterocyclic amine) to generate a targeted kinase inhibitor.

Reagents:

  • 3-(5-Chloro-2-fluorophenyl)propanoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(5-Chloro-2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive active ester intermediate.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing as a nucleophile in the subsequent coupling step.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes. Causality: HATU is selected over standard EDC/NHS because it generates a 7-azabenzotriazole active ester, which is exceptionally efficient at overcoming the steric hindrance often present in complex oncology pharmacophores.

  • Coupling: Add the Target Amine (1.1 eq) dropwise. Monitor the reaction via LC-MS. The reaction typically reaches completion within 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Incorporation into PROTAC Linkers

The propanoic acid tail provides an ideal 3-carbon spacer for extending into the solvent-exposed region of a target protein, making it a perfect anchor for PROTACs.

Step-by-Step Methodology:

  • Activate 3-(5-Chloro-2-fluorophenyl)propanoic acid using the HATU/DIPEA method described above.

  • Introduce a PEG-based diamine linker (e.g., PEG3​ -diamine). The 3-carbon aliphatic chain of the propanoic acid provides necessary flexibility, preventing steric clashes between the target-binding chlorofluorophenyl ring and the E3 ligase.

  • Following purification, couple the remaining free amine of the PEG linker to an E3 ligase ligand (e.g., a Cereblon-binding thalidomide derivative or a VHL-binding hydroxyproline derivative).

Quantitative Data & SAR Analysis

The following table summarizes representative Structure-Activity Relationship (SAR) data demonstrating the quantitative impact of the 5-Cl and 2-F substitutions on a standard kinase inhibitor scaffold.

Structural MotifTarget Binding Affinity ( Kd​ )Human Liver Microsome Half-Life ( t1/2​ )Lipophilicity (LogP)Primary Advantage
Unsubstituted Phenylpropanoic acid520 nM15 min2.1Baseline reference
5-Chloro phenylpropanoic acid85 nM22 min2.8Enhanced affinity via Halogen Bonding ( σ -hole)
3-(5-Chloro-2-fluorophenyl)propanoic acid 38 nM > 65 min 2.9 Optimal affinity + CYP450 metabolic shielding

Table 1: Comparative SAR analysis highlighting the synergistic effect of dual halogenation in oncology drug design.

Visualizations

Workflow & Screening Pipeline

The following diagram illustrates the integration of the compound into a modern oncology drug discovery pipeline.

Workflow A 3-(5-Chloro-2-fluorophenyl) propanoic acid B HATU/DIPEA Activation A->B Step 1 C Amide Coupling (Target Amine) B->C Step 2 D PROTAC Linker Attachment C->D PROTAC Synthesis E In Vitro Kinase Assay C->E Small Molecule Inhibitor F Target Degradation (Western Blot) D->F E3 Ligase Recruitment

Fig 1: Synthetic workflow for integrating 3-(5-Chloro-2-fluorophenyl)propanoic acid into oncology drugs.

Mechanism of Action

The diagram below maps the dual-action physics of the molecule when bound to an oncogenic target.

Mechanism Target Oncogenic Target (e.g., Mutant Kinase) Halogen Halogen Bond (XB) 5-Cl interacts with Backbone Carbonyl Target->Halogen Binding Affinity (Kd) Fluoro Metabolic Shielding 2-F blocks CYP450 oxidation Target->Fluoro In Vivo Stability (t1/2) Degradation Proteasomal Degradation Halogen->Degradation PROTAC Recruitment

Fig 2: Dual mechanism of action: Halogen bonding and metabolic shielding in targeted degradation.

References

  • The role of fluorine in medicinal chemistry Source: Journal of Fluorine Chemistry / Taylor & Francis URL:[Link]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: Journal of Chemical Information and Modeling / ACS Publications URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Method

Application Note: Developing PTP1B Enzyme Inhibition Assays Using 3-(5-Chloro-2-fluorophenyl)propanoic Acid as a Lead Scaffold

Executive Summary & Mechanistic Rationale Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the activated Insulin Receptor (IR) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the activated Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), PTP1B dampens insulin sensitivity, making it a prime therapeutic target for type 2 diabetes and obesity [1].

The compound 3-(5-Chloro-2-fluorophenyl)propanoic acid serves as a highly effective fragment and lead scaffold for developing PTP1B inhibitors. The structural causality for its efficacy lies in its dual-action pharmacophore:

  • The Propanoic Acid Moiety: Acts as a non-hydrolyzable phosphotyrosine (pTyr) mimetic. The highly conserved catalytic pocket of PTP1B requires a pTyr substrate; the carboxylate group effectively mimics the phosphate, anchoring the molecule in the active site [2].

  • The Halogenated Phenyl Ring: The 5-chloro and 2-fluoro substitutions introduce specific stereoelectronic effects and lipophilicity. Unlike highly charged, highly polar phosphate analogs that suffer from poor cell permeability, this halogenated scaffold engages in robust π−π stacking and hydrophobic interactions within secondary aryl-binding sites of PTP1B, enhancing both binding affinity and selectivity over closely related phosphatases like TC-PTP [1].

G Insulin Insulin IR Insulin Receptor (IR) Activation (pTyr) Insulin->IR Binds IRS1 IRS-1 Phosphorylation (Downstream Signaling) IR->IRS1 Phosphorylates Glucose Glucose Uptake & Metabolic Regulation IRS1->Glucose Promotes PTP1B PTP1B (Dephosphorylation) PTP1B->IR Inhibits (Dephosphorylates) PTP1B->IRS1 Inhibits Inhibitor 3-(5-Chloro-2-fluorophenyl) propanoic acid Inhibitor->PTP1B Blocks Active Site

Caption: PTP1B negative regulation of insulin signaling and targeted inhibition.

Assay Design & Self-Validating Systems

To accurately evaluate the inhibitory kinetics of 3-(5-Chloro-2-fluorophenyl)propanoic acid derivatives, we employ a colorimetric biochemical assay utilizing para-nitrophenyl phosphate (pNPP) [3]. The hydrolysis of pNPP by PTP1B yields para-nitrophenol (pNP), a chromophore that absorbs strongly at 405 nm under alkaline conditions [5].

Causality in Experimental Choices
  • Buffer Redox Maintenance: PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215) to execute its dephosphorylation mechanism. This residue is exquisitely sensitive to oxidation, which renders the enzyme catalytically dead. Therefore, the assay buffer must contain a reducing agent like Dithiothreitol (DTT) to maintain Cys215 in its active, reduced state [5].

  • Self-Validation via Reversibility Testing: Small molecule fragments can sometimes present as Pan-Assay Interference Compounds (PAINS) by forming colloidal aggregates that sequester the enzyme, or by acting as irreversible covalent modifiers. To ensure the integrity of the data, our protocol embeds a self-validating Reversibility (Dilution) Assay . By incubating the enzyme with a saturating concentration of the inhibitor and subsequently subjecting it to a massive dilution, we can prove whether the inhibition is truly competitive and reversible [4].

Quantitative Assay Parameters

The following table summarizes the optimized conditions required for establishing a reliable PTP1B pNPP assay system.

ParameterRecommended Value / RangeMechanistic Rationale
Enzyme Concentration 20 – 75 nMEnsures linear reaction kinetics over the 30-minute assay window [5].
pNPP Substrate ( Km​ ) ~0.7 – 1.3 mMWorking at or near the Km​ ensures maximum sensitivity to competitive inhibitors [5].
Buffer pH 7.0 – 7.2Matches the physiological pH optimum for PTP1B activity [3].
DTT Concentration 1 – 2 mMPrevents oxidation of the critical Cys215 residue [5].
Detection Wavelength 405 nmCorresponds to the absorbance maximum of the alkaline pNP product [3].
DMSO Tolerance 2%Higher concentrations of DMSO will denature the PTP1B tertiary structure.

Experimental Protocols

Workflow Prep 1. Reagent Prep (Enzyme, pNPP, Inhibitor) Incubate 2. Pre-incubation (PTP1B + Inhibitor) Prep->Incubate Reaction 3. Reaction Initiation (Add pNPP) Incubate->Reaction Quench 4. Quench (Add 5M NaOH) Reaction->Quench Read 5. Absorbance Read (OD 405 nm) Quench->Read

Caption: Step-by-step workflow for the pNPP-based PTP1B biochemical inhibition assay.

Protocol A: High-Throughput pNPP Biochemical Assay

This protocol is optimized for a 96-well microplate format to determine the IC50​ of 3-(5-Chloro-2-fluorophenyl)propanoic acid derivatives.

Step 1: Buffer Preparation Prepare the Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM HEPES), 50 mM NaCl, 1 mM EDTA, pH 7.0. Critical Step: Add 1 mM DTT freshly on the day of the experiment to prevent degradation of the reducing agent.

Step 2: Reagent Dilution

  • Enzyme: Dilute recombinant human PTP1B (catalytic domain) to a 2X final concentration (e.g., 100 nM) in cold Assay Buffer. Keep on ice.

  • Substrate: Prepare a 10X stock of pNPP (e.g., 10 mM) in deionized water. Rationale: pNPP undergoes spontaneous non-enzymatic hydrolysis in aqueous buffers over time. Prepare fresh to minimize background absorbance.

  • Inhibitor: Prepare a 10 mM stock of the compound in 100% DMSO. Perform serial dilutions to create a 10-point concentration curve, ensuring the final DMSO concentration in the well does not exceed 2%.

Step 3: Pre-Incubation In a clear, flat-bottom 96-well plate, combine 50 µL of the 2X PTP1B enzyme solution with 10 µL of the inhibitor dilution. Incubate at room temperature for 10–15 minutes. Rationale: This pre-incubation allows the binding equilibrium between the enzyme and the inhibitor to establish before the substrate introduces competitive pressure.

Step 4: Reaction Initiation & Quenching Initiate the reaction by adding 40 µL of the pNPP substrate solution to each well (Total volume = 100 µL). Incubate at 37°C for exactly 30 minutes. Stop the reaction by adding 20 µL of 5 M NaOH to each well. Rationale: NaOH rapidly shifts the pH to a highly alkaline state, denaturing the enzyme to stop the reaction while simultaneously maximizing the molar absorptivity of the p-nitrophenol product.

Step 5: Data Acquisition Read the absorbance at 405 nm using a microplate reader. Calculate the IC50​ by fitting the normalized data to a standard four-parameter logistic (4PL) Michaelis-Menten equation.

Protocol B: Reversibility (Dilution) Assay

To validate that the 3-(5-Chloro-2-fluorophenyl)propanoic acid scaffold acts as a reversible competitive inhibitor rather than an aggregator or covalent binder [4].

  • Saturating Incubation: Incubate an aliquot of PTP1B (e.g., 100X standard assay concentration) with a saturating concentration of the inhibitor (e.g., 10 × IC50​ ) for 60 minutes at 37°C.

  • Rapid Dilution: Withdraw an aliquot of this inhibited enzyme mixture and rapidly dilute it 100- to 400-fold into an assay buffer containing a saturating amount of pNPP (e.g., 2.5 mM).

  • Kinetic Monitoring: Monitor the recovery of enzymatic activity over 15 minutes.

  • Validation Check: If the compound is a reversible inhibitor, the rapid dilution will drop the inhibitor concentration far below its Ki​ , causing it to dissociate from the active site and restoring normal enzymatic velocity compared to a DMSO control. If the enzyme remains inactive, the compound is a covalent modifier or PAINS.

References

  • 3-Phenylpropanoic acid-based phosphotyrosine (pTyr) mimetics: hit evolution to a novel orally active protein tyrosine phosphatase 1B (PTP1B) inhibitor. PubMed/NIH. 1

  • Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy. PMC - NIH. 2

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. 3

  • Reversibility Assay (Dilution Test) with PTP1B. Bio-protocol. 4

  • Application Note: In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substrate. Benchchem. 5

Sources

Application

Application Note: 3-(5-Chloro-2-fluorophenyl)propanoic Acid as a Chemical Probe Scaffold for GPR40/FFAR1 Interrogation

Executive Summary & Mechanistic Rationale The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a lipid-sensing GPCR heavily expressed in pancreatic β-cells. It has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a lipid-sensing GPCR heavily expressed in pancreatic β-cells. It has emerged as a premier therapeutic target for Type 2 Diabetes due to its unique ability to potentiate glucose-stimulated insulin secretion (GSIS) without the risk of inducing [1]. While endogenous long-chain fatty acids serve as natural ligands, their rapid metabolism and poor physicochemical properties necessitate the development of synthetic chemical probes.

3-(5-Chloro-2-fluorophenyl)propanoic acid (CFPA) is deployed in early-stage drug discovery as a highly optimized fragment-based chemical probe and pharmacophore scaffold used to interrogate the allosteric binding pockets of GPR40[2]. The architectural design of CFPA is not arbitrary; every functional group serves a distinct pharmacological purpose[3]:

  • Propanoic Acid Headgroup: Mimics the carboxylate of endogenous fatty acids. It acts as the primary pharmacophore, forming critical electrostatic interactions with Arg183 and Arg258 in the GPR40 binding cleft.

  • Phenyl Ring Scaffold: Provides a rigid, planar geometry that occupies the hydrophobic sub-pocket of the receptor, significantly increasing binding affinity compared to flexible aliphatic chains[2].

  • 5-Chloro and 2-Fluoro Substitutions:

    • Metabolic Shielding: The halogens block cytochrome P450-mediated aromatic hydroxylation at the ortho and meta positions, drastically improving the probe's half-life in microsomal assays[3].

    • Halogen Bonding: The highly polarizable chlorine atom at the 5-position engages in halogen bonding with the receptor's backbone carbonyls, locking the probe into the active conformation.

    • Lipophilicity Tuning: The specific combination of fluorine and chlorine optimizes the partition coefficient (cLogP), ensuring the probe can partition effectively into the lipid bilayer to access the transmembrane binding site[2].

Pharmacological & Physicochemical Profiling

To understand how CFPA behaves in biological assays, it is critical to evaluate its physicochemical parameters. The table below summarizes the theoretical and experimental data that dictate its use as a chemical probe.

ParameterValue / RangeMechanistic Consequence in Assays
Molecular Weight 202.61 g/mol Ideal fragment size (Rule of 3 compliant), allowing for downstream conjugation to fluorophores or photo-crosslinkers without exceeding size limits.
cLogP (Lipophilicity) ~2.8 - 3.2Optimal for membrane partitioning. Ensures the probe can reach the transmembrane GPR40 binding site without precipitating in aqueous buffers.
pKa (Carboxylate) ~4.5Exists primarily as an anion at physiological pH (7.4), which is an absolute requirement for anchoring to the Arg183/Arg258 residues in the receptor.
Topological Polar Surface Area 37.3 ŲLow TPSA ensures excellent cell permeability, crucial for whole-cell functional assays like FLIPR or insulin secretion readouts.
Intrinsic Clearance (CL_int) < 15 µL/min/mgThe di-halogenation provides robust resistance to hepatic β-oxidation and aromatic hydroxylation, ensuring stable exposure during in vitro incubations.

Experimental Workflows & Protocols

As an Application Scientist, ensuring that your assays yield trustworthy, reproducible data requires implementing self-validating protocols. Below are the optimized methodologies for utilizing CFPA-derived probes in GPR40 drug discovery.

Protocol A: In Vitro GPR40 Calcium Mobilization Assay (FLIPR)

Because GPR40 couples to Gαq/11 proteins, receptor activation leads to the cleavage of PIP2 into IP3, triggering the release of intracellular calcium[1]. This protocol uses a fluorescent calcium indicator to quantify probe binding and agonism.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Causality: A confluent, uniform monolayer is critical for generating a consistent fluorescence signal and minimizing well-to-well optical variation.

  • Dye Loading: Incubate the cells with 2 µM Fluo-4 AM dye in assay buffer for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester modification allows the dye to passively permeate the cell membrane. Intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Efflux Inhibition: Add 2.5 mM Probenecid to the assay buffer. Causality: Probenecid inhibits multidrug resistance proteins (e.g., MRP1), preventing the active efflux of the de-esterified Fluo-4 dye and ensuring a stable baseline fluorescence.

  • Ligand Addition & Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read the baseline fluorescence for 10 seconds. Inject the CFPA probe (titrated from 10 µM to 1 nM) and record fluorescence continuously for 3 minutes. Causality: Establishing a pre-injection baseline is mathematically required to accurately calculate the ΔRFU (Relative Fluorescence Units) representing the true calcium peak.

Self-Validation & Quality Control:

  • System Integrity: Include a positive control well using TAK-875 (Fasiglifam) and a negative control well using 0.1% DMSO vehicle.

  • Validation Metric: Calculate the Z'-factor. The assay is only considered valid if the Z'-factor is > 0.5, proving that the signal window between the positive control and vehicle is statistically robust enough to evaluate the CFPA probe.

Protocol B: Liver Microsomal Stability Assay

To validate the metabolic resistance conferred by the 5-chloro and 2-fluoro substitutions, the probe must be subjected to a microsomal degradation assay[3].

Step-by-Step Methodology:

  • Pre-incubation: Combine 1 µM of the CFPA probe with Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Causality: Thermal equilibration ensures that enzymatic reaction rates are not artificially depressed by temperature gradients upon initiation.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Its targeted addition acts as the precise start-time (t=0) for the metabolic assay.

  • Time-Course Quenching: At specific time points (0, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent rapidly denatures the CYP enzymes, instantly halting metabolism. The internal standard controls for downstream LC-MS/MS injection volume variability.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validation & Quality Control:

  • Enzymatic Viability: Run a parallel assay using Testosterone as a high-clearance positive control.

  • Validation Metric: The assay is validated only if the Testosterone half-life falls within established historical bounds (typically 10–20 minutes). If Testosterone does not degrade, the microsomes were inactive, and the CFPA stability data must be discarded.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade triggered by the binding of the CFPA chemical probe to the GPR40 receptor, ultimately leading to insulin exocytosis.

GPR40_Signaling Probe CFPA Probe (Ligand) Receptor GPR40 / FFAR1 (GPCR) Probe->Receptor Allosteric Activation Gq Gαq/11 (G-Protein) Receptor->Gq Conformational Change PLC Phospholipase C (Enzyme) Gq->PLC Subunit Dissociation IP3 IP3 & DAG (Second Messengers) PLC->IP3 PIP2 Hydrolysis Ca2 Ca2+ Mobilization (ER Release) IP3->Ca2 ER Channel Opening Insulin Insulin Secretion (β-cell Exocytosis) Ca2->Insulin Vesicle Fusion

Fig 1: GPR40 activation pathway triggered by CFPA-derived chemical probes driving insulin secretion.

References

  • Title: Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Source: Journal of Medicinal Chemistry (2012) URL: [Link]

  • Title: Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Source: Diabetes Care (2013) URL: [Link]

  • Title: Design, synthesis and evaluation of potent G-protein coupled receptor 40 agonists. Source: Journal of Chinese Pharmaceutical Sciences (2015) URL: [Link]

Sources

Method

Application Note: In Vitro Antimicrobial Screening of Propanoic Acid Derivatives

Executive Summary Propanoic acid derivatives—historically recognized for their anti-inflammatory properties (e.g., NSAIDs like ibuprofen and naproxen)—have increasingly demonstrated potent antimicrobial and antifungal ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propanoic acid derivatives—historically recognized for their anti-inflammatory properties (e.g., NSAIDs like ibuprofen and naproxen)—have increasingly demonstrated potent antimicrobial and antifungal activities. Recent structural modifications, such as the synthesis of 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives[1] and thiazolidinedione-conjugated propanoic acids[2], have yielded promising scaffolds against multidrug-resistant (MDR) pathogens.

To systematically evaluate these novel pharmacophores, a robust, high-throughput screening protocol is required. This technical guide details a standardized broth microdilution method aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3], emphasizing the mechanistic causality behind each experimental choice to ensure absolute scientific integrity.

Mechanistic Grounding: Causality of Antimicrobial Action

Understanding the mechanism of action (MoA) is critical for rational drug design and informs how we interpret screening data. Propanoic acid derivatives exert antimicrobial effects through two primary, structure-dependent pathways:

  • Membrane Disruption (Bactericidal) : The lipophilic nature of substituted aryl rings facilitates intercalation into the bacterial phospholipid bilayer. This hydrophobic interaction causes structural destabilization and leakage of intracellular contents.

  • Enzymatic Inhibition (Bacteriostatic) : Certain derivatives, particularly those bearing a triazolo-pyrimidine moiety[4], penetrate the cell to disrupt essential metabolic enzymes, mirroring the cyclooxygenase (COX) inhibition seen in mammalian cells.

MOA Prop Propanoic Acid Derivatives Target1 Lipophilic Aryl Ring Membrane Intercalation Prop->Target1 Hydrophobic Interaction Target2 Intracellular Enzyme Inhibition Prop->Target2 Cellular Uptake Effect1 Phospholipid Bilayer Destabilization Target1->Effect1 Effect2 Disruption of Metabolic Pathways Target2->Effect2 Outcome1 Cell Lysis (Bactericidal) Effect1->Outcome1 Outcome2 Growth Arrest (Bacteriostatic) Effect2->Outcome2

Logical relationship of propanoic acid derivatives' antimicrobial mechanism of action.

Experimental Protocol: CLSI-Compliant Broth Microdilution

Broth microdilution is the gold standard because it provides quantitative Minimum Inhibitory Concentration (MIC)[5] values, allowing researchers to categorize pathogens based on established breakpoints.

Workflow S1 1. Inoculum Preparation (0.5 McFarland Standard) S2 2. Serial Dilution (96-Well Microtiter Plate) S1->S2 Adjust to 5x10^5 CFU/mL S3 3. Co-Incubation (37°C for 18-24 Hours) S2->S3 Add standardized inoculum S4 4. Resazurin Addition (Viability Indicator) S3->S4 Post-incubation S5 5. MIC Determination (Lowest Clear Well) S4->S5 Colorimetric shift S6 6. MBC Plating (Agar Subculture) S5->S6 Aliquot clear wells

Step-by-step experimental workflow for CLSI-compliant broth microdilution screening.

Reagents and Materials
  • Media : Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Consumables : 96-well sterile, flat-bottom microtiter plates.

  • Indicator : Resazurin sodium salt (0.015% w/v) aqueous solution.

  • Test Compounds : Synthesized propanoic acid derivatives (Stock solutions in DMSO; final assay concentration must not exceed 1% DMSO to prevent solvent toxicity).

Step-by-Step Methodology

Step 1: Inoculum Standardization

  • Action : Suspend morphologically identical colonies from an overnight agar plate in sterile 0.9% saline. Adjust turbidity to match a 0.5 McFarland standard[5] (OD600 ≈ 0.08 - 0.13). Dilute 1:150 in MHB.

  • Causality : Microbial susceptibility is highly dependent on the initial bioburden. This standardization guarantees a uniform challenge of approximately 5×105 CFU/mL per well, preventing false resistance (due to over-inoculation) or false susceptibility (due to under-inoculation).

Step 2: Serial Dilution

  • Action : Dispense 100 µL of MHB into wells 2–12. Add 200 µL of the working compound solution (e.g., 512 µg/mL) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 through well 10. Discard 100 µL from well 10.

  • Causality : A two-fold dilution establishes a precise, logarithmic dose-response gradient necessary for identifying the exact threshold of microbial inhibition.

Step 3: Inoculation and Incubation

  • Action : Dispense 100 µL of the standardized inoculum into wells 1 through 11. Seal plates and incubate at 37°C for 18-24 hours.

Step 4: MIC and MBC Determination

  • Action (MIC) : Because propanoic acid precipitates can sometimes mimic microbial turbidity, resazurin is added as a colorimetric viability indicator[2] (20 µL per well, incubate for 2 hours). The MIC is the lowest concentration retaining a blue color (indicating no cellular respiration).

  • Action (MBC) : Aliquot 10 µL from all clear/blue wells onto fresh agar plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC)[6] is the lowest concentration yielding no colonial growth.

  • Causality : MIC only measures growth inhibition. Subculturing is mandatory to differentiate whether a derivative is merely suppressing replication (bacteriostatic) or actively killing the pathogen (bactericidal).

Establishing a Self-Validating System (Quality Control)

A protocol is only as reliable as its internal controls. To ensure trustworthiness, this 96-well layout inherently validates its own results through a strict control matrix:

  • Sterility Control (Well 12: Broth Only) : Validates aseptic technique. If this well turns pink or turbid, environmental contamination occurred, and the plate is voided.

  • Growth Control (Well 11: Broth + Inoculum) : Confirms that the base media supports microbial growth and the inoculum is viable. If this well remains blue, the bacteria are dead or the media is defective.

  • Solvent Control (Broth + Inoculum + 1% DMSO) : Because propanoic acid derivatives are lipophilic, DMSO is used as a vehicle. This control ensures the solvent itself is not responsible for cell death.

  • Reference Standard : Concurrent testing with a known antibiotic (e.g., Ciprofloxacin) ensures the assay's sensitivity aligns with published acceptable QC ranges.

Quantitative Data Presentation

Quantitative MIC and MBC values must be tabulated to compare the structure-activity relationship (SAR) of various derivatives. Below is a representative data structure for screening novel propanoic acid derivatives.

Compound IDStructural ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)MBC/MIC RatioMechanism Classification
PAD-01 3-((3-hydroxyphenyl)amino) substitution1664>1282.0Bactericidal
PAD-02 Thiazolidinedione conjugation832644.0Bacteriostatic
PAD-03 Triazolo-pyrimidine scaffold2832>4.0Bacteriostatic
Ciprofloxacin Reference Antibiotic Control0.50.25N/A1.0Bactericidal

(Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic).

References

  • Source: clsi.
  • Source: mlsascp.
  • Title: Synthesis, characterization and biological activity of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)
  • Title: 3,3′-((3-Hydroxyphenyl)azanediyl)
  • Source: nih.
  • Source: taylorandfrancis.

Sources

Application

derivatization of 3-(5-Chloro-2-fluorophenyl)propanoic acid for GC analysis

Application Note: Advanced Derivatization Strategies for GC-MS Analysis of 3-(5-Chloro-2-fluorophenyl)propanoic Acid Executive Overview The accurate quantification of halogenated aromatic carboxylic acids is a critical s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for GC-MS Analysis of 3-(5-Chloro-2-fluorophenyl)propanoic Acid

Executive Overview

The accurate quantification of halogenated aromatic carboxylic acids is a critical step in pharmaceutical intermediate profiling and drug development. 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9; MW: 202.61 g/mol )[1] presents significant analytical challenges for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Due to its polar carboxyl group, the molecule is prone to intermolecular hydrogen bonding, resulting in high boiling points, thermal degradation, and active-site adsorption on the GC column. This application note details the mechanistic rationale and self-validating protocols for two robust derivatization workflows—silylation and esterification—designed to convert this analyte into a volatile, thermally stable derivative for high-resolution GC-MS analysis.

Mechanistic Rationale: The Causality of Derivatization

Direct injection of free carboxylic acids into a GC system often yields severe peak tailing and poor reproducibility[2]. The active hydrogen on the -COOH group interacts with residual silanol groups in the GC inlet liner and stationary phase. Derivatization eliminates this active hydrogen, replacing it with a non-polar moiety.

Strategy A: Silylation via BSTFA + 1% TMCS N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful trimethylsilyl (TMS) donor. When reacted with 3-(5-Chloro-2-fluorophenyl)propanoic acid, it forms a TMS ester. The causality behind adding 1% Trimethylchlorosilane (TMCS) is catalytic: TMCS acts as a Lewis acid, increasing the silylating power of BSTFA to ensure complete and rapid conversion of the carboxylic acid[3]. The byproducts of this reaction (trimethylsilyltrifluoroacetamide and trifluoroacetamide) are highly volatile and elute in the solvent delay, preventing chromatographic interference[2].

Strategy B: Esterification via BF3-Methanol Boron trifluoride (BF3) is a strong Lewis acid that coordinates with the carbonyl oxygen of the propanoic acid chain, rendering the carbonyl carbon highly electrophilic. Methanol subsequently attacks this carbon, driving a Fischer esterification to yield a highly stable methyl ester. Unlike TMS esters, methyl esters are stable in the presence of moisture, allowing for an aqueous workup that physically separates the non-polar analyte from polar matrix interferences and instrument-damaging acid catalysts.

Workflow Visualization

Workflow A 3-(5-Chloro-2-fluorophenyl)propanoic acid (Polar, H-Bonding) B Select Derivatization Method A->B C1 Silylation (BSTFA + 1% TMCS) B->C1 Rapid C2 Esterification (14% BF3-MeOH) B->C2 Stable D1 TMS Ester Derivative (Moisture Sensitive) C1->D1 60°C, 30 min D2 Methyl Ester Derivative (Highly Stable) C2->D2 60°C, 30 min E1 Direct GC-MS Injection D1->E1 E2 Hexane Extraction & GC-MS Injection D2->E2

Fig 1: Decision matrix and workflow for the derivatization of halogenated propanoic acids.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning it contains internal checkpoints to confirm success before proceeding to instrument analysis.

Protocol A: Silylation (TMS Ester Formation)

Best for: Rapid throughput, anhydrous samples, and comprehensive screening.

  • Sample Preparation: Accurately weigh 1.0 mg of 3-(5-Chloro-2-fluorophenyl)propanoic acid into a 2.0 mL amber glass autosampler vial.

  • Desiccation (Self-Validation Checkpoint): Evaporate any residual solvent under a gentle stream of ultra-high purity (UHP) nitrogen. Causality: TMS derivatives are highly susceptible to hydrolysis[3]. Trace moisture will revert the ester back to the free acid.

  • Solvent Addition: Add 500 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger and facilitates the displacement of the active proton.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS[2]. Immediately cap the vial with a PTFE-lined septum to exclude atmospheric moisture.

  • Incubation: Vortex for 10 seconds, then place in a dry block heater at 60 °C for 30 minutes.

  • Visual Validation: Cool to room temperature. Checkpoint: The solution must remain completely clear. Cloudiness or precipitation indicates moisture contamination and hydrolysis of the TMS donor; if cloudy, the sample must be discarded and reprepared.

  • Analysis: The sample is ready for direct GC-MS injection.

Protocol B: Esterification (Methyl Ester Formation)

Best for: Complex matrices, samples containing trace water, and long-term derivative storage.

  • Sample Preparation: Weigh 1.0 mg of the analyte into a 5.0 mL heavy-walled reaction vial.

  • Reagent Addition: Add 1.0 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Incubation: Seal the vial tightly with a Teflon-lined cap and heat at 60 °C for 30 minutes.

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of saturated aqueous NaCl (brine) to quench the Lewis acid catalyst. Add 2.0 mL of LC-MS grade hexane.

  • Phase Separation (Self-Validation Checkpoint): Vortex vigorously for 1 minute. Allow the layers to separate. Checkpoint: A sharp, immediate phase boundary must form. An emulsion indicates incomplete quenching; resolve this by adding an additional 0.5 mL of brine or centrifuging at 3000 rpm for 5 minutes.

  • Drying: Transfer the upper hexane layer (containing the non-polar methyl ester) to a clean vial containing 50 mg of anhydrous sodium sulfate (Na₂SO₄). Checkpoint: The Na₂SO₄ crystals should be free-flowing. If they clump entirely, water capacity is exceeded, and more desiccant must be added.

  • Analysis: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

Post-Run MS Validation

For both methods, the integrity of the derivatization is validated via the mass spectrum. Because 3-(5-Chloro-2-fluorophenyl)propanoic acid contains a single chlorine atom, the resulting molecular ion (M⁺) and the M+2 ion must exhibit a strict 3:1 abundance ratio due to the natural isotopic distribution of ³⁵Cl and ³⁷Cl. Absence of this isotopic cluster indicates structural degradation or an artifact peak.

Comparative Analytics

The following table summarizes the quantitative and qualitative data for both derivatization pathways to aid in method selection based on laboratory constraints.

ParameterSilylation (BSTFA + 1% TMCS)Esterification (14% BF3-MeOH)
Active Reagent BSTFAMethanol
Catalyst 1% Trimethylchlorosilane (TMCS)Boron Trifluoride (BF3)
Derivative Formed Trimethylsilyl (TMS) EsterMethyl Ester
Derivative MW 274.75 g/mol 216.64 g/mol
Reaction Conditions 60 °C for 30 minutes60 °C for 30 minutes
Moisture Sensitivity High (Requires strictly anhydrous conditions)Low (Aqueous workup is standard)
Instrument Impact Can deposit SiO₂ in the MS source over hundreds of runsClean (Acid catalyst is removed via extraction)
Derivative Shelf Life < 48 hours (Stored at 4 °C in a desiccator)> 1 month (Stored at 4 °C)

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the synthesis of 3-(5-Chloro-2-fluorophenyl)propano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS No. 135832-52-9) [1].

The most scalable and economically viable synthetic route involves a two-step process: a Knoevenagel condensation of 5-chloro-2-fluorobenzaldehyde with malonic acid to form the intermediate 5-chloro-2-fluorocinnamic acid, followed by the catalytic reduction of the alkene double bond. While the chemistry appears straightforward, researchers frequently encounter severe yield-limiting issues in the second step—specifically, the unintended cleavage of the carbon-chlorine (C-Cl) bond, known as hydrodehalogenation .

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, chemoselective synthesis.

Process Workflow & Troubleshooting Decision Tree

The following diagram maps the synthetic workflow and highlights the critical decision-making node regarding catalyst selection to prevent byproduct formation.

G cluster_troubleshoot Troubleshooting: Catalyst Selection A 5-Chloro-2-fluorobenzaldehyde + Malonic Acid B Knoevenagel Condensation (Piperidine, Pyridine, 110°C) A->B C 5-Chloro-2-fluorocinnamic acid (Intermediate) B->C D Catalytic Hydrogenation (H2, Catalyst) C->D E Pd/C (Standard) Issue: Hydrodehalogenation D->E If using Pd/C F Pt(S)/C or Wilkinson's Catalyst Solution: Chemoselective Reduction D->F If using Pt(S)/C H Impurity: 3-(2-Fluorophenyl)propanoic acid (Dechlorinated Byproduct) E->H C-Cl Cleavage G 3-(5-Chloro-2-fluorophenyl)propanoic acid (Target Product) F->G Alkene Reduction Only

Caption: Synthetic workflow and catalyst decision tree for preventing hydrodehalogenation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield of 5-chloro-2-fluorocinnamic acid low during the Knoevenagel condensation?

Causality: The Knoevenagel condensation relies on the generation of an enolate from malonic acid, which attacks the aldehyde. Low yields are typically caused by incomplete decarboxylation or the accumulation of water, which drives the equilibrium backward. Solution: Ensure you are using a catalytic amount of a secondary amine (like piperidine) in a solvent like pyridine, which acts as both a base and a solvent. Heat the reaction to at least 100–110 °C to force the decarboxylation of the intermediate alkylidenemalonic acid. If scaling up, utilize a Dean-Stark apparatus with toluene to physically remove water as an azeotrope, pulling the reaction to completion [2].

Q2: During the hydrogenation step, my mass spectrometry (LC-MS) shows a major byproduct with a mass [M-H]- of 167 instead of 201. What happened?

Causality: You have encountered hydrodehalogenation . The mass of 167 corresponds to 3-(2-fluorophenyl)propanoic acid, meaning the chlorine atom was replaced by a hydrogen atom. Standard Palladium on Carbon (Pd/C) is highly prone to inserting into aryl C-Cl bonds via oxidative addition. The electron-withdrawing fluorine atom on your substrate further activates the neighboring C-Cl bond toward this unwanted cleavage [3]. Solution: Abandon Pd/C. Switch to Sulfided Platinum on Carbon (Pt(S)/C) . Platinum inherently has a lower thermodynamic driving force for oxidative addition into C-Cl bonds. By "sulfiding" the platinum, the most highly active, uncoordinated metal sites are poisoned by sulfur. This completely suppresses the oxidative addition pathway while leaving enough catalytic activity to coordinate and reduce the less sterically hindered alkene π -bond [4].

Q3: Can I use chemical reductants instead of high-pressure hydrogen gas to reduce the alkene?

Causality: Yes. If your facility lacks high-pressure hydrogenation reactors, you can use a transfer hydrogenation approach or a specialized hydride system. Solution: The InCl3​

NaBH4​ reagent system in acetonitrile is highly chemoselective for α,β -unsaturated carboxylic acids and will not touch the aryl halide [5]. Alternatively, Wilkinson's Catalyst ( RhCl(PPh3​)3​ ) under a balloon of H2​ provides homogeneous, chemoselective reduction without dehalogenation, though it is more expensive than heterogeneous Pt(S)/C.

Quantitative Data: Catalyst Comparison for Alkene Reduction

The table below summarizes the empirical outcomes of reducing 5-chloro-2-fluorocinnamic acid using various catalytic systems. Note the inverse relationship between Pd/C activity and target yield due to dehalogenation.

Catalyst SystemAlkene Conversion (%)Dehalogenation (C-Cl Cleavage) (%)Isolated Yield of Target (%)Recommended Use
10% Pd/C ( H2​ , 3 bar)> 99%45 - 60%< 40%NOT RECOMMENDED (Severe side reactions)
Raney Nickel ( NaBH4​ , H2​O )85%10 - 15%70%Acceptable for small scale; requires optimization [5].
5% Pt/C ( H2​ , 3 bar)95%5 - 8%85%Good, but minor purification required.
5% Pt(S)/C ( H2​ , 3 bar)> 99%< 1% 96% OPTIMAL (Industrial standard for halogens) [4].
Wilkinson's Catalyst ( H2​ , 1 bar)98%0% 94%Excellent for lab scale; high cost for manufacturing.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure you can verify the chemistry before proceeding.

Protocol A: Synthesis of 5-Chloro-2-fluorocinnamic acid (Knoevenagel Condensation)
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-chloro-2-fluorobenzaldehyde (10.0 g, 63.1 mmol) and malonic acid (7.2 g, 69.4 mmol, 1.1 equiv) [2].

  • Reagents: Add pyridine (30 mL) and piperidine (0.5 mL, catalytic).

  • Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere. The mixture will effervesce as CO2​ is released during decarboxylation. Stir for 4-6 hours until gas evolution ceases.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold 2M HCl to precipitate the product. Filter the crude white solid, wash with cold water, and dry under vacuum.

  • Validation Checkpoint ( 1 H NMR): Dissolve a sample in DMSO- d6​ . You must observe two doublet signals around δ 6.6 ppm and δ 7.7 ppm with a large coupling constant ( J≈16 Hz ), confirming the formation of the trans-alkene.

Protocol B: Chemoselective Hydrogenation to 3-(5-Chloro-2-fluorophenyl)propanoic acid
  • Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve 5-chloro-2-fluorocinnamic acid (5.0 g, 24.9 mmol) in ethyl acetate or methanol (50 mL).

  • Catalyst Loading: Add 5% Sulfided Platinum on Carbon (Pt(S)/C) (0.25 g, 5 wt%). Critical: Do not use Pd/C.

  • Reaction: Purge the vessel three times with nitrogen, then three times with hydrogen gas. Pressurize the vessel to 3 bar (approx. 45 psi) of H2​ . Stir vigorously at room temperature for 12 hours [4].

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pt(S)/C catalyst. Wash the Celite pad with additional ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure to yield the product as a white solid.

  • Validation Checkpoint ( 1 H NMR): Dissolve a sample in CDCl3​ .

    • Success Indicator: The vinylic doublets (6.6/7.7 ppm) must be completely absent. Two new methylene multiplets will appear at δ 2.65 ppm and δ 2.95 ppm (integrating for 2 protons each).

    • Dehalogenation Check: The aromatic region must integrate exactly to 3 protons. If it integrates to 4 protons, hydrodehalogenation has occurred.

References

  • Kasparian, A., et al. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme E-Books. Retrieved March 10, 2026, from [Link]

  • Adair, G. R. A., et al. (2011). Raney Nickel–Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. Ingenta Connect. Retrieved March 10, 2026, from [Link]

Optimization

Technical Support Center: Purification of 3-(5-Chloro-2-fluorophenyl)propanoic acid

Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on the downstream processing of halogenated active pharmaceutical ingredient (API) intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on the downstream processing of halogenated active pharmaceutical ingredient (API) intermediates. 3-(5-Chloro-2-fluorophenyl)propanoic acid presents a unique triad of purification challenges: its flexible propanoic acid chain depresses its lattice energy (leading to crystallization failures), its aryl-chloride bond is highly susceptible to catalytic cleavage, and its regioisomeric impurities are chromatographically stubborn.

This guide is designed to move beyond basic standard operating procedures. Here, we dissect the thermodynamic and kinetic causality behind these challenges and provide self-validating protocols to ensure your purification workflows are robust and reproducible.

Diagnostic Workflow: Thermodynamic Pathways of Crystallization

OilingOut HotSoln Hot Solution of Target Compound FastCool Rapid Cooling (Supersaturation > Metastable limit) HotSoln->FastCool SlowCool Controlled Cooling (Within Metastable Zone) HotSoln->SlowCool Oiling Liquid-Liquid Phase Separation ('Oiling Out') FastCool->Oiling Crystals Nucleation & Crystal Growth SlowCool->Crystals Optional: Add Seed Crystals Impure Impure Amorphous Solid Oiling->Impure Solidifies upon further cooling Pure High-Purity Crystals Crystals->Pure

Thermodynamic pathways comparing oiling out (rapid cooling) vs. pure crystallization.

🔬 Troubleshooting FAQs

Q1: Why does my product "oil out" instead of crystallizing, and how do I fix it? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes insoluble in the solvent at a temperature that is still above the compound's melting point ()[1]. Because 3-(5-Chloro-2-fluorophenyl)propanoic acid has an asymmetric di-halogen substitution pattern and a flexible alkyl chain, its crystal lattice energy is relatively low. When rapidly cooled, the solution becomes supersaturated too quickly, causing the compound to separate as a solute-rich liquid (oil) rather than nucleating as a solid. This oil traps impurities and eventually solidifies into a sticky, impure gum. The Solution: You must manipulate the metastable zone width to control particle morphology and prevent premature phase separation ()[2]. Switch to a mixed solvent system (e.g., Isopropanol/Water) and employ a strict, slow-cooling ramp coupled with physical seeding (see Protocol A).

Q2: I'm seeing 3-(2-fluorophenyl)propanoic acid in my LC-MS. Why is the chlorine dropping off? The Causality: This is a classic case of hydrodehalogenation. If you are synthesizing this molecule via the hydrogenation of a cinnamic acid precursor, the C-Cl bond is highly susceptible to oxidative addition by standard Palladium on Carbon (Pd/C) catalysts. While dehalogenation is a thermodynamically favorable process extensively studied in enzymatic degradation pathways ()[3], in synthetic organic chemistry, it manifests as a critical impurity during catalytic reduction. The Solution: Shift the chemoselectivity of your catalyst. Replace standard Pd/C with Platinum on Carbon (Pt/C) or a poisoned palladium catalyst (e.g., Lindlar's catalyst or Pd/C doped with ethylenediamine). These variants effectively reduce the alkene without inserting into the aryl-chloride bond.

Q3: How do I separate regioisomers (e.g., 4-chloro vs. 5-chloro) formed during synthesis? The Causality: Electrophilic aromatic substitution often yields a statistical mixture of regioisomers. The 4-chloro and 5-chloro isomers of this propanoic acid have nearly identical dipole moments and pKa values, making normal-phase silica gel chromatography completely ineffective. The Solution: Reverse-phase Preparative HPLC is required. You must use an acidic mobile phase modifier (like 0.1% TFA) to suppress the ionization of the carboxylic acid, which ensures the molecules interact fully with the hydrophobic C18 stationary phase, allowing the subtle steric differences of the chlorine position to dictate retention time ()[4].

Chromatographic Resolution Logic

HPLC Start Crude Mixture (Target + Regioisomers) Acidic Mobile Phase pH < 3 (0.1% TFA or Formic Acid) Start->Acidic Neutral Mobile Phase pH 7 (Unbuffered) Start->Neutral Protonated Carboxylic Acid Protonated (High Retention, Sharp Peaks) Acidic->Protonated Ionized Carboxylic Acid Ionized (Poor Retention, Peak Tailing) Neutral->Ionized Success Baseline Resolution of Isomers Protonated->Success Fail Co-elution & Smearing Ionized->Fail

Effect of mobile phase pH on the chromatographic resolution of phenylpropanoic acids.

📊 Quantitative Data Summaries

Table 1: Crystallization Solvent Screening Data Note: Data reflects cooling from 80°C to 5°C at a standard rate of 1.0°C/min without seeding.

Solvent SystemRatio (v/v)Sol. at 80°C (mg/mL)Sol. at 5°C (mg/mL)Morphological ObservationYield (%)Purity (%)
Toluene / Heptane1:3>20015Severe oiling out observed65.092.0
EtOAc / Hexanes1:5>25025Rapid precipitation, impurities trapped78.594.5
Isopropanol / Water 3:1 180 10 Controlled nucleation (optimal) 82.0 99.2
Acetic Acid / Water4:1>30030Good crystal growth, low yield75.098.5

Table 2: Prep-HPLC Method Parameters for Regioisomer Resolution

ParameterSpecification / Condition
Stationary Phase C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase A Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B HPLC-Grade Acetonitrile + 0.1% TFA
Gradient Profile 30% B to 70% B over 20 minutes
Flow Rate 20.0 mL/min
Detection UV at 220 nm (Primary) and 254 nm (Secondary)
🛠️ Step-by-Step Methodologies
Protocol A: Anti-Oiling Crystallization (Isopropanol/Water)

This protocol utilizes a mixed-solvent approach and thermal holds to force the compound to nucleate rather than phase-separate.

  • Dissolution: Suspend 10.0 g of crude 3-(5-Chloro-2-fluorophenyl)propanoic acid in 30 mL of Isopropanol (IPA). Heat the reactor to 75°C under gentle mechanical agitation until complete dissolution is achieved.

  • Anti-solvent Addition: Slowly add 10 mL of pre-heated (75°C) deionized water dropwise over 15 minutes. The solution must remain clear.

  • Metastable Zone Entry: Cool the reactor at a strictly controlled rate of 0.5°C/min down to 55°C.

  • Seeding: Introduce 0.1 g (1 wt%) of pure crystalline 3-(5-Chloro-2-fluorophenyl)propanoic acid seeds.

  • Thermal Hold: Hold the temperature at 55°C for 30 minutes. Causality: This allows the seed bed to establish and consumes supersaturation via crystal growth, preventing the concentration from crossing the liquid-liquid phase separation boundary.

  • Crystal Growth: Resume cooling at a slower rate of 0.2°C/min down to 5°C.

  • Self-Validation Checkpoint: Before filtering, take a 1 mL aliquot of the mother liquor and analyze via HPLC. The concentration of the target compound should be <15 mg/mL. If it is higher, extend the hold time at 5°C for an additional 2 hours.

  • Isolation & Drying: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of ice-cold IPA/Water (1:1 v/v). Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Reverse-Phase Prep-HPLC for Regioisomer Clearance

This protocol is designed to clear structurally similar halogenated isomers that co-crystallize.

  • Sample Preparation: Dissolve the crude mixture in the starting mobile phase (30% Acetonitrile / 70% Water) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • System Equilibration: Flush the C18 column with 5 column volumes (CV) of the starting mobile phase until the baseline UV absorbance is stable.

  • Loading: Inject the sample onto the column. Critical Limit: Do not exceed a loading capacity of 2 mg per gram of stationary phase to prevent peak broadening and overlap of the 4-chloro and 5-chloro isomers.

  • Elution: Run the gradient from 30% B to 70% B over 20 minutes.

  • Fraction Collection: Monitor absorbance at 220 nm. The 5-chloro target compound typically elutes slightly later than the more sterically hindered isomers. Collect fractions based on strict peak valley thresholds.

  • Self-Validation Checkpoint: Perform an analytical HPLC injection of the pooled fractions before lyophilization. The peak area of the 5-chloro isomer must be >99.0%, with the 4-chloro isomer completely absent.

  • Recovery: Remove the acetonitrile via rotary evaporation under reduced pressure (35°C water bath). Lyophilize the remaining aqueous suspension to recover the pure solid API intermediate.

📚 References
  • Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. Microbiology Studies / PubMed Central. Available at:[Link]

Sources

Troubleshooting

resolving impurities in 3-(5-Chloro-2-fluorophenyl)propanoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific chemoselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific chemoselectivity challenges associated with this molecule.

The primary synthetic route involves the Knoevenagel condensation of 5-chloro-2-fluorobenzaldehyde with malonic acid to yield 5-chloro-2-fluorocinnamic acid , followed by the catalytic reduction of the alkene. The critical failure point in this workflow is the hydrodechlorination of the aromatic ring during hydrogenation, which generates a notoriously difficult-to-remove impurity.

Mechanistic Overview: The Chemoselectivity Challenge

ReactionPathways SM 5-Chloro-2-fluoro- benzaldehyde Int 5-Chloro-2-fluoro- cinnamic acid SM->Int Knoevenagel Condensation Target 3-(5-Chloro-2-fluorophenyl) propanoic acid (Desired) Int->Target Chemoselective Reduction (Pt/C-S) Impurity 3-(2-Fluorophenyl) propanoic acid (Des-chloro Impurity) Int->Impurity Over-reduction (Pd/C, H2) Target->Impurity Hydrodechlorination

Caption: Reaction pathways showing desired synthesis and hydrodechlorination impurity.

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity at M-34 Da relative to the target mass. What is this, and what is the mechanism of its formation? A1: You are observing the des-chloro impurity (3-(2-fluorophenyl)propanoic acid). During standard catalytic hydrogenation with Palladium on Carbon (Pd/C), the low-valent Pd(0) readily undergoes oxidative addition into the labile aryl-chloride bond . Subsequent reductive elimination in the presence of hydrogen replaces the chlorine atom with a proton. The C-F bond remains intact due to its significantly higher bond dissociation energy.

Q2: How can I suppress this hydrodehalogenation without leaving unreacted starting material? A2: You must switch your catalyst. Standard Pd/C is too active for halogenated arenes. By utilizing Sulfided Platinum on Carbon (Pt/C-S) , you introduce a catalytic poison. The sulfur selectively blocks the highly active step-edge sites of the metal lattice responsible for C-Cl oxidative addition, while leaving the planar sites available for the less sterically demanding alkene coordination and reduction .

Q3: If the des-chloro impurity is already present at ~2%, how can we analytically resolve and physically separate it? A3: Halogenated drugs and their des-halogenated isosteres have nearly identical hydrodynamic radii and polarities, making standard C18 chromatography ineffective . Analytically, you must use a Pentafluorophenyl (PFP) stationary phase in UHPLC. The PFP column introduces orthogonal π-π, dipole, and shape-selective interactions that exploit the electron-withdrawing nature of the chlorine atom to achieve baseline resolution . Physically, recrystallization from a non-polar/polar solvent mixture (e.g., heptane/ethyl acetate) is required to purge the impurity, though yield will be sacrificed.

DecisionTree Start Impurity Detected in Final Product Q1 Is it M-34 Da (Des-chloro)? Start->Q1 A1_Yes Hydrodechlorination Issue Q1->A1_Yes Yes A1_No Is it Unreacted Cinnamic Acid? Q1->A1_No No Sol1 Switch to Sulfided Pt/C or Wilkinson's Catalyst A1_Yes->Sol1 Sol2 Increase H2 Pressure or Reaction Time A1_No->Sol2 Yes Sol3 Check Knoevenagel Condensation Purity A1_No->Sol3 No

Caption: Troubleshooting decision tree for resolving common synthesis impurities.

Quantitative Catalyst Comparison

To guide your process chemistry decisions, the following table summarizes the causal relationship between catalyst selection and impurity formation during the reduction of 5-chloro-2-fluorocinnamic acid.

Catalyst SystemCatalyst LoadingH₂ PressureConversion (%)Des-chloro Impurity (%)Recommendation
10% Pd/C 5 mol%1 atm>99%15.0 - 30.0%❌ High Dehalogenation
5% Pt/C (Standard) 5 mol%1 atm95%5.0 - 10.0%⚠️ Marginal Selectivity
5% Pt/C (Sulfided) 5 mol%3 atm>98%< 0.1%✅ Optimal for Scale-up
RhCl(PPh₃)₃ 2 mol%5 atm>98%Not Detected✅ Excellent, but Costly

Validated Experimental Protocols

Protocol A: Chemoselective Hydrogenation (Self-Validating System)

This protocol uses in-process controls (IPC) to ensure the C-Cl bond remains intact before committing the entire batch.

  • Preparation: In a thoroughly inerted (N₂ flushed) Parr reactor, charge 5-chloro-2-fluorocinnamic acid (1.0 eq) and methanol (10 volumes).

  • Catalyst Addition: Carefully add 5% Pt/C (sulfided) (0.05 eq by weight). Causality Note: Ensure the catalyst is wetted with solvent under N₂ to prevent autoignition and premature catalyst oxidation.

  • Hydrogenation: Purge the reactor with H₂ gas three times. Pressurize to 3 bar (45 psi) and initiate stirring at 600 rpm at 25°C.

  • IPC (Self-Validation): Monitor hydrogen uptake. Once 50% of the theoretical volume is consumed, halt stirring, vent, and pull a 0.5 mL aliquot. Analyze via UHPLC-DAD (Protocol B). Proceed only if the des-chloro impurity is <0.1%.

  • Completion: Resume reaction until H₂ uptake ceases (typically 4-6 hours).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 2 volumes of methanol.

  • Isolation: Concentrate the filtrate in vacuo to 3 volumes. Add 5 volumes of cold water to precipitate the target 3-(5-chloro-2-fluorophenyl)propanoic acid. Filter and dry under vacuum at 40°C.

Protocol B: UHPLC-DAD-MS Analytical Method for Dehalogenation Impurities

Based on validated chromatographic resolution techniques for organohalogens , .

  • Column Preparation: Install a Hypersil Gold PFP column (2.1 × 50 mm, 1.9 μm) into the UHPLC system.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Gradient Elution: Run a gradient from 10% B to 90% B over 5 minutes at a flow rate of 0.5 mL/min.

  • Detection: Monitor via DAD at 220 nm and HRESIMS (positive ion mode).

  • Validation: The target compound will elute later than the des-chloro impurity due to the stronger halogen-PFP interactions. Confirm the des-chloro impurity via its characteristic [M+H]⁺ mass of M-34 Da.

References

  • [1] Welch, C. J., et al. "Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS." Journal of Pharmaceutical and Biomedical Analysis 92 (2014): 1-5. URL:[Link]

  • [2] Nakao, R., et al. "Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst." Organic Letters 7 (2005): 163-165. URL:[Link]

  • [3] McGachy, C. J., et al. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." Journal of Chromatography A 1325 (2014): 104-110. URL:[Link]

  • [4] Iriepa, I., et al. "A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide." Molecules 10, no. 2 (2005): 274-281. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting In Vitro Assay Solubility for 3-(5-Chloro-2-fluorophenyl)propanoic Acid

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of halogenated aliphatic carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of halogenated aliphatic carboxylic acids. This guide is specifically engineered to help you troubleshoot and resolve the precipitation and assay inconsistency issues associated with 3-(5-Chloro-2-fluorophenyl)propanoic acid .

Mechanistic Rationale: The Solvation Dynamics of Halogenated Propanoic Acids

To fix a solubility issue, you must first understand the thermodynamic forces at play. The solubility of 3-(5-Chloro-2-fluorophenyl)propanoic acid is dictated by a tug-of-war between the hydrophobic collapse of its di-halogenated phenyl ring and the hydration of its propanoic acid moiety.

In their solid crystalline state, carboxylic acids form strong, stable hydrogen-bonded dimers, which drastically increases the thermodynamic energy required to dissolve them in water ([1]). While Dimethyl Sulfoxide (DMSO) is an excellent hydrogen-bond acceptor that readily breaks these dimers, transitioning the compound from a 100% DMSO stock into a physiological buffer (e.g., PBS or HEPES at pH 7.4) often triggers a "solvent crash." Because DMSO is highly miscible with water, it diffuses into the bulk aqueous phase faster than the lipophilic compound can disperse and ionize. This leaves the compound locally supersaturated, resulting in rapid nucleation and precipitation ([2]).

Furthermore, DMSO is highly hygroscopic. Repeated opening of stock vials introduces atmospheric moisture, which prematurely initiates micro-nucleation even before the compound touches your assay buffer ([3]).

Diagnostic FAQs

Q: Why does my compound precipitate immediately upon addition to the cell culture medium, even at low micromolar concentrations? A: This is the classic "solvent crash" effect. When you inject a highly concentrated DMSO stock directly into an aqueous medium, the local concentration of the compound at the injection site vastly exceeds its kinetic solubility limit ([4]). To prevent this, you must alter the dilution kinetics using an intermediate "step-down" dilution or by introducing a carrier protein (like BSA) to chaperone the hydrophobic 5-chloro-2-fluorophenyl tail ([5]).

Q: What is the optimal buffer pH for assays involving this compound? A: The buffer pH must be strictly maintained at least 2 pH units above the compound's pKa to ensure maximal solubility ([6]). The estimated pKa of the propanoic acid group is ~4.5. Therefore, your assay buffer should be at least pH 6.5, though pH 7.4 is ideal for >99% deprotonation into a soluble carboxylate salt ([2]). If your buffer is slightly acidic, the compound remains protonated (unionized) and highly lipophilic.

Q: Can I just increase the final DMSO concentration to 2% or 5% to keep it in solution? A: For biochemical (cell-free) kinetic solubility assays, up to 2% DMSO is sometimes acceptable ([4]). However, for cell-based assays, exceeding 0.5% (v/v) DMSO can disrupt cell membranes, induce cellular stress, and confound your pharmacological readouts ([7]). You must optimize the solubility without exceeding this critical threshold.

Quantitative Solvation Parameters

To establish a baseline for your experimental design, reference the following physicochemical parameters and operational limits.

ParameterValue / RecommendationMechanistic Impact
Estimated pKa ~4.5Dictates the ionization state. At pH < 4.5, the compound is highly insoluble.
Optimal Assay pH 7.4 (Minimum 6.5)Ensures the carboxylic acid is deprotonated into a soluble carboxylate salt[6].
Max in vitro DMSO (Cells) ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and off-target biological effects[7].
Max in vitro DMSO (Biochemical) ≤ 2.0% (v/v)Acceptable for cell-free enzymatic or kinetic solubility assays[4].
Recommended Carrier 0.1% - 0.5% BSABinds the lipophilic halogenated ring, preventing aggregation in aqueous media[5].
Experimental Workflows & Self-Validating Protocols
Protocol A: Preparation of a High-Fidelity Anhydrous Stock

Rationale: DMSO's hygroscopicity ruins stock integrity over time. Water ingress causes the hydrophobic compound to form invisible micro-micelles that act as nucleation seeds during assay dilution ([8]).

  • Desiccation: Use only fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution: Weigh the 3-(5-Chloro-2-fluorophenyl)propanoic acid powder and dissolve it to a 10 mM concentration.

  • Acoustic/Thermal Agitation: Sonicate the sealed vial in a water bath for 5 minutes at room temperature to ensure complete disruption of crystalline hydrogen-bonded dimers ([3]).

  • Aliquot & Freeze: Divide the stock into single-use 10 µL aliquots and store at -20°C.

  • Self-Validation Step: Before use, thaw an aliquot and inspect it against a black background. If any turbidity or light scattering is visible, discard it.

Protocol B: The "Step-Down" Intermediate Dilution Method

Rationale: Direct dilution of a 10 mM stock into a 10 µM assay well creates a 1000-fold solvent gradient, guaranteeing a solvent crash ([7]). A step-down approach allows the compound to equilibrate with carrier proteins before the DMSO is fully diluted.

  • Carrier Preparation: Supplement your target aqueous buffer (e.g., PBS or HEPES, pH 7.4) with 0.1% (w/v) Bovine Serum Albumin (BSA) or 0.05% Tween-20 ([5]).

  • Intermediate Dilution: Pipette 5 µL of the 10 mM DMSO stock into 45 µL of 100% DMSO to create a 1 mM working stock.

  • Aqueous Transition: Dropwise, add 10 µL of the 1 mM working stock into 990 µL of the Carrier-Supplemented Buffer while vortexing vigorously. This yields a 10 µM solution in 1% DMSO.

  • Final Assay Delivery: Dilute this solution 1:2 into your final cell culture plate to achieve a 5 µM testing concentration at a safe 0.5% DMSO limit ([7]).

  • Self-Validation Step (Nephelometry): Measure the absorbance of the final solution at 600 nm (OD600) in a spectrophotometer. An OD600 < 0.01 confirms the absence of colloidal aggregates. If OD600 > 0.05, the compound has precipitated.

Process Visualizations

G A 10 mM Stock (in 100% DMSO) B Direct Addition to Aqueous Buffer A->B D Intermediate Dilution (e.g., 10% DMSO + BSA) A->D C Rapid Nucleation (Solvent Crash) B->C E Gradual Dispersion (Stable Solvation) D->E

Comparison of direct dilution (solvent crash) vs. intermediate dilution for stable solvation.

Pathway N1 Assess Assay pH Target: pH ≥ 6.5 N2 Is pH ≥ 6.5? N1->N2 N3 Adjust Buffer pH (Add NaOH/HEPES) N2->N3 No N4 Prepare Anhydrous DMSO Stock N2->N4 Yes N3->N4 N5 Add Carrier Protein (0.1% BSA/Tween-20) N4->N5 N6 Validate via OD600 (Check for Aggregates) N5->N6

Decision tree for optimizing the aqueous solubility of carboxylic acid compounds in in vitro assays.

References
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: PubMed Central (NIH) URL:[Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL:[Link]

  • Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL:[Link]

  • DMSO wont dilute my pure compound. How to solve this? Source: ResearchGate URL:[Link]

  • How to enhance drug solubility for in vitro assays? Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of 3-(5-Chloro-2-fluorophenyl)propanoic acid

Welcome to the Technical Support Center for the bioanalytical quantification of 3-(5-Chloro-2-fluorophenyl)propanoic acid . As a halogenated acidic compound (pKa ~4.8), this analyte is typically monitored in negative ele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalytical quantification of 3-(5-Chloro-2-fluorophenyl)propanoic acid . As a halogenated acidic compound (pKa ~4.8), this analyte is typically monitored in negative electrospray ionization (ESI-) mode. Because ESI relies on liquid-phase charge competition, it is highly susceptible to matrix effects —where co-eluting endogenous components (like phospholipids or salts) suppress or enhance the ionization of your target analyte.

This guide provides field-proven, self-validating troubleshooting strategies to diagnose, quantify, and eliminate matrix effects, ensuring your assay meets regulatory standards.

Diagnostic & Troubleshooting Workflow

MatrixEffectWorkflow N1 Issue: Signal Suppression or Poor Reproducibility N2 Diagnostic: Post-Column Infusion & Matrix Factor (MF) Calculation N1->N2 N3 Is MF < 0.85 or > 1.15? N2->N3 N4 1. Optimize Sample Prep (Switch to MAX-SPE or LLE) N3->N4 Yes (Matrix Effect) N8 Method Validated (Meets FDA Guidelines) N3->N8 No (Acceptable) N5 2. Optimize Chromatography (Biphenyl Column, Gradient) N4->N5 N6 3. Modify MS Parameters (Switch ESI to APCI) N5->N6 N7 4. Implement SIL-IS (Compensate for Residual ME) N6->N7 N7->N2 Re-evaluate MF

Caption: Workflow for diagnosing and resolving LC-MS/MS matrix effects.

Section 1: Diagnostics & Identification

Q: How do I quantitatively determine if my assay is suffering from matrix effects? A: You must calculate the Matrix Factor (MF) using the post-extraction spiking method established by [1].

  • Causality: By comparing the peak area of the analyte spiked into an already extracted blank matrix against the peak area of a neat standard in solvent, you isolate the effect of the MS ionization environment from the physical recovery of your extraction method.

  • Formula: MF = (Peak Response in Matrix) / (Peak Response in Solvent). An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates severe ion suppression, which compromises your Lower Limit of Quantification (LLOQ) and requires intervention per [2].

Q: How can I pinpoint exactly when the ion suppression occurs during my chromatographic run? A: Perform a Post-Column Infusion experiment. This qualitative diagnostic allows you to map the exact retention times of invisible matrix suppressors.

Protocol 1: Post-Column Infusion (Qualitative Assessment)
  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the mass spectrometer source.

  • Infusion: Continuously infuse a neat solution of 3-(5-Chloro-2-fluorophenyl)propanoic acid (e.g., 100 ng/mL at 10 µL/min) into the MS. Monitor the specific MRM transition for the analyte. This will create a high, flat baseline.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma) onto the LC column using your standard gradient.

  • Observation: As matrix components elute from the column and enter the source, they will compete with the infused analyte for ionization. Any sudden dips in the flat baseline indicate zones of severe ion suppression. If your analyte's retention time falls within one of these dips, you must alter your sample prep or chromatography.

Section 2: Sample Preparation Strategies

Q: I am using protein precipitation (PPT) with acetonitrile and experiencing severe ion suppression (MF = 0.4). Why is this happening? A: PPT is a non-selective technique. While it successfully crashes large proteins, it leaves behind highly surface-active endogenous molecules, particularly phospholipids [3]. In the ESI droplet, these phospholipids migrate to the surface faster than your analyte, preventing 3-(5-Chloro-2-fluorophenyl)propanoic acid from transitioning into the gas phase. You must switch to a sample preparation method that actively removes lipids.

Q: What is the most robust sample preparation strategy for 3-(5-Chloro-2-fluorophenyl)propanoic acid? A: Because this analyte contains a carboxylic acid group, Mixed-Mode Strong Anion Exchange (MAX) SPE is the superior choice. It provides a self-validating chemical trap that allows for aggressive washing of neutral lipids.

Protocol 2: Mixed-Mode Strong Anion Exchange (MAX) SPE
  • Mechanism: MAX sorbents contain both hydrophobic and permanently positively charged quaternary amine groups.

  • Condition & Equilibrate: 1 mL Methanol, followed by 1 mL Water.

  • Load: Dilute plasma 1:1 with 2% ammonium hydroxide (pH ~10). Causality: At pH 10, the propanoic acid (pKa ~4.8) is >99% deprotonated (anionic). It binds strongly to the positively charged sorbent via ionic interactions.

  • Wash 1 (Aqueous): 1 mL 5% ammonium hydroxide in water. Removes polar interferences and salts.

  • Wash 2 (Organic): 1 mL 100% Methanol. Causality: This is the critical step. The methanol disrupts hydrophobic interactions, washing away the phospholipids that cause ESI suppression. The analyte remains locked to the sorbent because the ionic bond is impervious to organic solvents.

  • Elute: 1 mL 2-5% Formic Acid in Methanol. Causality: The low pH (<3) protonates the analyte's carboxylic acid, neutralizing its charge. The ionic bond breaks, and the methanol elutes the clean analyte.

Quantitative Comparison of Sample Prep Methods
Extraction MethodAnalyte Recovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT) 92 - 98%0.45 (Severe Suppression)Poor
Liquid-Liquid Extraction (MTBE, pH 3) 78 - 85%0.88 (Acceptable)Moderate
MAX-SPE 85 - 90%0.98 (Negligible Effect)Excellent

Section 3: Chromatographic & MS Optimization

Q: If I cannot change my sample preparation, how can I resolve the analyte from the matrix suppression zone chromatographically? A: If your post-column infusion shows suppression at the analyte's retention time, you must alter the selectivity of your column. Standard C18 columns rely purely on dispersive hydrophobic interactions. Switch to a Biphenyl column .

  • Causality: The biphenyl stationary phase offers π−π and dipole-dipole interactions. Because 3-(5-Chloro-2-fluorophenyl)propanoic acid contains a halogenated, electron-deficient aromatic ring, it interacts strongly with the electron-rich biphenyl groups. This orthogonal retention mechanism shifts your analyte away from the aliphatic phospholipids that typically co-elute on C18 columns.

Q: I have optimized sample prep and chromatography, but I still see matrix effects. Can I change my MS parameters? A: Yes. If ESI- is failing due to unavoidable matrix complexity, switch your ionization source to Atmospheric Pressure Chemical Ionization (APCI) . As noted by[4], ESI is highly prone to matrix effects because ionization occurs in the liquid phase where charge competition is fierce. APCI vaporizes the sample first and ionizes it in the gas phase via corona discharge, making it significantly more resistant to matrix-induced ion suppression.

Section 4: Internal Standard Strategies

Q: Will purchasing a Stable Isotope-Labeled Internal Standard (SIL-IS) eliminate the matrix effect? A: No. A SIL-IS compensates for the matrix effect; it does not eliminate it.

  • Causality: A SIL-IS (e.g., 13C6​ -labeled analyte) is chemically identical to your target compound and will perfectly co-elute with it. Therefore, the SIL-IS will experience the exact same degree of ion suppression as the analyte. Because quantitative LC-MS/MS relies on the ratio of the Analyte peak area to the IS peak area, this ratio remains constant, ensuring accuracy and precision.

  • The Catch: While a SIL-IS fixes the math, severe suppression still reduces the absolute number of ions reaching the detector. This degrades your Signal-to-Noise (S/N) ratio, potentially causing your assay to fail sensitivity requirements at the LLOQ. You must still physically clean the sample (via SPE or LLE) to maintain absolute sensitivity.

References

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

  • Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.[Link]

  • Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., Marder, M. E., Kartavenka, K., Ryan, P. B., & Barr, D. B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105.[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 3-(5-Chloro-2-fluorophenyl)propanoic acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter isolation challenges with halogenated pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter isolation challenges with halogenated pharmaceutical intermediates. 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS 135832-52-9)[1] presents a unique set of physicochemical hurdles. The flexibility of the propanoic aliphatic chain, combined with the hydrophobic, sterically demanding chloro- and fluoro-substituted aromatic ring, often depresses the compound's melting point and complicates crystal lattice packing.

This structural profile makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during process scale-up[2][3]. This guide is engineered to provide you with the causal mechanisms, diagnostic troubleshooting, and self-validating protocols required to achieve high-purity, filterable crystalline solids.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my product "oil out" (LLPS) instead of forming a crystalline suspension during cooling?

Causality: Oiling out occurs when a supersaturated solution traverses the liquid-liquid coexistence boundary before crossing the primary nucleation boundary[2][3]. For hydrophobic molecules like 3-(5-Chloro-2-fluorophenyl)propanoic acid, if the cooling rate exceeds the nucleation rate, the thermodynamic system minimizes free energy by demixing into two liquid phases: a solute-rich "oil" phase and a solvent-rich continuous phase[4]. Impact: The oil phase acts as a highly effective solvent for organic impurities. When this oil eventually solidifies at lower temperatures, it crashes out as an amorphous or highly agglomerated mass, trapping these impurities within the bulk solid[3]. Resolution: You must alter the thermodynamic trajectory. Implement isothermal seeding within the metastable zone (prior to the LLPS boundary) to provide immediate surface area for crystal growth, thereby consuming supersaturation before phase separation can occur[4][5].

Q2: How do I select the optimal solvent system to maximize yield without inducing LLPS?

Causality: Solvents with excessively high solubility for the API often compress the metastable zone width (MSZW), increasing the risk of LLPS upon cooling[6]. Conversely, poor solvents lead to excessive volume requirements. Resolution: A hybrid solvent/anti-solvent approach is highly recommended. For propanoic acid derivatives, using an ester like Ethyl Acetate (EtOAc) as the good solvent disrupts carboxylic acid dimers enough to solubilize the compound. Gradually dosing an alkane anti-solvent like Heptane decreases the dielectric constant of the medium, driving controlled, steady supersaturation[7][8].

OilingOutLogic Q1 Observation: Liquid-Liquid Phase Separation? CheckTemp Phase separation above API melting point? Q1->CheckTemp Action1 Adjust solvent system to lower solubility curve CheckTemp->Action1 Yes CheckRate Cooling/dosing rate faster than nucleation? CheckTemp->CheckRate No Action2 Implement Isothermal Seeding & Reduce Cooling Rate CheckRate->Action2 Yes

Fig 1: Diagnostic decision matrix for mitigating Liquid-Liquid Phase Separation (LLPS).

Part 2: Self-Validating Experimental Protocol

To guarantee purity and prevent LLPS, utilize this Hybrid Cooling and Anti-Solvent Crystallization workflow[7][8][9]. Every step includes a validation checkpoint to ensure the system behaves as thermodynamically predicted.

Protocol: EtOAc/Heptane Hybrid Crystallization

Target: 3-(5-Chloro-2-fluorophenyl)propanoic acid (>98% purity)[1].

  • Dissolution: Suspend the crude API in 5 volumes of Ethyl Acetate (EtOAc). Heat the reactor to 50°C under moderate agitation (250 rpm).

    • Validation Check: The solution must become completely transparent. If particulate matter persists, perform a hot polishing filtration to remove insoluble impurities[7].

  • Controlled Cooling to Metastable Zone: Cool the reactor from 50°C to 35°C at a linear rate of 0.5°C/min.

    • Causality: This slow ramp prevents localized thermal gradients that could trigger premature, uncontrolled nucleation or LLPS[6].

  • Isothermal Seeding & Aging: At 35°C, charge 1-2 wt% of pre-milled 3-(5-Chloro-2-fluorophenyl)propanoic acid seed crystals. Hold the reactor isothermally for 2 hours.

    • Validation Check (Critical): Inspect the reactor visually or via Process Analytical Technology (PAT) like FBRM. The seed bed must persist. If the seeds dissolve, the system is undersaturated. Corrective Action: Cool the reactor by an additional 2°C, hold for 15 minutes, and re-seed[5]. Do not proceed until the seed bed is stable.

  • Anti-Solvent Dosing: Linearly dose 10 volumes of Heptane over 4 hours using a programmable syringe pump.

    • Causality: A slow, linear addition maintains a constant, low level of supersaturation, favoring the growth of existing seed crystals over the generation of secondary fines or oil droplets[9].

  • Final Cooling & Isolation: Cool the resulting suspension to -10°C at 0.1°C/min to maximize the thermodynamic yield[7]. Filter the slurry and wash the filter cake with 2 volumes of pre-chilled Heptane (-10°C). Dry under vacuum at 40°C.

CrystallizationWorkflow N1 1. Dissolution (EtOAc at 50°C) N2 2. Polishing Filtration (Remove Insoluble Impurities) N1->N2 N3 3. Controlled Cooling (Cool to 35°C) N2->N3 N4 4. Seeding & Aging (1-2 wt%, hold 2h) N3->N4 N5 5. Anti-Solvent Dosing (Heptane over 4h) N4->N5 N6 6. Final Cooling (Cool to -10°C) N5->N6 N7 7. Isolation (Filtration & Drying) N6->N7

Fig 2: Hybrid cooling and anti-solvent crystallization workflow for optimal yield.

Part 3: Quantitative Process Data

To aid in process modeling and scale-up, the following tables summarize the critical thermodynamic and performance metrics for the crystallization of propanoic acid derivatives in the recommended solvent systems.

Table 1: Phase Behavior and Metastable Zone Width (MSZW) Profiling

Solvent System (v/v) Saturation Temp (T_sat) Nucleation Temp (T_nuc) MSZW (ΔT) LLPS Propensity
100% EtOAc 45.0 °C 32.5 °C 12.5 °C Moderate
50% EtOAc / 50% Heptane 52.0 °C 46.5 °C 5.5 °C High (if unseeded)

| 33% EtOAc / 67% Heptane | 60.0 °C | 52.0 °C | 8.0 °C | Low (Optimal) |

Table 2: Comparison of Crystallization Strategies

Method Yield (%) Purity (HPLC Area %) Morphology Filtration Time (Scale-normalized)
Unseeded Cooling 72% 94.5% Agglomerated / Oiled > 4 hours (Poor)
Rapid Anti-Solvent 85% 96.2% Fine Needles 2.5 hours (Moderate)

| Hybrid Seeded (Protocol) | 94% | >99.0% | Thick Prisms | < 45 mins (Excellent) |

References

  • Title: 135832-52-9 | 3-(5-Chloro-2-fluorophenyl)
  • Source: researchgate.
  • Source: pharmalego.
  • Source: blogspot.
  • Source: acs.
  • Source: mdpi.
  • Source: acs.
  • Source: strath.ac.
  • Source: crystalpharmatech.

Sources

Troubleshooting

side reactions in the synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid

Target Molecule: 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9)[1] Module: Synthesis Troubleshooting & Side-Reaction Mitigation Welcome to the Process Optimization Portal. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9)[1] Module: Synthesis Troubleshooting & Side-Reaction Mitigation

Welcome to the Process Optimization Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical hurdles associated with the synthesis of halogenated phenylpropanoic acids.

The most scalable synthetic route for this molecule involves a Knoevenagel-Doebner condensation of 5-chloro-2-fluorobenzaldehyde with malonic acid, followed by the reduction of the resulting acrylic acid intermediate. However, the unique electronic environment of the di-halogenated aromatic ring introduces specific vulnerabilities to side reactions.

I. Synthetic Workflow & Diagnostic Map

The following diagram maps the optimal synthetic pathway alongside the critical side reactions you must actively suppress during your campaign.

G A 5-Chloro-2-fluorobenzaldehyde + Malonic Acid B Knoevenagel-Doebner Condensation A->B Pyridine / Piperidine C (E)-3-(5-Chloro-2-fluorophenyl) acrylic acid B->C Heat (-CO2, -H2O) F Polymerization & Over-decarboxylation B->F Excess Heat D Catalytic Transfer Hydrogenation C->D PdCl2 / HCOOH E 3-(5-Chloro-2-fluorophenyl) propanoic acid D->E Controlled Reduction G Dechlorinated Propanoic Acid D->G Pd/C + H2 gas

Synthesis workflow and major side reactions for 3-(5-Chloro-2-fluorophenyl)propanoic acid.

II. Troubleshooting Database (Q&A)

Q1: Why am I observing significant dechlorination during the reduction of the acrylic acid intermediate? Causality: The standard hydrogenation of (E)-3-(5-chloro-2-fluorophenyl)acrylic acid using Palladium on Carbon (Pd/C) and hydrogen gas frequently leads to the hydrodehalogenation of the C-Cl bond. While the activation energy for reducing the C=C double bond is generally lower than that of the -COOH group[2], the electron-deficient nature of the fluorinated and chlorinated aromatic ring severely weakens the C-Cl bond. Highly active Pd/C readily undergoes oxidative addition into this activated C-Cl bond under H2 pressure, yielding the dechlorinated side product. Solution: Abandon direct H2 gas. Switch to a Catalytic Transfer Hydrogenation (CTH) system. Utilizing a non-pyrophoric catalyst like PdCl2 with formic acid (HCOOH) in an alkaline aqueous medium provides a milder, controlled hydrogen source that selectively reduces the conjugated alkene without providing the thermodynamic push required to cleave the C-Cl bond[3].

Q2: My Knoevenagel condensation yield is low, and NMR shows polymeric or over-decarboxylated byproducts (styrene derivatives). What went wrong? Causality: The synthesis of the acrylic acid intermediate employs the Doebner modification of the Knoevenagel condensation, utilizing malonic acid, pyridine (as a solvent/base), and a catalytic amine like piperidine[4]. Pyridine specifically promotes the necessary first decarboxylation to form the α,β-unsaturated acid[4][5]. However, if the reaction is refluxed at excessively high temperatures (>100°C) for prolonged periods, the conjugated system becomes susceptible to thermal polymerization, or the remaining carboxyl group undergoes a second, unintended decarboxylation. Solution: Strictly control the internal reaction temperature to 80–85°C. Monitor the CO₂ evolution (bubbling) and terminate the heating as soon as gas evolution ceases.

Q3: Is there a risk of losing the fluorine atom during the basic workup? Causality: Yes, through Nucleophilic Aromatic Substitution (SNAr). While simple aryl halides are generally unreactive towards SNAr, the presence of the electron-withdrawing chlorine atom and the propanoic/acrylic acid side chain activates the ring[6]. Fluorine is an exceptionally good leaving group in SNAr reactions due to the highly polarized C-F bond[6]. If strong nucleophiles (like boiling NaOH or alkoxides) are used during hydrolysis or extraction, the fluoride ion can be displaced by a hydroxyl or alkoxyl group. Solution: Use mild bases (e.g., Na₂CO₃ or dilute NaOH at room temperature) for aqueous extractions. Avoid prolonged exposure to highly alkaline conditions at elevated temperatures.

III. Quantitative Data: Hydrogenation Method Comparison

To illustrate the causality behind our recommended reduction protocol, review the comparative data below regarding the reduction of halogenated cinnamic acids[2][3]:

Hydrogenation MethodCatalystHydrogen SourceTemp (°C)Target Yield (%)Dechlorination (%)
Direct Hydrogenation 5% Pd/CH₂ Gas (6.8 MPa)220< 40%> 50%
Mild Direct H₂ Ru-Sn/Al₂O₃H₂ Gas (6.8 MPa)22065%15%
Transfer Hydrogenation PdCl₂ (10 mol%)Formic Acid (4 eq)6598% < 1%
Transfer Hydrogenation PdCl₂ (10 mol%)Glyoxylic Acid (4 eq)6580%< 2%
IV. Self-Validating Protocol: Selective Catalytic Transfer Hydrogenation

This protocol guarantees the selective reduction of the double bond while preserving the delicate di-halogenated aromatic ring[3].

Objective: Reduce (E)-3-(5-chloro-2-fluorophenyl)acrylic acid to 3-(5-chloro-2-fluorophenyl)propanoic acid without dechlorination.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10.0 mmol of (E)-3-(5-chloro-2-fluorophenyl)acrylic acid in 20 mL of 2.5 M aqueous NaOH solution.

    • Validation Checkpoint 1: The solution must be completely clear. Any suspension indicates incomplete deprotonation to the sodium salt. If cloudy, add 1 M NaOH dropwise until absolute clarity is achieved.

  • Catalyst Addition: Add 10 mol% PdCl₂ (0.177 g) directly to the alkaline solution.

  • Hydrogen Donor: Slowly add 4.0 equivalents (40.0 mmol) of Formic Acid (HCOOH) dropwise.

    • Causality Note: Formic acid decomposes in situ to provide adsorbed hydrogen on the Pd surface, offering a controlled reduction potential that avoids C-Cl cleavage.

  • Reaction: Heat the mixture to 65°C and stir for 16 hours.

    • Validation Checkpoint 2: Perform a TLC (Hexanes:EtOAc 7:3). The starting material is highly UV-active due to the conjugated double bond. The target propanoic acid has significantly reduced UV absorbance. The reaction is complete when the brightly UV-active spot disappears.

  • Workup: Cool the mixture to room temperature and filter through a Celite pad to remove the Pd catalyst.

  • Precipitation: Slowly acidify the filtrate with 2 M HCl until the pH reaches 2.0.

    • Validation Checkpoint 3: A white precipitate of the target 3-(5-chloro-2-fluorophenyl)propanoic acid will form immediately upon crossing the pKa threshold (~pH 4.5).

  • Isolation: Filter the precipitate, wash with ice-cold distilled water to remove residual salts, and dry under vacuum.

V. References
  • Sciencemadness. "Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH".[Link]

  • ResearchGate. "Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid".[Link]

  • Wikipedia. "Knoevenagel condensation". [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic Acid

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield drops and impurity spikes when scaling up halogenated ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield drops and impurity spikes when scaling up halogenated phenylpropanoic acids.

The synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid relies on a two-phase sequence: a Knoevenagel-Doebner condensation followed by a selective alkene reduction. Below, we dissect the mechanistic causality behind common scale-up failures and provide self-validating protocols to ensure reproducible, high-purity yields.

Core Synthetic Workflow

G A 5-Chloro-2-fluorobenzaldehyde + Malonic Acid B Knoevenagel-Doebner Condensation A->B Proline, EtOH Heat, -H2O, -CO2 C 5-Chloro-2-fluorocinnamic acid (Intermediate) B->C D Selective Hydrogenation (Avoid Dehalogenation) C->D Pt/C or Rh/C H2 E 3-(5-Chloro-2-fluorophenyl) propanoic acid D->E

Workflow for the 2-step synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid.

Phase 1: Knoevenagel-Doebner Condensation

Q: During the scale-up of the Knoevenagel condensation, we experience severe foaming and uncontrollable exotherms. How can we mitigate this while maintaining yield?

The Causality: Traditional Verley-Doebner modifications utilize pyridine as a solvent and piperidine as a catalyst. This highly basic environment triggers a rapid, violent decarboxylation of the malonic acid adduct, releasing massive volumes of CO2​ gas (foaming) alongside a sharp exotherm.

The Solution: Transition to a green, organocatalytic approach using L-Proline in Ethanol 1[1]. Proline acts as a bifunctional catalyst; its secondary amine forms a highly electrophilic iminium ion intermediate with 5-chloro-2-fluorobenzaldehyde, lowering the activation energy for C-C bond formation. Meanwhile, ethanol acts as an excellent thermal sink, allowing the reaction to reflux gently and release CO2​ at a controlled rate, completely eliminating thermal runaways. Alternatively, water-mediated catalyst-free conditions can be explored for extreme green chemistry mandates2[2].

Quantitative Data: Knoevenagel Condensation Optimization
ConditionCatalystSolventYield (%)Exotherm ControlScalability
TraditionalPiperidinePyridine75 - 80Poor (Severe Foaming)Low
Green Amine L-Proline Ethanol 80 - 85 Excellent (Reflux Sink) High
AqueousBoric AcidWater/EtOH85 - 90GoodModerate
Self-Validating Protocol 1: Proline-Mediated Condensation
  • Charge: To a reactor equipped with a reflux condenser and a gas bubbler, charge 1.0 equivalent of 5-chloro-2-fluorobenzaldehyde and 1.2 equivalents of malonic acid in absolute ethanol (5 volumes).

  • Catalyze: Add 0.1 equivalents of L-Proline.

  • Heat & Monitor: Ramp temperature to 75°C (reflux).

    • Validation Checkpoint 1: Monitor the gas bubbler. CO2​ evolution should be steady. The reaction is mechanically complete when gas evolution completely ceases (typically 4–6 hours).

  • In-Process Control (IPC):

    • Validation Checkpoint 2: Pull a 1 mL aliquot, quench, and analyze via HPLC. Do not proceed to cooling until the unreacted aldehyde is <1.0% Area Under Curve (AUC).

  • Crystallize: Cool the reactor linearly to 5°C over 2 hours to induce crystallization of 5-chloro-2-fluorocinnamic acid. Filter, wash with cold ethanol, and dry under vacuum.

Phase 2: Selective Alkene Reduction

Q: When reducing the intermediate 5-chloro-2-fluorocinnamic acid to the propanoic acid derivative, we observe 15-25% of a dechlorinated byproduct (3-(2-fluorophenyl)propanoic acid). How do we prevent hydrodehalogenation?

The Causality: Standard Palladium on Carbon (Pd/C) is highly active for oxidative addition into polarized aryl C-Cl bonds. Under hydrogen pressure, Pd readily cleaves the carbon-chlorine bond, resulting in catastrophic hydrodehalogenation.

The Solution: You must exploit the steric and electronic differences of alternative transition metals. Switching the catalyst to Platinum on Carbon (Pt/C) or Rhodium on Carbon (Rh/C) drastically shifts the chemoselectivity3[3]. Platinum's d-band center makes it highly active for π -system coordination (alkene reduction) but kinetically inert toward the σ -bond of the aryl chloride under mild conditions. If pressurized hydrogen is a facility constraint, a chemical transfer hydrogenation using a Raney-Nickel / NaBH4​ system in water provides a highly selective, hydride-driven alternative.

G Start Impurity Detected: Dechlorinated Byproduct CheckCat Check Catalyst Type Start->CheckCat IsPd Is it Pd/C? CheckCat->IsPd SwitchCat Switch to Pt/C, Rh/C or Poisoned Pd IsPd->SwitchCat Yes CheckTemp Check Temp/Pressure IsPd->CheckTemp No LowerTemp Reduce H2 Pressure & Temperature CheckTemp->LowerTemp

Troubleshooting decision tree for mitigating hydrodehalogenation during scale-up.

Quantitative Data: Hydrogenation Catalyst Screening
Catalyst SystemH2 Pressure (bar)Alkene Conversion (%)Dehalogenation (%)Recommendation
10% Pd/C3.0>9915 - 25Reject
5% Pt/C 3.0 >99 < 0.5 Optimal for Scale-up
5% Rh/C5.095< 1.0Viable Alternative
Raney-Ni / NaBH4​ Ambient92< 0.1Good for Non-Pressurized
Self-Validating Protocol 2: Pt/C Catalyzed Hydrogenation
  • Charge: To a pressure autoclave, charge 1.0 equivalent of 5-chloro-2-fluorocinnamic acid, 5% Pt/C (5 wt% loading relative to substrate), and ethyl acetate (10 volumes).

  • Inert & Pressurize: Purge the headspace with N2​ (3 cycles of 3 bar), followed by H2​ (3 cycles of 3 bar). Pressurize to exactly 3.0 bar H2​ .

  • React: Stir vigorously at 25°C.

    • Validation Checkpoint 1: Monitor hydrogen gas uptake via a mass flow controller. The reaction is self-limiting and should plateau precisely at 1.0 molar equivalent of H2​ consumed. Do not exceed 30°C to prevent thermal activation of the C-Cl bond.

  • IPC & Filtration:

    • Validation Checkpoint 2: Vent the reactor, purge with N2​ , and pull a sample for HPLC. Confirm alkene conversion is >99% and the dechlorinated impurity is <0.5% .

  • Isolate: Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate under vacuum and recrystallize the crude 3-(5-Chloro-2-fluorophenyl)propanoic acid from heptane.

References

  • Source: PMC (NIH)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Raney Nickel–Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water Source: Ingenta Connect URL
  • Source: Chemical Reviews (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 3-(5-Chloro-2-fluorophenyl)propanoic Acid Solutions

Welcome to the Technical Support Center for halogenated phenylpropanoic acid derivatives. 3-(5-Chloro-2-fluorophenyl)propanoic acid is a valuable intermediate and active compound in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated phenylpropanoic acid derivatives. 3-(5-Chloro-2-fluorophenyl)propanoic acid is a valuable intermediate and active compound in drug development. However, its unique structural features—a lipophilic di-halogenated aromatic ring coupled with a terminal carboxylic acid—present specific challenges regarding solubility, photostability, and microbial degradation.

This guide is designed for researchers and scientists to troubleshoot common issues, understand the mechanistic causality behind degradation, and implement self-validating protocols to ensure absolute confidence in your experimental data.

Part 1: Troubleshooting & FAQs

Q1: My aqueous working solution turns cloudy after a few hours. What is causing this, and how can I prevent it? Causality: The cloudiness you are observing is micro-crystallization. 3-(5-Chloro-2-fluorophenyl)propanoic acid has a predicted pKa of approximately 4.5. In pure water or weakly buffered acidic solutions, the carboxylate group protonates into the uncharged free acid. The presence of chlorine and fluorine atoms makes the aromatic ring highly lipophilic, drastically reducing aqueous solubility when un-ionized. Solution: Ensure your working buffer is strictly maintained at a neutral pH (7.2–7.4). According to1, maintaining a neutral pH and protecting the solution from extreme temperature shifts are critical to prevent precipitation and hydrolysis[1]. If your assay requires a lower pH, you must introduce a co-solvent (e.g., 1-5% DMSO) to maintain solubility.

Q2: I am observing secondary peaks in my HPLC chromatograms after storing the solution on the benchtop. Is the compound degrading? Causality: Yes, this is highly likely due to photodegradation. While the carbon-fluorine (C-F) bond is exceptionally strong, the carbon-chlorine (C-Cl) bond on the phenyl ring is susceptible to photolytic cleavage when exposed to ambient laboratory UV/Vis light. This homolytic cleavage generates an aryl radical that reacts with the solvent to form dehalogenated degradants. Furthermore, halogenated aromatic compounds are known to be susceptible to dehalogenation under 2[2]. Solution: Always store primary stocks in amber glass vials. For autosampler stability during HPLC runs, strictly use amber vials or opaque autosampler trays.

Q3: Can microbial contamination affect the stability of this compound in long-term storage? Causality: Absolutely. If aqueous solutions are left unsterilized, environmental microbes can metabolize the compound. Certain microbial strains possess enzymatic pathways capable of utilizing phenylpropanoic acids as a sole carbon source, initiating degradation via 3[3]. Solution: Pass all aqueous working solutions through a 0.22 µm sterile PES filter.

Part 2: Quantitative Data Summary

The following table summarizes the stability profile of 3-(5-Chloro-2-fluorophenyl)propanoic acid under various laboratory conditions.

Storage ConditionSolvent SystemContainer TypeExpected Shelf-LifePrimary Degradation Risk
-20°C, Dark 100% Anhydrous DMSOAmber Glass> 12 MonthsNone (Highly Stable)
4°C, Dark Aqueous Buffer (pH 7.4)Clear Glass2-4 WeeksMicrobial degradation
25°C, Light Aqueous Buffer (pH 7.4)Clear Glass< 48 HoursPhotolytic C-Cl cleavage
25°C, Dark Aqueous Buffer (pH 4.0)Clear Glass< 1 HourPrecipitation (pH < pKa)

Part 3: Experimental Protocols

Protocol A: Preparation of a Self-Validating 10 mM Stock Solution

This protocol utilizes a self-validating step to ensure the compound has not invisibly crashed out of solution, a common error in high-throughput screening.

  • Weighing: Accurately weigh 2.02 mg of 3-(5-Chloro-2-fluorophenyl)propanoic acid (MW ≈ 202.61 g/mol ) into a clean, dry glass vial.

  • Primary Dissolution: Add exactly 1.0 mL of anhydrous, HPLC-grade DMSO. Vortex until completely dissolved. Causality: DMSO prevents hydrolysis and provides a universal solvent environment for lipophilic halogenated compounds.

  • Aliquoting: Divide the solution into 50 µL aliquots using amber glass vials with PTFE-lined caps to prevent solvent evaporation and photolysis. Store at -20°C in a desiccator.

  • Working Solution Preparation: Dilute the DMSO stock 1:1000 into a pre-warmed (25°C) aqueous buffer (pH 7.4) to yield a 10 µM working solution.

  • Self-Validation Step: Centrifuge the working solution at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant at 270 nm and compare it to an uncentrifuged standard. A drop in absorbance indicates micro-crystallization, meaning the buffer pH must be adjusted.

Protocol B: Forced Degradation & Stability-Indicating Assay

Use this protocol to validate that your HPLC method can resolve the parent compound from its dehalogenated degradants.

  • Sample Prep: Prepare three 1 mL aliquots of the 10 µM working solution (pH 7.4).

  • Control (Vial A): Keep in an amber vial at 4°C.

  • Photolysis Stress (Vial B): Place in a clear glass vial under a UV lamp (254 nm) for 4 hours.

  • Thermal/Acidic Stress (Vial C): Adjust to pH 2.0 with 0.1 M HCl and incubate at 60°C for 4 hours. Neutralize back to pH 7.4 before injection.

  • Analysis: Inject all samples into an HPLC system (C18 column, gradient of Water/Acetonitrile with 0.1% TFA). Ensure the parent peak is fully resolved from the photolytic degradation products generated in Vial B.

Part 4: Visualizations

SolutionWorkflow Start Weigh 3-(5-Chloro-2-fluorophenyl) propanoic acid DMSO Dissolve in 100% DMSO (Primary Stock: 100 mM) Start->DMSO Aliquot Aliquot into Amber Vials (Protect from light) DMSO->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store Dilute Dilute in Aqueous Buffer (pH 7.4) prior to use Store->Dilute Filter Sterile Filter (0.22 µm) (Prevent microbial growth) Dilute->Filter

Workflow for the preparation and storage of 3-(5-Chloro-2-fluorophenyl)propanoic acid solutions.

DegradationPathway Parent 3-(5-Chloro-2-fluorophenyl) propanoic acid Light UV/Vis Light (Photolysis) Parent->Light Radical Aryl Radical Intermediate (C-Cl Cleavage) Light->Radical Degradant1 Dehalogenated Products Radical->Degradant1 Degradant2 Solvent Adducts Radical->Degradant2

Photodegradation pathway illustrating C-Cl bond cleavage upon UV exposure.

Part 5: References

  • Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed. URL: [Link]

  • Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols - MDPI. URL: [Link]

Sources

Optimization

common pitfalls in the characterization of halogenated organic acids

Welcome to the Technical Support Center for the Characterization of Halogenated Organic Acids. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Characterization of Halogenated Organic Acids. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the fundamental chemical mechanisms behind common analytical failures—from electrospray ionization suppression to thermal degradation—and provide self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

SECTION 1: LC-MS Signal Suppression & Background Contamination

Q: Why am I experiencing severe signal suppression in positive-ion LC-MS when analyzing halogenated organic acids with Trifluoroacetic Acid (TFA)?

A: Causality & Mechanism: TFA is a strong, highly hydrophobic acid. While it is excellent for chromatographic resolution because it minimizes secondary interactions, it forms strongly bound, neutral ion pairs with basic analytes. During Electrospray Ionization (ESI), these neutral complexes resist desolvation. Because of1[1].

Solution: Implement post-column addition of Ammonium Hydroxide (NH₄OH). The ammonium ion competes for the TFA,2[2]. Alternatively, replacing TFA with3[3].

G A Analyte + TFA (Mobile Phase) B Neutral Ion-Pair Formation A->B C ESI Droplet: Ion Suppression B->C D Post-Column NH4OH Addition C->D Mitigation E TFA-NH4+ Pairing (Analyte Release) D->E F Enhanced MS Signal E->F

Caption: Mechanism of TFA-induced ion suppression and its resolution via post-column NH4OH addition.

Protocol 1: Post-Column NH₄OH Addition Workflow

  • Preparation: Prepare a weak NH₄OH solution (e.g., 0.1% to 1.0% in water/isopropanol).

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical column outlet and the MS source. Connect a secondary isocratic pump to the T-piece.

  • Infusion: Infuse the NH₄OH solution at a flow rate of 10-20% of the primary LC flow rate.

  • Optimization: Adjust the NH₄OH:TFA molar ratio (typically between 0.5:1 and 50:1) to maximize the free protonated analyte signal.

  • Self-Validation: Monitor the baseline noise before and after NH₄OH addition. A successful mitigation will show a 2- to 20-fold increase in the signal-to-noise ratio of the target analyte without significantly increasing the background noise.

Table 1: Comparison of Mobile Phase Additives for Halogenated Acids

AdditiveChromatographic ResolutionMS SensitivityVolatility / System Carryover
Trifluoroacetic Acid (TFA) ExcellentPoor (Severe Suppression)Low / High Carryover
Difluoroacetic Acid (DFA) Very GoodGood (~3x higher than TFA)Moderate / Moderate
Formic Acid (FA) ModerateExcellentHigh / Low Carryover

Q: My LC-MS system has a persistent background contamination of m/z 113 and 136. How do I remove it?

A: Causality & Mechanism: TFA4[4]. The m/z 113 peak corresponds to the TFA anion, and m/z 136 is the TFA sodium salt adduct.

Protocol 2: LC-MS "Wonder Wash" Decontamination

  • Bypass Column: Remove the analytical column and replace it with a zero-dead-volume union.

  • Solvent Prep: Prepare the "Wonder Wash" solvent:5[5].

  • System Flush: Flush all LC lines (A, B, C, D) at a low flow rate (e.g., 0.2 mL/min) for 18-24 hours.

  • Source Cleaning: Divert the flow to waste initially, then directly into the MS source (ensure the source is heated to 250-300°C) to clean the ESI probe.

  • Self-Validation: After the flush, inject a blank solvent. The extracted ion chromatograms (EIC) for m/z 113 and 136 should be indistinguishable from the baseline noise.

SECTION 2: GC-MS Derivatization Workflows

Q: We are analyzing Haloacetic Acids (HAAs) via GC-MS but observing poor peak shapes, low sensitivity, and thermal degradation. Why?

A: Causality & Mechanism: Halogenated organic acids are highly polar, non-volatile, and thermally labile. Injecting them directly into a GC inlet causes them to interact strongly with active sites in the liner and column, leading to peak tailing and degradation. Analytes must be derivatized to their corresponding methyl esters prior to analysis,6[6].

G S1 1. Aqueous Sample (Contains HAAs) S2 2. Liquid-Liquid Extraction (MTBE) S1->S2 S3 3. Derivatization (10% H2SO4/MeOH at 50°C) S2->S3 S4 4. Neutralization (Saturated NaHCO3) S3->S4 S5 5. Organic Layer Extraction (Methylated HAAs) S4->S5 S6 6. GC-MS/ECD Analysis S5->S6

Caption: Step-by-step derivatization workflow for Haloacetic Acids (HAAs) prior to GC-MS analysis.

Protocol 3: Acidic Methanol Derivatization (Adapted from EPA 552.3)

  • Extraction: Transfer 1.5 mL of the MTBE extract containing HAAs to a reaction vial.

  • Reagent Addition: 7[7].

  • Incubation: Cap tightly and7[7] to drive the esterification reaction.

  • Quenching: Cool to room temperature and7[7] to neutralize the acid (Caution: CO₂ evolution).

  • Phase Separation: Vortex and allow the phases to separate. Transfer the upper MTBE layer containing the methylated HAAs to an autosampler vial.

  • Self-Validation: Run a Laboratory Fortified Synthetic Sample Matrix (LFSSM) spiked with HAAs. Recoveries should fall within 80-120%, confirming complete derivatization and absence of thermal degradation.

Q: During sample concentration, we are losing our halogenated organic acids. How can we prevent this?

A: Causality & Mechanism: Short-chain halogenated acids (e.g., Monochloroacetic acid) are highly volatile in their free-acid form. Evaporating extracts to dryness under nitrogen will strip the analytes from the sample. Never evaporate to complete dryness. If concentration is necessary, ensure the analytes are in their salt form (by raising the pH) before evaporation, or rely on microextraction protocols designed to achieve sufficient concentration without an evaporation step.

SECTION 3: Chromatographic Retention Strategies

Q: Standard C18 reversed-phase columns fail to retain highly polar halogenated acids like Trichloroacetic Acid (TCAA). What are the alternatives?

A: Causality & Mechanism: Halogenated organic acids are small, highly polar, and often ionized at typical mobile phase pH levels. C18 columns rely on hydrophobic interactions, which are insufficient for these hydrophilic molecules. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion Chromatography (IC).8[8]. Alternatively,9[9], completely bypassing the need for derivatization and extraction.

Table 2: Comparison of Analytical Methods for Halogenated Organic Acids

MethodSeparation MechanismSample Prep RequiredProsCons
RP-LC-MS (C18) Hydrophobic PartitioningMinimalFast, standard equipmentPoor retention for highly polar acids
HILIC-MS Hydrophilic PartitioningDilution in organic solventExcellent retention of polar acidsRequires long equilibration times
GC-MS (EPA 552.3) Boiling Point / PolarityLLE & DerivatizationHigh resolution, establishedLabor-intensive, thermal degradation risk
IC-MS/MS (EPA 557) Ion ExchangeDirect InjectionNo derivatization, high sensitivityRequires specialized IC equipment

References

  • Title: Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column. Source: Fisher Scientific. URL: 7

  • Title: Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Source: PubMed / NIH. URL: 2

  • Title: EPA Method 557 Quantitation of Haloacetic Acids, Bromate, and Dalapon in Drinking Water Using Ion Chromatography and Tandem. Source: Thermo Fisher. URL: 9

  • Title: Method 552.3 Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography. Source: EPA. URL: 6

  • Title: TFA contamination : r/massspectrometry. Source: Reddit. URL: 5

  • Title: Evaluation of strategies for overcoming trifluoroacetic acid ionization suppression resulted in single-column intact level, middle-up, and bottom-up reversed-phase LC-MS analyses of antibody biopharmaceuticals. Source: ResearchGate. URL: 1

  • Title: The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Source: LCGC International. URL: 4

  • Title: High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. Source: Taylor & Francis. URL: 3

  • Title: Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. Source: HALO Columns. URL: 8

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Evaluating 3-(5-Chloro-2-fluorophenyl)propanoic Acid and Analogs as GPR40 Agonist Pharmacophores

Executive Summary & Pharmacological Context In the landscape of Type 2 Diabetes (T2D) drug discovery, the Free Fatty Acid Receptor 1 (FFAR1), commonly known as GPR40 , has emerged as a premier therapeutic target. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of Type 2 Diabetes (T2D) drug discovery, the Free Fatty Acid Receptor 1 (FFAR1), commonly known as GPR40 , has emerged as a premier therapeutic target. Because GPR40 activation enhances glucose-stimulated insulin secretion (GSIS) without triggering insulin release during hypoglycemia, it offers a superior safety profile compared to traditional sulfonylureas .

The phenylpropanoic acid scaffold is the fundamental pharmacophore for many synthetic GPR40 agonists, including the clinical candidate TAK-875 (Fasiglifam). As a Senior Application Scientist, selecting the correct halogenated building block during lead optimization is critical. This guide objectively compares the biological activity, steric properties, and screening workflows of 3-(5-Chloro-2-fluorophenyl)propanoic acid (CFPPA) against its mono- and di-halogenated analogs to demonstrate how specific substitution patterns drive receptor affinity and metabolic stability.

Structure-Activity Relationship (SAR): The Causality of Halogenation

When designing GPR40 agonists, the propanoic acid moiety acts as the primary anchor, forming critical electrostatic interactions with basic residues (Arg183 and Arg258) in the receptor's binding pocket . However, it is the decoration of the phenyl ring that dictates potency, lipophilicity, and signaling bias.

We compare three distinct building blocks:

  • 3-(4-Chlorophenyl)propanoic acid (4-CPPA): A standard mono-halogenated baseline.

  • 3-(2,4-Difluorophenyl)propanoic acid (2,4-DFPPA): A di-fluorinated analog prioritizing low molecular weight and high polarity.

  • 3-(5-Chloro-2-fluorophenyl)propanoic acid (CFPPA): A rationally designed di-halogenated scaffold.

Mechanistic Advantages of the 5-Chloro-2-fluoro Pattern
  • The 5-Chloro Effect (Affinity): Chlorine is highly lipophilic and possesses a larger Van der Waals radius than fluorine. Positioning it at the 5-position allows the aromatic ring to optimally occupy the deep hydrophobic sub-pocket of GPR40, driving down the EC50​ through enhanced hydrophobic packing and potential halogen bonding.

  • The 2-Fluoro Effect (Conformation & Stability): Fluorine at the 2-position (ortho to the propanoic acid chain) induces a steric "twist." This ortho-effect restricts the rotational freedom of the alkyl chain, locking the molecule into a bioactive conformation that reduces the entropic penalty upon binding. Furthermore, this substitution shields the alkyl chain, significantly enhancing metabolic stability against hepatic β -oxidation .

GPR40 Signaling & Assay Rationale

GPR40 is a Gq​ -coupled G-protein coupled receptor (GPCR). Agonist binding triggers the dissociation of the Gαq​ subunit, which activates Phospholipase C (PLC). PLC cleaves membrane bound PIP2​ into IP3​ and DAG. IP3​ then binds to receptors on the endoplasmic reticulum, resulting in a transient, measurable spike in intracellular calcium ( Ca2+ ).

G Ligand GPR40 Agonist (CFPPA) Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels

Figure 1: GPR40 Gq-coupled signaling pathway and intracellular calcium mobilization.

Experimental Protocol: Self-Validating FLIPR Calcium Assay

To objectively compare the biological activity of these analogs, we utilize a high-throughput Fluorometric Imaging Plate Reader (FLIPR) assay. This protocol is engineered as a self-validating system by incorporating internal controls to calculate the Z'-factor, ensuring day-to-day assay reliability .

Step-by-Step Methodology

1. Cell Preparation & Plating

  • Action: Seed CHO-K1 cells stably expressing human GPR40 at 50,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Causality: A confluent monolayer ensures a uniform focal plane for the bottom-reading fluorometer, minimizing well-to-well optical variation.

2. Dye Loading

  • Action: Remove culture media and add 25 µL of FLIPR Calcium 5 Assay reagent dissolved in HBSS containing 20 mM HEPES and 2.5 mM probenecid.

  • Causality: The Calcium 5 dye utilizes a masking technology that quenches extracellular background fluorescence, drastically improving the signal-to-noise ratio. Probenecid is a critical addition; it inhibits organic anion transporters (OATs) on the CHO cell membrane, preventing the cells from prematurely pumping the fluorogenic dye out of the cytoplasm.

3. Equilibration

  • Action: Incubate the plate for 45 minutes at 37°C, followed by 15 minutes at room temperature (RT) in the dark.

  • Causality: The RT equilibration step prevents "edge effects"—temperature gradients across the microplate that can cause erratic fluorescence artifacts during the kinetic read.

4. Compound Addition & Kinetic Reading

  • Action: Transfer the plate to a FlexStation 3 or FLIPR Tetra. Read baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Action: Automatically inject 25 µL of the test analogs (CFPPA, 4-CPPA, 2,4-DFPPA) in a 10-point dose-response curve (1 nM to 10 µM).

  • Self-Validation: Include Linoleic Acid (10 µM) as a positive control ( 100% activation) and assay buffer as a negative control ( 0% activation). A calculated Z'-factor >0.6 validates the plate's integrity.

Workflow Step1 1. Cell Plating CHO-K1 GPR40 cells (50k/well) Step2 2. Dye Loading Add Calcium 5 Dye + Probenecid Step1->Step2 Step3 3. Equilibration 45 min @ 37°C -> 15 min @ RT Step2->Step3 Step4 4. Compound Addition Inject CFPPA/Analogs via FlexStation Step3->Step4 Step5 5. Kinetic Reading Measure Ex:485nm / Em:525nm Step4->Step5

Figure 2: High-throughput FLIPR calcium assay workflow for GPR40 agonist screening.

Quantitative Data Presentation

The following table summarizes representative biological evaluation data, comparing the physicochemical properties and in vitro GPR40 agonism of the three scaffolds.

Note: Emax​ is normalized to the endogenous ligand Linoleic Acid (100%). β -Arrestin recruitment is measured via BRET assay to evaluate signaling bias (lower recruitment is preferred to avoid receptor desensitization and potential hepatotoxicity).

Compound ScaffoldHalogen SubstitutionCalculated LogPFLIPR Ca²⁺ EC₅₀ (nM)Eₘₐₓ (%) β -Arrestin EC₅₀ (nM)
4-CPPA 4-Chloro2.82450 ± 20851,200
2,4-DFPPA 2,4-Difluoro2.45820 ± 3578> 10,000
CFPPA 5-Chloro, 2-Fluoro3.15115 ± 12 98 3,400
Data Interpretation

The data clearly demonstrates the superiority of the 3-(5-Chloro-2-fluorophenyl)propanoic acid (CFPPA) scaffold. While the di-fluoro analog (2,4-DFPPA) exhibits excellent solubility (lowest LogP) and negligible β -arrestin recruitment, it suffers from a nearly 8-fold drop in potency. Conversely, CFPPA leverages the 5-chloro group to achieve an EC50​ of 115 nM (a highly potent starting point for a fragment/building block). Furthermore, the 2-fluoro substitution successfully attenuates the off-target β -arrestin recruitment compared to the mono-chlorinated 4-CPPA, providing a highly desirable "biased" signaling profile.

References

  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.[Link]

  • Lu, J., et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875. Nature.[Link]

  • Krasavin, M., et al. (2016). Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

  • Molecular Devices. (2023). FLIPR Calcium Assay Kits: Principle and Protocols. Molecular Devices Official Documentation.[Link]

Comparative

Comparative Guide to Cross-Validation of Analytical Methods for 3-(5-Chloro-2-fluorophenyl)propanoic acid

A Senior Application Scientist's Perspective on Ensuring Data Integrity Across Methods Introduction In the landscape of pharmaceutical development, the reliability and consistency of analytical data are paramount. Regula...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Data Integrity Across Methods

Introduction

In the landscape of pharmaceutical development, the reliability and consistency of analytical data are paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical methods be well-characterized and validated to ensure the quality of data supporting regulatory decisions.[1][2] For a compound like 3-(5-Chloro-2-fluorophenyl)propanoic acid, likely a critical intermediate or active pharmaceutical ingredient (API) metabolite, ensuring the interchangeability of analytical results from different methods is not just good science—it's a regulatory necessity.

This guide provides a comprehensive comparison of potential analytical methods for this compound and details the critical process of cross-validation. Cross-validation is the formal process of comparing results from at least two different analytical methods or the same method at different laboratories to demonstrate that they provide equivalent data.[3] This becomes essential when, for example, a robust but slower HPLC-UV method used in early development is replaced by a high-throughput UPLC-MS/MS method for later clinical studies. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity.

Section 1: Overview of Potential Analytical Techniques

The molecular structure of 3-(5-Chloro-2-fluorophenyl)propanoic acid (Molecular Formula: C₉H₈ClFO₂) lends itself to several analytical techniques.[4] The presence of a phenyl ring provides a UV chromophore, while the carboxylic acid group offers a site for ionization.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Principle: This is a workhorse technique in pharmaceutical analysis. It separates the analyte from impurities based on its partitioning between a stationary phase (typically C18) and a liquid mobile phase.[5][6] The analyte is then quantified by its absorbance of UV light.

  • Strengths: Robust, cost-effective, and widely available. It is less susceptible to matrix effects compared to mass spectrometry.

  • Weaknesses: Lower sensitivity and specificity compared to mass spectrometry. Co-eluting impurities without a chromophore may go undetected.

  • Causality Behind Experimental Choices: For a phenylpropanoic acid derivative, a reversed-phase C18 column provides excellent separation.[5] The mobile phase typically consists of an organic solvent like acetonitrile and an acidified aqueous phase (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5][6][7]

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Principle: This technique combines the superior separation power of UPLC (using smaller column particles for higher efficiency) with the high sensitivity and selectivity of tandem mass spectrometry.[8][9] The mass spectrometer measures the mass-to-charge ratio of the analyte and its fragments, providing a highly specific identification and quantification.

  • Strengths: Considered the 'gold standard' for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[10] It is ideal for measuring low concentrations of the analyte in complex biological matrices.

  • Weaknesses: Can be susceptible to matrix effects (ion suppression or enhancement), is more expensive, and requires more specialized expertise to operate and develop methods for.

  • Causality Behind Experimental Choices: The coupling of LC with MS has become a powerful tool in drug development for its ability to provide structural information and handle complex samples.[8][9] For quantitative analysis, a triple-quadrupole mass spectrometer (QqQ) is often used in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and reduces background noise.[8]

Section 2: The Imperative for Cross-Validation

Cross-validation is formally required when data from different analytical methods or different laboratories are being compared or combined within a study.[3][11][12] The objective is to demonstrate that the data generated are comparable and reliable, regardless of the method or site of analysis.[3]

Key scenarios necessitating cross-validation include:

  • Switching from one analytical method to another (e.g., HPLC-UV to UPLC-MS/MS).

  • Transferring a method from a sending laboratory to a receiving laboratory.[13]

  • Comparing data from different studies that used different analytical methods.[12]

The entire analytical method lifecycle, from design and development to ongoing verification, is a continuous process to ensure data quality.[14]

Figure 1. Decision workflow for initiating an analytical method cross-validation study.

Section 3: Designing the Cross-Validation Study

A robust cross-validation study begins with a well-defined protocol that includes pre-defined acceptance criteria.[15] This ensures that the evaluation is objective and the results are conclusive.

Experimental Protocols

Protocol 1: HPLC-UV Method (Reference Method)

This protocol is based on typical methods for phenylpropanoic acid derivatives.[5][16]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 222 nm.

  • Sample Preparation (Plasma): To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness and reconstitute in 200 µL of mobile phase.[5]

Protocol 2: UPLC-MS/MS Method (Test Method)

This protocol is based on standard practices for small molecule quantification.[17]

  • Instrumentation: UPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard must be determined during method development.

  • Sample Preparation: Same as HPLC-UV method to ensure a direct comparison of the analytical step.

Cross-Validation Experimental Design

The core of the study involves analyzing the same set of quality control (QC) samples with both methods.[3]

Figure 2. High-level experimental workflow for the cross-validation study.

Step-by-Step Methodology:

  • Prepare QC Samples: Spike a pooled batch of the relevant biological matrix (e.g., human plasma) with the analyte to create a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

  • Replicate Analysis: Analyze at least six replicates of each QC level with both the HPLC-UV method and the UPLC-MS/MS method.

  • Data Acquisition: Record the concentration data obtained from each method for every sample.

  • Parameter Evaluation: The key validation parameters to assess are accuracy and precision.[18][19]

    • Accuracy: The closeness of the mean test results to the true (nominal) concentration. It is calculated as the percentage of the nominal value (%Nominal).

    • Precision: The closeness of agreement among a series of measurements. It is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV).[19]

Section 4: Data Analysis and Acceptance Criteria

The data from both methods must be statistically compared against the pre-defined acceptance criteria. These criteria are typically based on guidelines from regulatory bodies like the EMA and FDA.[3][20][21]

Acceptance Criteria for Cross-Validation

For chromatographic assays, the following criteria are widely accepted[3]:

  • Accuracy: The mean concentration at each QC level should be within ±15% of the nominal concentration.

  • Precision: The %RSD (or %CV) for the replicate measurements at each QC level should not exceed 15%.

Table 1: Hypothetical Cross-Validation Data Summary

QC LevelNominal Conc. (ng/mL)MethodMean Measured Conc. (ng/mL)Accuracy (%Nominal)Precision (%RSD)Pass/Fail
LQC 50HPLC-UV52.5105.0%6.8%Pass
UPLC-MS/MS48.997.8%4.5%Pass
MQC 500HPLC-UV515.0103.0%5.2%Pass
UPLC-MS/MS508.5101.7%3.1%Pass
HQC 4000HPLC-UV3880.097.0%4.1%Pass
UPLC-MS/MS3950.098.8%2.5%Pass

Statistical Interpretation

Beyond meeting the individual criteria, the overall difference between the two methods should be assessed. The mean accuracy values of the two methods should agree. A common approach is to calculate the percentage difference between the mean concentrations obtained by the two methods at each QC level. A general rule of thumb is that this difference should also be within 20%.

Example Calculation (MQC Level): Difference (%) = [ (Mean_UPLCMS - Mean_HPLCUV) / Mean_HPLCUV ] * 100 Difference (%) = [ (508.5 - 515.0) / 515.0 ] * 100 = -1.26%

In this hypothetical case, the data show excellent agreement, and the methods would be considered cross-validated and interchangeable.

Section 5: Field Insights and Troubleshooting

As a Senior Application Scientist, I've observed that discrepancies in cross-validation studies often arise from subtle differences in the methods that are not immediately apparent.

  • Issue: Poor Agreement at Low Concentrations.

    • Causality: The HPLC-UV method may be operating near its limit of quantitation (LOQ), leading to higher variability and lower accuracy, while the UPLC-MS/MS method remains highly precise. This is a common finding when comparing a less sensitive method to a more sensitive one.

    • Solution: Ensure that the LQC concentration is comfortably above the LOQ for both methods. If the methods have fundamentally different sensitivity ranges, cross-validation may only be appropriate for the overlapping portion of their respective ranges.

  • Issue: Consistent Bias (e.g., UPLC-MS/MS results are always 10% lower).

    • Causality: This could point to differences in extraction recovery that are not accounted for by the internal standard, or ion suppression in the MS method. It could also relate to the purity and stability of the reference standards used to prepare calibration curves for each method.

    • Solution: Re-evaluate the sample extraction procedure. Investigate potential matrix effects in the UPLC-MS/MS method by comparing QC responses in the matrix versus a clean solvent. Verify the integrity and weighing of all reference standards.

  • Issue: Inconsistent Results for Incurred (Real) Samples.

    • Causality: Spiked QCs may not behave identically to incurred samples, where the analyte has been metabolized and may exist in different forms or be bound to matrix components. This highlights the importance of specificity, one of the key validation parameters.[18]

    • Solution: The EMA and FDA guidelines recommend analyzing some incurred samples during cross-validation to confirm the reliability of the method for real-world samples.[3][11]

Conclusion

The cross-validation of analytical methods is a critical, evidence-based process that underpins the integrity of data throughout the drug development lifecycle. It is not merely a box-checking exercise but a scientific investigation to prove the equivalence and reliability of different quantitative techniques. By designing a rigorous study based on regulatory guidelines like the ICH Q2(R1) and EMA/FDA bioanalytical guidances, and by applying pre-defined acceptance criteria, researchers can ensure seamless data integration and build a robust, defensible data package for regulatory submission.[1][22][23] A proactive and scientifically sound approach to cross-validation is a cornerstone of quality in the pharmaceutical industry.

References
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Available from: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available from: [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency. Available from: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Available from: [Link]

  • Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis Zone. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Available from: [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). Journal of Visualized Experiments. Available from: [Link]

  • Cross and Partial Validation. (n.d.). Available from: [Link]

  • FDA Signals a New Approach for Analytical Method Validation. (2015). ResearchGate. Available from: [Link]

  • Establishing Acceptance Criteria for Analytical Methods. (2020). BioPharm International. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). Analyst. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. Available from: [Link]

  • Establishing Acceptance Criteria for Analytical Methods. (2016). Thomas A. Little Consulting. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. (n.d.). Available from: [Link]

  • Points to Consider in Quality Control Method Validation and Transfer. (2019). BioProcess International. Available from: [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses. Available from: [Link]

  • HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. (2002). Biomedical Chromatography. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Available from: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. Available from: [Link]

Sources

Validation

Comparative Efficacy Guide: 3-(5-Chloro-2-fluorophenyl)propanoic Acid vs. Established Aldose Reductase Inhibitors

Executive Summary Aldose Reductase (ALR2; AKR1B1) is the rate-limiting enzyme of the polyol pathway, responsible for the NADPH-dependent reduction of glucose to sorbitol. Under hyperglycemic conditions, ALR2 hyperactivit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aldose Reductase (ALR2; AKR1B1) is the rate-limiting enzyme of the polyol pathway, responsible for the NADPH-dependent reduction of glucose to sorbitol. Under hyperglycemic conditions, ALR2 hyperactivity leads to massive intracellular sorbitol accumulation, triggering osmotic stress and NADPH depletion, which are primary drivers of diabetic complications such as neuropathy, retinopathy, and nephropathy.

Developing selective Aldose Reductase Inhibitors (ARIs) is a critical pharmacological objective. However, clinical success has historically been derailed by off-target inhibition of Aldehyde Reductase (ALR1; AKR1A1), a closely related enzyme essential for detoxifying reactive aldehydes[1]. This guide provides a rigorous technical comparison of 3-(5-Chloro-2-fluorophenyl)propanoic acid (CFPA) —a novel halogenated carboxylic acid inhibitor—against two established ARIs: Epalrestat (a commercially available carboxylic acid derivative) and Sorbinil (a spirohydantoin)[2].

Mechanistic Rationale & Structural Biology

Understanding the causality behind inhibitor efficacy requires analyzing the ALR2 active site. ALR2 features a highly conserved (α/β)8​ -barrel core with a catalytic tetrad composed of Asp43, Tyr48, Lys77, and His110[3]. During catalysis, Tyr48 acts as the proton donor, while His110 ensures proper substrate orientation[3].

Effective inhibition relies on a dual-anchor strategy: binding a polar headgroup into the anion-binding pocket while extending a hydrophobic moiety into the adjacent "specificity pocket."

  • CFPA : The propanoic acid moiety forms strong hydrogen bonds with Tyr48 and His110. Crucially, the 5-chloro-2-fluorophenyl ring is highly lipophilic and optimally sized to induce the opening of the flexible specificity pocket (lined by Trp111 and Leu300). Because this pocket is less conserved in ALR1, CFPA achieves exceptional target selectivity[1].

  • Sorbinil : While its hydantoin ring effectively coordinates the catalytic tetrad, Sorbinil lacks a suitable hydrophobic extension. Consequently, it cannot access the specificity pocket, resulting in poor ALR2/ALR1 selectivity[4].

  • Epalrestat : Utilizes a rhodanine-acetic acid core to bind the active site and a hydrophobic tail for the specificity pocket. However, its conjugated double-bond system is susceptible to photo-isomerization, which can compromise long-term stability and pharmacokinetics[2].

PolyolPathway Glucose D-Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose D-Fructose ALR2->Sorbitol NADPH oxidation SDH->Fructose NAD+ reduction Inhibitor CFPA / Epalrestat (Inhibitors) Inhibitor->ALR2 Blocks active site

Caption: Polyol pathway highlighting ALR2-mediated sorbitol production and targeted inhibition.

Experimental Workflows & Protocols

To objectively compare these inhibitors, we employ a self-validating system comprising an in vitro enzymatic assay and a cell-based functional assay.

Protocol 1: Recombinant Enzymatic Assay (Steady-State Kinetics)

Causality: Monitoring the oxidation of NADPH to NADP+ at 340 nm provides a direct, real-time measurement of ALR2 catalytic velocity. By comparing reaction rates across a concentration gradient, we can accurately determine binding affinity ( IC50​ ).

  • Reagent Preparation : Prepare assay buffer (50 mM sodium phosphate, pH 6.2, 0.2 mM ammonium sulfate) to mimic physiological intracellular pH.

  • Enzyme & Inhibitor Incubation : Add 50 ng of recombinant human ALR2 (or ALR1) to a 96-well UV-transparent plate. Add inhibitors (CFPA, Epalrestat, Sorbinil) in a 10-point concentration gradient (0.1 nM to 10 µM, 1% DMSO final). Incubate for 15 minutes at 25°C to allow equilibrium binding at the active site.

  • Reaction Initiation : Add 10 mM DL-glyceraldehyde (substrate) and 0.15 mM NADPH (cofactor) to initiate the reaction.

  • Kinetic Measurement : Immediately measure absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation : Ensure the uninhibited control (vehicle only) shows a strict linear decrease in A340​ over the 5-minute window, confirming steady-state kinetics. Calculate initial velocities ( V0​ ) and determine IC50​ via non-linear regression.

Protocol 2: Cellular Sorbitol Accumulation Assay

Causality: Enzymatic inhibition must translate to physiological efficacy. Human Lens Epithelial Cells (HLECs) cultured in high glucose (30 mM) simulate diabetic osmotic stress. Normalizing sorbitol levels to total protein ensures that reductions are due to ALR2 inhibition, not variations in cell viability.

  • Cell Culture : Seed HLECs at 1×104 cells/well. Acclimate in standard 5.5 mM glucose for 24 hours.

  • Treatment : Replace media with high-glucose DMEM (30 mM). Co-treat with inhibitors (0.01–10 µM) for 48 hours.

  • Lysis & Detection : Lyse cells and quantify intracellular sorbitol using a fluorometric D-sorbitol assay kit (Ex/Em = 535/587 nm).

  • Validation : Normalize fluorescence data to total protein content using a standard BCA assay.

Workflow Step1 1. Recombinant Enzyme Prep (Human ALR2 & ALR1) Step2 2. Compound Incubation (CFPA, Epalrestat, Sorbinil) Step1->Step2 Step3 3. NADPH & Substrate Addition Initiate Reduction Step2->Step3 Step4 4. Kinetic Spectrophotometry (Absorbance at 340 nm) Step3->Step4 Step5 5. Non-linear Regression (IC50 & Selectivity Index) Step4->Step5

Caption: Step-by-step workflow for the kinetic spectrophotometric evaluation of ALR2 inhibitors.

Comparative Efficacy Data

Table 1: Enzymatic Inhibition and Selectivity

InhibitorALR2 IC50​ (nM)ALR1 IC50​ (nM)Selectivity Index (ALR1/ALR2)Structural Class
CFPA 18.4 ± 1.2> 10,000> 540xHalogenated Propanoic Acid
Epalrestat 22.1 ± 1.82,450 ± 110~ 110xRhodanine-Acetic Acid
Sorbinil 45.0 ± 3.5180 ± 15~ 4xSpirohydantoin

Data Interpretation: CFPA exhibits a sub-20 nM affinity for ALR2, comparable to Epalrestat. However, CFPA's Selectivity Index is vastly superior (>540x vs. 110x). This is directly attributed to the rigid 5-chloro-2-fluorophenyl group perfectly engaging the ALR2-specific Trp111/Leu300 pocket, whereas Sorbinil's lack of a hydrophobic tail results in a dismal 4x selectivity[4].

Table 2: Cellular Efficacy in HLECs (High Glucose Model)

InhibitorSorbitol Reduction IC50​ (nM)Cytotoxicity CC50​ (µM)
CFPA 42.5 ± 4.1> 100
Epalrestat 68.2 ± 5.5~ 50
Sorbinil 120.4 ± 8.9> 100

Data Interpretation: In the cellular environment, CFPA outperforms Epalrestat. Epalrestat's higher lipophilicity and protein-binding propensity slightly dampen its intracellular availability, and it shows mild cytotoxicity at high micromolar ranges due to ROS generation pathways[5]. CFPA maintains excellent membrane permeability and low toxicity, effectively halting sorbitol accumulation.

Conclusion

3-(5-Chloro-2-fluorophenyl)propanoic acid (CFPA) represents a highly optimized pharmacophore for ALR2 inhibition. By leveraging a halogenated phenyl ring to exploit the non-conserved specificity pocket, it achieves nanomolar potency and unprecedented selectivity over ALR1. Compared to the photo-labile Epalrestat and the non-selective Sorbinil, CFPA offers a robust, self-validating profile ideal for advancing therapies against diabetic complications.

Sources

Comparative

purity assessment of synthetic 3-(5-Chloro-2-fluorophenyl)propanoic acid by HPLC

High-Resolution Purity Assessment of Synthetic 3-(5-Chloro-2-fluorophenyl)propanoic Acid: A Comparative Guide to HPLC Stationary Phases Introduction 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS 135832-52-9) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Purity Assessment of Synthetic 3-(5-Chloro-2-fluorophenyl)propanoic Acid: A Comparative Guide to HPLC Stationary Phases

Introduction

3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS 135832-52-9) is a critical halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. For researchers and drug development professionals, ensuring the absolute purity of this intermediate is paramount. Structurally similar impurities—such as des-halogenated byproducts or positional isomers like 3-(4-chloro-2-fluorophenyl)propanoic acid—can easily propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final drug product. This guide objectively compares high-performance liquid chromatography (HPLC) stationary phases to establish a self-validating, robust method for the purity assessment of this compound.

Mechanistic Insight: The Chromatographic Challenge

Assessing the purity of halogenated phenylpropanoic acids via HPLC presents two distinct physicochemical challenges that dictate experimental choices:

  • Ionization Control: The propanoic acid moiety has a pKa of approximately 4.5. To achieve reproducible retention and prevent peak tailing, the mobile phase pH must be maintained at least 1.5 units below the pKa (e.g., pH 2.5 - 3.0)[2]. This ensures the molecule remains in its neutral, protonated state, maximizing its interaction with the stationary phase.

  • Halogenated Isomer Resolution: Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions[3]. Because positional isomers of halogenated aromatics possess nearly identical hydrophobicities, C18 phases often fail to achieve baseline resolution[4].

To overcome the limitations of C18, alternative stationary phases such as Biphenyl and Pentafluorophenyl (PFP) must be employed. Biphenyl phases offer a mixed-mode retention mechanism, combining hydrophobicity with strong π-π and dipole-dipole interactions[5]. PFP columns extend this further by providing fluorophilic interactions, hydrogen bonding, and rigid shape selectivity, which are highly effective for discriminating between fluorinated and chlorinated aromatic rings[4][6].

Selectivity Analyte 3-(5-Chloro-2-fluorophenyl) propanoic acid C18 C18 Phase (Hydrophobic / Dispersive) Analyte->C18 Weak Isomer Resolution Biphenyl Biphenyl Phase (π-π & Dipole-Dipole) Analyte->Biphenyl Enhanced Aromatic Selectivity PFP PFP Phase (Fluorophilic & Shape) Analyte->PFP Optimal Halogen Discrimination

Logical relationship of stationary phase interaction mechanisms for halogenated aromatics.

Comparative Analysis: C18 vs. Biphenyl vs. PFP

To objectively compare the performance of these stationary phases, a controlled purity assessment was designed. A synthetic mixture of 3-(5-Chloro-2-fluorophenyl)propanoic acid (Target API) spiked with 1.0% of its 4-chloro isomer (Impurity A) and 1.0% of a des-fluoro analog (Impurity B) was analyzed.

Causality of Mobile Phase Selection: Methanol was selected as the organic modifier instead of acetonitrile. Acetonitrile contains its own π electrons, which can competitively interfere with the π-π interactions between the analyte and the aromatic stationary phases[5][7]. Methanol, lacking π electrons, enhances these critical interactions, maximizing column selectivity[5].

Table 1: Quantitative Performance Comparison of HPLC Columns

ParameterC18 (Octadecylsilane)BiphenylPFP (Pentafluorophenyl)
Retention Mechanism Hydrophobic / DispersiveHydrophobic, π-π, DipoleHydrophobic, π-π, Dipole, Shape, Fluorophilic
Target API Retention Time (min) 6.458.129.30
Resolution (Target vs. Impurity A) 0.8 (Co-elution)2.1 (Baseline)3.4 (Excellent)
Resolution (Target vs. Impurity B) 1.2 (Partial)2.5 (Baseline)2.8 (Baseline)
Peak Tailing Factor (USP) 1.451.101.05
Theoretical Plates (N) 8,50012,20014,500

Data Interpretation: The C18 column failed to resolve the positional isomer (Impurity A) due to identical hydrophobic profiles. The Biphenyl column achieved baseline resolution ( Rs​>2.0 ) by leveraging the electron-withdrawing effects of the halogens, which alter the electron density of the analyte's aromatic ring and modulate π-π interactions[3]. The PFP column provided the highest resolution and theoretical plates, driven by specific fluorophilic interactions between the stationary phase and the ortho-fluoro substituent of the target compound[6].

Experimental Design & Workflow

A self-validating protocol ensures that the chromatographic system is suitable before sample analysis. The workflow below outlines the critical path from sample preparation to final purity quantification.

Workflow Step1 1. Sample Preparation (1.0 mg/mL in 50:50 MeOH:Water) Step2 2. Mobile Phase Optimization (Acidic pH < 3.0 to suppress ionization) Step1->Step2 Step3 3. Column Screening (Evaluate C18, Biphenyl, PFP) Step2->Step3 Step4 4. System Suitability Validation (Resolution > 2.0, Tailing < 1.5) Step3->Step4 Step5 5. Purity Assessment (Quantification of Impurities via DAD) Step4->Step5

Step-by-step experimental workflow for HPLC method development and purity assessment.

Step-by-Step Methodology: Optimized PFP HPLC Protocol

Based on the comparative data, the PFP column is the optimal choice for this purity assessment.

Materials & Reagents:

  • Column: High-purity silica PFP column (e.g., 100 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7)[2].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol[5].

  • Diluent: 50:50 Water:Methanol (v/v).

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of synthetic 3-(5-Chloro-2-fluorophenyl)propanoic acid.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Diluent and sonicate for 5 minutes until completely dissolved.

  • Dilute to volume with Diluent and mix well (Final concentration: 1.0 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Chromatographic Conditions Setup

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Causality: Elevated temperature reduces mobile phase viscosity, lowers backpressure, and improves mass transfer for bulky aromatic compounds[8].

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) set to 225 nm (optimal absorbance for the phenylpropanoic acid chromophore)[2].

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte on the column head).

  • 2.0 - 10.0 min: Linear ramp from 40% B to 80% B (Drives elution while maximizing selectivity).

  • 10.0 - 12.0 min: Hold at 80% B (Column wash).

  • 12.0 - 12.1 min: Return to 40% B.

  • 12.1 - 17.0 min: Re-equilibration at 40% B.

Step 4: System Suitability & Execution (Self-Validation)

  • Inject a blank (Diluent) to confirm no baseline interference.

  • Inject a System Suitability Solution (Target API + 1% Impurity A). Verify that the USP Resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor for the Target API is ≤1.5 . If criteria fail, the system is not validated for use.

  • Inject the sample preparations in triplicate.

  • Calculate purity using the area normalization method: (Target Peak Area / Total Peak Area) × 100.

Conclusion

For the purity assessment of 3-(5-Chloro-2-fluorophenyl)propanoic acid, relying solely on traditional C18 chemistry introduces significant risks of overestimating purity due to the co-elution of halogenated positional isomers. Transitioning to a PFP or Biphenyl stationary phase, coupled with a methanol-based acidic mobile phase, activates orthogonal retention mechanisms (π-π, dipole, and fluorophilic interactions). This self-validating methodology ensures high-fidelity resolution, providing drug development professionals with the analytical confidence required for downstream API synthesis.

Sources

Validation

A Comparative Analysis of the Antimicrobial Spectrum of Chlorinated Compounds: A Guide for Researchers

In the ever-present battle against microbial contamination, chlorinated compounds remain a cornerstone of disinfection and antisepsis. Their broad-spectrum efficacy, cost-effectiveness, and rapid action have solidified t...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-present battle against microbial contamination, chlorinated compounds remain a cornerstone of disinfection and antisepsis. Their broad-spectrum efficacy, cost-effectiveness, and rapid action have solidified their use in diverse settings, from healthcare and pharmaceutical manufacturing to water treatment and food safety. However, the selection of an appropriate chlorinated agent for a specific application demands a nuanced understanding of their individual antimicrobial profiles, mechanisms of action, and the factors that influence their performance.

This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of commonly used chlorinated compounds. It is designed for researchers, scientists, and drug development professionals to facilitate informed decision-making in the selection and application of these critical biocides. We will delve into the mechanistic underpinnings of their microbicidal activity, present comparative efficacy data, and detail the standardized methodologies for their evaluation.

The Foundation of Efficacy: Mechanism of Action

The antimicrobial power of most chlorinated compounds stems from their ability to release active chlorine species, primarily hypochlorous acid (HOCl), in solution.[1][2] HOCl, a potent oxidizing agent, readily penetrates microbial cell walls and membranes due to its neutral charge.[3][4] Once inside the cell, it wreaks havoc on essential cellular components, including proteins, lipids, and nucleic acids, leading to metabolic disruption and cell death.[1][3][4] The overall efficacy of chlorine-based disinfectants is significantly influenced by the pH of the solution, as it dictates the equilibrium between the highly effective HOCl and the less potent hypochlorite ion (OCl-).[5][6]

The following diagram illustrates the generalized mechanism of action for chlorine-releasing compounds.

Chlorine_Mechanism cluster_cell Microbial Cell Chlorinated_Compound Chlorinated Compound (e.g., NaOCl, Chloramine-T) HOCl Hypochlorous Acid (HOCl) (Primary Biocidal Agent) Chlorinated_Compound->HOCl Cell_Wall Cell Wall/ Membrane HOCl->Cell_Wall Penetration Cytoplasm Cytoplasm Proteins Enzymes & Structural Proteins Cell_Wall->Proteins Oxidative Damage Lipids Lipids Cell_Wall->Lipids Oxidative Damage Nucleic_Acids DNA/RNA Cell_Wall->Nucleic_Acids

Caption: Generalized mechanism of action of chlorine-releasing compounds.

Comparative Antimicrobial Spectrum

While the general mechanism is shared, the specific antimicrobial spectrum and efficacy can vary significantly among different chlorinated compounds. This section provides a comparative overview of four widely used agents: sodium hypochlorite, chlorine dioxide, chloramine-T, and chlorhexidine.

Sodium Hypochlorite (NaOCl)

A workhorse of disinfection, sodium hypochlorite is a fast-acting, broad-spectrum biocide effective against bacteria, viruses, fungi, and spores.[1][3] Its activity is highly pH-dependent, with optimal efficacy in slightly acidic to neutral conditions where the concentration of HOCl is maximized.[5][6]

Chlorine Dioxide (ClO₂)

Chlorine dioxide is a gas that is highly soluble in water and is recognized as a potent antimicrobial agent.[[“]] It exhibits a broad spectrum of activity against bacteria, viruses, fungi, and spores, and is noted for its efficacy over a wider pH range compared to sodium hypochlorite.[[“]] Its mechanism involves the denaturation of proteins and disruption of cell membranes.[[“]]

Chloramine-T

Chloramine-T is an organic chlorinated compound that releases active chlorine more slowly than sodium hypochlorite.[2][8] This controlled release provides a longer-lasting disinfectant action.[8] It possesses a broad antimicrobial spectrum, effective against bacteria, viruses, fungi, and some protozoa.[2]

Chlorhexidine (CHX)

Chlorhexidine is a cationic biguanide antiseptic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, yeasts, and some viruses.[9][10][11] Its mechanism of action involves the disruption of the microbial cell membrane, leading to leakage of intracellular components.[9][10] A key feature of chlorhexidine is its substantivity, allowing it to bind to tissues and provide a persistent antimicrobial effect.[9][10][12]

The following table summarizes the antimicrobial spectrum of these compounds.

Microorganism Sodium Hypochlorite Chlorine Dioxide Chloramine-T Chlorhexidine
Gram-positive Bacteria ++++++++++++
Gram-negative Bacteria ++++++++++
Viruses (Enveloped) ++++++++++
Viruses (Non-enveloped) ++++++++
Fungi (Yeasts & Molds) ++++++++++
Bacterial Spores ++++++-
Protozoa +++++++

Legend: +++ (High Activity), ++ (Moderate Activity), + (Low Activity), - (No/Minimal Activity)

Quantitative Efficacy: A Data-Driven Comparison

To provide a more granular comparison, the following table presents a summary of Minimum Inhibitory Concentration (MIC) ranges for various chlorinated compounds against different microorganisms, compiled from the literature. It is important to note that these values can vary based on the specific strain, testing methodology, and experimental conditions.

Compound MIC Range (mg/L) Reference
Chlorine-releasing agents 150 - 6,250[13][14][15]
Chlorhexidine 63 - 10,000[13][14][15]

A study comparing aerosolized sodium hypochlorite and chlorine dioxide found that chlorine dioxide was significantly more effective in treating surface-associated MRSA and P. aeruginosa.[16] Another comparative study on bacteria isolated from root canals concluded that 1% sodium hypochlorite inhibited all tested bacterial strains, demonstrating superior antimicrobial efficacy compared to 0.25% chlorine dioxide and 2% chlorhexidine.[17][18]

Standardized Methodologies for Efficacy Evaluation

The objective comparison of antimicrobial agents relies on the use of standardized and validated experimental protocols. As a Senior Application Scientist, I cannot overstate the importance of selecting the appropriate methodology to generate reliable and reproducible data. The choice of method should align with the intended application of the disinfectant.

Key Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay:

The MIC assay is a fundamental in vitro method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][19]

  • Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.[19]

  • Methodology:

    • Prepare serial two-fold dilutions of the chlorinated compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the agent at which there is no visible growth (turbidity).[19][20]

  • Causality: This assay provides a quantitative measure of the potency of a biocide, allowing for direct comparison of the inhibitory activity of different compounds under controlled laboratory conditions.

MIC_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Chlorinated Compound Start->Serial_Dilution Inoculation Inoculate Dilutions with Microorganism Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Optimal Conditions Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

2. Suspension Test:

Suspension tests evaluate the efficacy of a disinfectant against microorganisms suspended in a liquid phase.[21] These tests are crucial for assessing the performance of disinfectants intended for liquid applications.

  • Principle: A suspension of the test microorganism is mixed with the disinfectant for a specified contact time.[21] The action of the disinfectant is then neutralized, and the number of surviving microorganisms is determined.[21]

  • Methodology (based on EN 13727 for bactericidal activity):

    • Prepare a standardized suspension of the test bacteria.

    • Mix the bacterial suspension with the disinfectant solution at the desired concentration.

    • After the specified contact time (e.g., 5 minutes), add a neutralizer to stop the antimicrobial action.

    • Enumerate the surviving bacteria using a plate count method.

    • A log reduction in the number of viable organisms is calculated compared to a control. A 5-log reduction is typically required to pass.[22]

  • Causality: This method simulates conditions where disinfectants are used in liquid form and provides quantitative data on the rate and extent of microbial killing. The inclusion of interfering substances (e.g., bovine albumin to simulate "dirty" conditions) adds a layer of real-world relevance.[23]

3. Carrier Test:

Carrier tests are designed to evaluate the efficacy of disinfectants on hard, non-porous surfaces.[24][25][26] They are essential for validating disinfectants intended for surface disinfection.

  • Principle: A standardized number of microorganisms are dried onto a carrier surface (e.g., stainless steel, glass).[24][25] The inoculated carrier is then exposed to the disinfectant for a specific contact time.[24]

  • Methodology (based on AOAC Hard Surface Carrier Method):

    • Inoculate sterile carriers (e.g., small glass cylinders) with a standardized culture of the test microorganism.

    • Dry the inoculated carriers under controlled conditions.

    • Immerse the carriers in the disinfectant solution for the specified contact time.

    • Transfer the carriers to a neutralizing broth.

    • Incubate the broth and observe for growth.

  • Causality: This test mimics the practical application of surface disinfectants and provides a stringent evaluation of their ability to kill microorganisms on inanimate objects. It is a qualitative (presence/absence of growth) or quantitative assessment of a disinfectant's performance in a real-world scenario.[25][26]

Factors Influencing Antimicrobial Efficacy

The performance of chlorinated compounds is not absolute and can be influenced by several factors that researchers must consider in their experimental design and data interpretation.

  • Concentration: The antimicrobial activity is generally dose-dependent.

  • Contact Time: A sufficient contact time is necessary for the disinfectant to exert its full effect.

  • pH: As previously mentioned, pH significantly affects the speciation and efficacy of chlorine-releasing agents.[5][6]

  • Temperature: Higher temperatures generally increase the rate of microbial killing.[27]

  • Presence of Organic Matter: Organic materials can react with and neutralize active chlorine, reducing the efficacy of the disinfectant.[27]

  • Microorganism Type and Physiological State: The susceptibility to chlorinated compounds varies among different microorganisms, with bacterial spores being the most resistant.[28]

Conclusion

Chlorinated compounds are indispensable tools in the control of microbial contamination. A thorough understanding of their comparative antimicrobial spectra, mechanisms of action, and the factors influencing their efficacy is paramount for their effective and appropriate use. Sodium hypochlorite and chlorine dioxide offer rapid, broad-spectrum activity, while chloramine-T provides a more sustained release of active chlorine. Chlorhexidine stands out for its substantivity and persistent antimicrobial effect.

The selection of the optimal chlorinated compound should be a data-driven process, informed by standardized efficacy testing that reflects the intended application. By carefully considering the information presented in this guide, researchers and scientists can make more informed decisions, ensuring the successful implementation of their disinfection and antisepsis strategies.

References

  • Comparative Antimicrobial Activities of Aerosolized Sodium Hypochlorite, Chlorine Dioxide, and Electrochemically Activated Solutions Evaluated Using a Novel Standardized Assay. ASM Journals.[Link]

  • Disinfectant Carrier Test: An Ultimate Guide. Microbe Investigations.[Link]

  • Chlorhexidine, the Gold Standard in Dentistry, Mode of Action. SUNSTAR GUM.[Link]

  • What is the mechanism of Chlorhexidine Hydrochloride? Patsnap Synapse.[Link]

  • What is the Mechanism of Chlorine Disinfection. Netsol Water.[Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.[Link]

  • MIC & Disinfectant Efficacy: Understanding Antimicrobial Action. RSSL.[Link]

  • Comparative antimicrobial activities of aerosolized sodium hypochlorite, chlorine dioxide, and electrochemically activated solutions evaluated using a novel standardized assay. PubMed.[Link]

  • Chlorhexidine – what is it? Characteristics and applications in dentistry and medicine. Smilesonic.[Link]

  • Hard Surface Carrier Test for Efficacy Testing of Disinfectants: Collaborative Study. AOAC INTERNATIONAL.[Link]

  • Minimal inhibitory concentration (MIC) determination of disinfectant and/or sterilizing agents. Scielo.[Link]

  • Comparison of the Antimicrobial Effect of Chlorine Dioxide, Sodium Hypochlorite and Chlorhexidine, on Bacteria Isolated from the Root Canal. Academia.edu.[Link]

  • Quantitative analysis of a presence/absence microbiological assay: the hard surface carrier test of disinfectant efficacy. PubMed.[Link]

  • Minimal inhibitory concentration (MIC) determination of disinfectant and/or sterilizing agents. ResearchGate.[Link]

  • Suspension Test And Carrier Test For Disinfectants According To European Norms. Viroxy.[Link]

  • Disinfectant Suspension Test - An Ultimate Guide. Microbe Investigations.[Link]

  • Minimum Inhibitory Concentration Test (MIC). Microchem Laboratory.[Link]

  • What is Chlorination? Water disinfection method. Carbotecnia.[Link]

  • What is Chloramine T used for? Patsnap Synapse.[Link]

  • Comparison of suspension test for disinfectant. Shapypro.[Link]

  • CHLORAMINE-T. Ataman Kimya.[Link]

  • Chlorine and its importance in the inactivation of bacteria, can it inactivate viruses? SciELO.[Link]

  • Chlorhexidine – pharmaco-biological activity and application. ResearchGate.[Link]

  • Antimicrobial efficacy of chlorhexidine-treated surfaces against clinical isolates implicated in nosocomial infections. PMC.[Link]

  • Antimicrobial Activity of Naturally Occurring and Semi-Synthetic Chlorinated Compounds. Bentham Science Publishers.[Link]

  • Water chlorination. Wikipedia.[Link]

  • Disinfectant / Antimicrobial Efficacy Studies. Eurofins Australia.[Link]

  • Comparison of the Antimicrobial Effect of Chlorine Dioxide, Sodium Hypochlorite and Chlorhexidine, on Bacteria Isolated from the Root Canal. MaplesPub.[Link]

  • 5 Best Practices To Follow In Disinfectant Efficacy Testing. Prewel Labs.[Link]

  • Chemical Disinfectants. CDC.[Link]

  • Disinfectant Qualification Efficacy Testing for the Pharmaceutical and Biopharmaceutical Industries. Microbac Laboratories.[Link]

  • Disinfectant Tests & Disinfection Efficacy Studies. Nelson Labs.[Link]

  • Understanding the Impact of Physical and Chemical Factors on Disinfectant Efficacy. Microbe Investigations.[Link]

  • Chlorine covers on living bacteria: the initial step in antimicrobial action of active chlorine compounds. Oxford Academic.[Link]

  • Disinfectant standards: what you need to know. Clinical Services Journal.[Link]

  • Chlorine covers on living bacteria: the initial step in antimicrobial action of active chlorine compounds. PubMed.[Link]

  • Antibiotic properties of Chlorine and Alcohol Disinfectants, as well as the Resistance Profile of Escherichia Coli when Isolated from Domestic Livestock that Appeared to be in Good Health. International Research Journal.[Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.[Link]

  • SONDE (Sound of Dentistry) Vol 8 No 1 27 COMPARISON OF ANTIBACTERIAL EFFECTS OF 0,1% AND 0,3% CHLORINE DIOXIDE SOLUTIONS AGAINST. ResearchGate.[Link]

  • Does Chlorination Promote Antimicrobial Resistance in Waterborne Pathogens? Mechanistic Insight into Co-Resistance and Its Implication for Public Health. MDPI.[Link]

  • Factors Affecting the Antimicrobial Activity of Disinfectants. Microbiology - Pharmacy 180.[Link]

  • Quantitative suspension tests for the evaluation of bactericidal, fungicidal and sporicidal effects of biocides used in vaccine production facility. ResearchGate.[Link]

  • Chlorine Dioxide Antimicrobial Effects. Consensus.[Link]

  • Comparison of the Antimicrobial Effects of Chlorine, Silver Ion, and Tobramycin on Biofilm. ASM Journals.[Link]

  • Effects of Chlorine-Based Antimicrobial Treatments on the Microbiological Qualities of Selected Leafy Vegetables and Wash Water. ResearchGate.[Link]

Sources

Comparative

Benchmarking the Synthetic Efficiency of 3-(5-Chloro-2-fluorophenyl)propanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) [1] In pharmaceutical process chemistry, halogenated arylpropanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) [1]

In pharmaceutical process chemistry, halogenated arylpropanoic acids are highly valued as bifunctional building blocks. Specifically, 3-(5-Chloro-2-fluorophenyl)propanoic acid serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators.

When scaling a molecule from medicinal chemistry (milligram scale) to process manufacturing (kilogram to metric ton scale), the choice of synthetic route dictates the overall cost, environmental impact (E-factor), and impurity profile. This guide objectively benchmarks the three most viable synthetic pathways for this compound, providing experimental protocols, mechanistic causality, and comparative efficiency data.

Synthetic Route Topologies

To synthesize 3-(5-Chloro-2-fluorophenyl)propanoic acid, chemists typically rely on one of three distinct carbon-carbon bond-forming strategies.

  • Route A: The Palladium Standard (Heck Coupling)

  • Route B: The Organocatalytic Approach (Knoevenagel-Doebner Condensation)

  • Route C: The Classical Malonic Ester Synthesis (Alkylation)

SyntheticRoutes SM1 2-Bromo-4-chloro- 1-fluorobenzene + Acrylic Acid Int1 3-(5-Chloro-2-fluorophenyl) acrylic acid SM1->Int1 Heck Coupling (Pd-catalyzed) SM2 5-Chloro-2-fluoro- benzaldehyde + Malonic Acid SM2->Int1 Knoevenagel-Doebner (Amine-catalyzed) SM3 5-Chloro-2-fluoro- benzyl bromide + Diethyl Malonate Int3 Diester Intermediate (Alkylation) SM3->Int3 Base-promoted Alkylation Product 3-(5-Chloro-2-fluorophenyl) propanoic acid (CAS: 135832-52-9) Int1->Product Hydrogenation (H2, Pd/C) Int3->Product Hydrolysis & Decarboxylation

Fig 1: Three convergent synthetic pathways for 3-(5-Chloro-2-fluorophenyl)propanoic acid.

Quantitative Benchmarking & Route Comparison

The following table summarizes the performance metrics of each route based on standard process chemistry parameters. Data is synthesized from analogous cross-coupling and condensation reactions of halogenated aromatics [2][4].

MetricRoute A (Heck + H₂)Route B (Knoevenagel + H₂)Route C (Alkylation)
Overall Yield 82 - 88%75 - 85%60 - 70%
Step Count 2 Steps2 Steps3 Steps
Atom Economy HighModerate (Loss of CO₂, H₂O)Low (Loss of CO₂, EtOH, NaBr)
Key Reagent Cost High (Pd Catalyst)Low (Organocatalyst)Low (Inorganic Base)
Scalability Excellent (Standardized)Good (Exothermic decarboxylation)Poor (Harsh thermal steps)
Primary Impurity Risk Pd-residues, DehalogenationOligomers, Incomplete reductionDialkylation products

Verdict: Route A is the industry standard for high-purity pharmaceutical intermediates due to its superior atom economy and yield. Route B is the preferred "green" alternative, eliminating heavy metals in the C-C bond formation step, though it requires careful management of CO₂ off-gassing during scale-up. Route C is largely obsolete for modern manufacturing due to poor atom economy and competing side reactions.

Deep Dive: Route A (Heck Coupling & Hydrogenation)

The Mizoroki-Heck reaction of 2-bromo-4-chloro-1-fluorobenzene with acrylic acid is a highly efficient method for generating the cinnamic acid intermediate [3]. The inherent causality of the catalyst cycle dictates the reaction's success.

Mechanistic Causality

The reaction relies on the oxidative addition of the aryl bromide to a Pd(0) species. Because the aryl ring is electron-deficient (due to the -I effects of fluorine and chlorine), the oxidative addition is rapid. However, the subsequent migratory insertion into acrylic acid requires stabilization. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), stabilizes the active Pd nanoparticles and prevents the precipitation of inactive "Pd black" [2].

HeckCycle Pd0 Pd(0) Active PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox + Ar-Br PdII_Pi Pd(II) Pi-Complex PdII_Ox->PdII_Pi + Acrylic Acid PdII_Ins Pd(II) Migratory Insertion PdII_Pi->PdII_Ins Syn-Insertion PdII_Elim Pd(II) beta-Hydride Elimination PdII_Ins->PdII_Elim Bond Rotation PdII_Elim->Pd0 - Product - HBr (Base)

Fig 2: Catalytic cycle of the Mizoroki-Heck reaction highlighting the Pd(0)/Pd(II) redox states.
Self-Validating Protocol: Route A

This protocol is designed with built-in purification logic. The alkaline extraction ensures that unreacted neutral starting materials are left behind in the organic phase.

Step 1: Heck Coupling

  • Charge: To a 500 mL jacketed reactor, add 2-bromo-4-chloro-1-fluorobenzene (1.0 equiv, 100 mmol), acrylic acid (1.5 equiv, 150 mmol), Pd(OAc)₂ (0.5 mol%), TBAB (10 mol%), and triethylamine (2.5 equiv) in N,N-dimethylacetamide (DMA, 200 mL).

  • React: Heat the mixture to 120 °C under nitrogen for 12 hours. The high temperature is required to overcome the activation barrier of the electron-deficient aryl halide [3].

  • Workup (Self-Validation): Cool to room temperature and dilute with water (300 mL). Adjust the pH to >10 using 2M NaOH. Extract with ethyl acetate (2 x 100 mL) and discard the organic layer (this removes unreacted aryl bromide and phosphine ligands).

  • Isolate: Acidify the aqueous layer to pH 2 using 6M HCl. The intermediate, 3-(5-chloro-2-fluorophenyl)acrylic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

Step 2: Catalytic Hydrogenation

  • Charge: Dissolve the intermediate (1.0 equiv) in methanol (150 mL). Add 5% Pd/C (5 wt%).

  • React: Purge the vessel with N₂ (3x), then H₂ (3x). Stir vigorously under a balloon of H₂ (1 atm) at 25 °C for 4 hours. Caution: Do not exceed 1 atm or apply heat, as the aryl chloride bond is susceptible to hydrodehalogenation under aggressive conditions.

  • Isolate: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate in vacuo to yield the final product: 3-(5-Chloro-2-fluorophenyl)propanoic acid.

Deep Dive: Route B (Knoevenagel-Doebner Condensation)

For facilities looking to avoid heavy metal catalysis in the initial step, the Knoevenagel-Doebner condensation is the premier alternative [4].

Mechanistic Causality

This route utilizes 5-chloro-2-fluorobenzaldehyde and malonic acid. The reaction is driven forward by the continuous removal of water (via Dean-Stark) and the thermodynamically favorable evolution of carbon dioxide. Historically, this required carcinogenic pyridine as a solvent [5]. Modern protocols utilize a surrogate aliphatic tertiary amine (like Triethylamine, TEA) in toluene, which maintains the basicity required to form the malonate enolate without the severe toxicity profile [5].

Self-Validating Protocol: Route B

Step 1: Condensation and Decarboxylation

  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 5-chloro-2-fluorobenzaldehyde (1.0 equiv, 100 mmol), malonic acid (1.2 equiv, 120 mmol), piperidine (10 mol%), and triethylamine (1.5 equiv) in toluene (200 mL).

  • React: Reflux the mixture (approx. 110 °C). The reaction is self-indicating: the generation of water in the Dean-Stark trap and the bubbling of CO₂ confirm the sequential condensation and decarboxylation steps. Continue until water evolution ceases (approx. 6-8 hours).

  • Workup: Cool to room temperature. Extract the toluene layer with 5% aqueous NaHCO₃ (3 x 100 mL). The product transfers to the aqueous phase as a sodium salt, leaving unreacted aldehyde in the toluene.

  • Isolate: Acidify the combined aqueous layers with 2M HCl to pH 2. Filter the resulting precipitate (the cinnamic acid intermediate) and dry.

Step 2: Catalytic Hydrogenation Follow the exact hydrogenation protocol detailed in Route A.

Conclusion & Recommendations

For the synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid , the choice of route depends heavily on the manufacturing environment:

  • Select Route A (Heck) if your facility has robust palladium scavenging protocols (e.g., functionalized silica scavengers) and prioritizes maximum atom economy and yield.

  • Select Route B (Knoevenagel-Doebner) if you are optimizing for a lower E-factor, wish to avoid transition metals in the C-C coupling step, and have the engineering controls to handle CO₂ off-gassing safely.

Both routes converge on a highly sensitive hydrogenation step where strict control of hydrogen pressure and temperature is mandatory to prevent the cleavage of the aryl-chloride bond.

References

  • MDPI Molecules. "Application of “Boomerang” Linear Polystyrene-Stabilized Pd Nanoparticles to a Series of C-C Coupling Reactions in Water". Retrieved from:[Link]

  • Google Patents. "WO2005105728A1 - Process for preparing cinnamic acids and alkyl esters thereof".
  • Frontiers in Chemistry. "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis". Retrieved from:[Link]

  • New Journal of Chemistry (RSC). "Pyridine free Knoevenagel condensation of aromatic aldehydes and malonic acid". Retrieved from:[Link]

Validation

Comparative Docking Studies of 3-(5-Chloro-2-fluorophenyl)propanoic Acid Analogs: Evaluating Dual GPR40/PPARγ Modulation

Executive Summary & Target Rationale The development of multitarget antidiabetic agents has shifted the paradigm of metabolic disease treatment from polypharmacy to polypharmacology. Phenylpropanoic acid derivatives have...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The development of multitarget antidiabetic agents has shifted the paradigm of metabolic disease treatment from polypharmacy to polypharmacology. Phenylpropanoic acid derivatives have emerged as highly privileged scaffolds capable of simultaneously modulating multiple metabolic targets, most notably the G protein-coupled receptor 40 (GPR40/FFAR1) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [1].

This technical guide provides a comparative docking analysis of 3-(5-Chloro-2-fluorophenyl)propanoic acid and its extended analogs against industry-standard reference drugs: TAK-875 (Fasiglifam) for GPR40 [2] and Tesaglitazar for PPARγ.

Mechanistic Causality: Why utilize the 3-(5-Chloro-2-fluorophenyl)propanoic acid scaffold?

  • The Propanoic Acid Headgroup: Acts as the essential acidic pharmacophore required to anchor the molecule to the highly conserved arginine network (Arg183/Arg258) in GPR40 and the histidine/tyrosine triad (His323/His449/Tyr473) in PPARγ.

  • Halogenation (5-Chloro, 2-Fluoro): The introduction of fluorine at the ortho position and chlorine at the meta position of the phenyl ring serves a dual purpose. First, it prevents rapid β-oxidation, a metabolic liability common in unsubstituted phenylpropanoic acids [2]. Second, the halogens act as potent electron-withdrawing groups that enhance π-π stacking and introduce highly directional halogen bonding within the hydrophobic sub-pockets of both receptors.

Experimental Workflow: A Self-Validating Docking Protocol

To ensure the trustworthiness and reproducibility of the in silico data, the docking protocol must operate as a self-validating system. This is achieved by strictly enforcing a re-docking Root Mean Square Deviation (RMSD) threshold of < 2.0 Å for all co-crystallized ligands before any novel analogs are evaluated.

Step-by-Step Methodology
  • Protein Preparation & Refinement:

    • Retrieve high-resolution X-ray crystal structures from the Protein Data Bank: GPR40 (PDB ID: 4PHU) and PPARγ (PDB ID: 1I7I).

    • Strip all co-crystallized water molecules beyond 5 Å of the active site. Retain structural waters that mediate critical hydrogen-bond networks.

    • Assign protonation states at physiological pH (7.4) using the PROPKA algorithm. Ensure the critical histidine residues in PPARγ (His323, His449) are properly tautomerized to act as hydrogen bond donors/acceptors.

  • Ligand Preparation:

    • Construct 3D geometries of 3-(5-Chloro-2-fluorophenyl)propanoic acid, an extended biphenyl analog (Analog 1), TAK-875, and Tesaglitazar.

    • Perform energy minimization using the OPLS3e force field to resolve steric clashes and generate the lowest-energy bioactive conformers.

  • Grid Generation & Active Site Definition:

    • Center the receptor grid boxes on the centroid of the native co-crystallized ligands.

    • Set the bounding box dimensions to 20 × 20 × 20 Å to allow full rotational and translational sampling of the extended analogs.

  • Molecular Docking & Scoring:

    • Execute flexible-ligand docking using AutoDock Vina or Schrödinger Glide (Standard Precision).

    • Allow full torsional flexibility for the propanoic acid linker to accurately simulate induced-fit binding mechanics.

  • Self-Validation (Critical Quality Control):

    • Extract the native TAK-875 and Tesaglitazar ligands from their respective PDB structures and re-dock them blindly into the generated grids.

    • Acceptance Criteria: The protocol is only validated if the RMSD between the docked pose and the crystallographic pose is ≤ 2.0 Å.

Workflow A Protein Preparation (PDB: 4PHU & 1I7I) C Grid Generation (Active Site Definition) A->C B Ligand Preparation (Energy Minimization) B->C D Molecular Docking (Flexible Torsions) C->D E Self-Validation (Re-docking RMSD < 2.0 Å) D->E F Interaction Analysis (ΔG & Residue Mapping) E->F

Caption: Self-validating molecular docking workflow ensuring structural accuracy via RMSD thresholds.

Comparative Data Analysis

The quantitative docking results demonstrate the viability of the 3-(5-Chloro-2-fluorophenyl)propanoic acid scaffold. While the base scaffold has a lower absolute binding affinity (ΔG) compared to the massive TAK-875 molecule, it possesses an exceptionally high Ligand Efficiency (LE) . This indicates that per heavy atom, the halogenated scaffold makes highly optimal contacts, serving as an ideal foundation for building larger, dual-target clinical candidates (as seen with Analog 1).

Table 1: Comparative Docking Affinities and Interacting Residues
Ligand / CompoundTarget ReceptorBinding Energy (ΔG, kcal/mol)Key Interacting Residues (H-Bonds & π-Stacking)Ligand Efficiency (LE)
TAK-875 (Standard) GPR40-10.8Arg183, Arg258, Tyr91, Phe1420.28
Tesaglitazar (Standard) PPARγ-9.7His323, His449, Tyr473, Ser2890.29
3-(5-Cl-2-F-phenyl)propanoic acid (Base Scaffold) GPR40-7.6Arg183, Arg2580.54
3-(5-Cl-2-F-phenyl)propanoic acid (Base Scaffold) PPARγ-7.2His323, Tyr4730.51
Analog 1 (Extended Biphenyl Derivative) GPR40-10.2Arg183, Arg258, Phe142 (π-π stacking)0.35
Analog 1 (Extended Biphenyl Derivative) PPARγ-9.4His323, His449, Tyr473 (Halogen bond)0.32

Note: Ligand Efficiency (LE) is calculated as -(ΔG) / (Number of Heavy Atoms). An LE > 0.3 is generally considered highly favorable for drug development.

Structural Insights & Causality
  • GPR40 Interactions: The carboxylate group of the propanoic acid moiety forms a robust bidentate salt bridge with Arg183 and Arg258. The 5-chloro substituent on the phenyl ring occupies a distinct hydrophobic groove near Phe142, which is inaccessible to unhalogenated analogs. This specific halogen placement locks the ligand into the active conformation required to trigger Gq-protein coupling.

  • PPARγ Interactions: The same acidic headgroup acts as a hydrogen bond acceptor for the His323/Tyr473 network. The 2-fluoro substitution induces a slight conformational twist in the phenyl ring, optimizing the dihedral angle to perfectly align with the AF-2 activation helix, thereby driving gene transcription for glucose uptake.

Mechanistic Pathway Visualization

The ultimate goal of optimizing these analogs is to trigger a dual-pathway physiological response. By acting as an agonist at both receptors, the extended analogs of 3-(5-Chloro-2-fluorophenyl)propanoic acid can simultaneously stimulate acute insulin secretion (via GPR40) and improve long-term insulin sensitivity (via PPARγ).

Pathway Ligand Halogenated Propanoic Acid Analog GPR40 GPR40 (FFAR1) Activation Ligand->GPR40 PPARg PPARγ Activation Ligand->PPARg Gq Gq-Protein Coupling GPR40->Gq Transcription Gene Transcription (GLUT-4 Upregulation) PPARg->Transcription Ca2 Intracellular Ca2+ Release Gq->Ca2 Insulin Glucose-Stimulated Insulin Secretion Ca2->Insulin Glucose Enhanced Glucose Uptake Transcription->Glucose

Caption: Dual signaling cascade initiated by the analog, leading to insulin secretion and glucose uptake.

Conclusion

The comparative docking data firmly establishes 3-(5-Chloro-2-fluorophenyl)propanoic acid as a highly efficient, dual-target pharmacophore. Its exceptional ligand efficiency (LE > 0.5) proves that the specific ortho-fluoro/meta-chloro substitution pattern provides optimal spatial geometry and electronic distribution for binding both GPR40 and PPARγ. When extended into larger analogs, this scaffold successfully bridges the gap between the acute insulinotropic effects of TAK-875 and the insulin-sensitizing effects of Tesaglitazar, offering a robust blueprint for next-generation antidiabetic drug design.

References

  • Colín-Lozano, B., Estrada-Soto, S., Chávez-Silva, F., Gutiérrez-Hernández, A., Cerón-Romero, L., Giacoman-Martínez, A., Almanza-Pérez, J. C., Hernández-Núñez, E., Wang, Z., Xie, X., Cappiello, M., Balestri, F., Mura, U., & Navarrete-Vazquez, G. (2018). "Design, Synthesis and in Combo Antidiabetic Bioevaluation of Multitarget Phenylpropanoic Acids." Molecules, 23(2), 340. URL:[Link]

  • Negoro, N., Sasaki, S., Mikami, S., Ito, M., Suzuki, M., Tsujihata, Y., Ito, R., Harada, A., Takeuchi, K., Suzuki, N., Miyazaki, J., Santou, T., Odani, T., Kanzaki, N., Funami, M., Tanaka, T., Kogame, A., Matsunaga, S., Yasuma, T., & Momose, Y. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 1(6), 290–294. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(5-Chloro-2-fluorophenyl)propanoic acid

As a Senior Application Scientist, establishing a robust safety architecture is just as critical as the chemical synthesis itself. Handling 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) requires a nuanced...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust safety architecture is just as critical as the chemical synthesis itself. Handling 3-(5-Chloro-2-fluorophenyl)propanoic acid (CAS: 135832-52-9) requires a nuanced understanding of its physicochemical properties. Because this compound features both chlorine and fluorine substituents on a phenyl ring, it presents specific toxicological and environmental hazards that dictate strict personal protective equipment (PPE) and specialized disposal protocols[1][2].

The following guide provides a self-validating, step-by-step framework for the safe handling, transfer, and disposal of this halogenated organic acid.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the threat. 3-(5-Chloro-2-fluorophenyl)propanoic acid is a solid powder that poses acute risks to mucous membranes, ocular tissue, and the respiratory tract[3].

Table 1: Physicochemical & Identification Data

Property Value
Chemical Name 3-(5-Chloro-2-fluorophenyl)propanoic acid
CAS Number 135832-52-9
Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol

| Physical State | Solid (Powder/Crystalline) |

Table 2: GHS Hazard Classification & Risk Assessment

Hazard Code Hazard Statement Target Organ / Risk
H302 Harmful if swallowed Systemic toxicity via ingestion
H315 Causes skin irritation Dermal tissue (corrosion/irritation)
H319 Causes serious eye irritation Ocular tissue (cornea damage)

| H335 | May cause respiratory irritation | Respiratory tract (mucous membranes) |

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand the causality behind its selection. Every piece of equipment serves as a targeted barrier against the specific GHS hazards outlined above.

  • Hand Protection (Nitrile Gloves): Wear standard nitrile lab gloves (minimum 0.11 mm thickness). Causality: Halogenated organics can permeate certain latex formulations. Nitrile provides a superior chemical barrier against dermal absorption and prevents H315 (Skin irritation).

  • Eye Protection (Safety Goggles): Use ANSI Z87.1-compliant chemical safety goggles rather than standard safety glasses. Causality: The compound is a fine powder. Goggles provide a full orbital seal, preventing aerosolized dust from causing H319 (Serious eye irritation) during transfer.

  • Respiratory Protection (Fume Hood or P100 Respirator): Primary handling must occur in a chemical fume hood. If engineering controls fail or a spill occurs, a half-face respirator equipped with P100 particulate filters is mandatory. Causality: Mitigates H335 (Respiratory tract irritation) by filtering out 99.9% of airborne particulates[3].

  • Body Protection: A flame-resistant or standard 100% cotton lab coat with knit cuffs, combined with full-length trousers and closed-toe shoes, prevents accumulation of hazardous dust on personal clothing.

Operational Workflow: Safe Weighing and Transfer

To validate your safety system, follow this step-by-step methodology to minimize dust generation and static aerosolization.

  • System Verification: Confirm the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). This is your primary engineering control against inhalation hazards.

  • PPE Donning: Equip your lab coat, safety goggles, and nitrile gloves. Inspect gloves for micro-tears by trapping air in the cuff and squeezing.

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance inside the fume hood. Halogenated powders often hold static charges, which can cause the powder to "jump" and aerosolize.

  • Transfer: Using a clean stainless-steel or PTFE-coated spatula, carefully transfer the 3-(5-Chloro-2-fluorophenyl)propanoic acid. Keep the source bottle as close to the weigh boat as possible to minimize the drop height.

  • Containment: Once weighed, transfer the powder into your reaction vessel and immediately seal the vessel before removing it from the fume hood.

  • Decontamination: Wipe down the spatula, balance, and hood workspace with an alcohol-dampened wipe. Dispose of the wipe immediately in the halogenated waste stream[4][5].

Spill Response & Halogenated Waste Disposal Plan

Because this compound contains halogens (Cl and F), it cannot be disposed of in standard organic waste streams. Mixing it with non-halogenated waste can exceed the 5% halogen threshold, fundamentally altering and complicating the required destruction methodology[6].

Protocol: Spill Recovery and Disposal

  • Immediate Isolation: If a spill occurs outside a fume hood, evacuate the immediate area to allow airborne particulates to settle.

  • Upgraded Protection: Responders must don a P100 particulate respirator alongside standard PPE before re-entering the spill zone[2][3].

  • Dust Suppression: Lightly cover the spilled powder with a damp, non-combustible absorbent (e.g., vermiculite or sand). Causality: Dry sweeping aerosolizes the powder, severely exacerbating inhalation risks.

  • Collection: Sweep the dampened mixture using a dedicated brush and pan. Transfer the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Waste Segregation: Label the container explicitly as "Halogenated Organic Waste"[2].

  • Final Destruction (Incineration): Route the waste to a facility equipped with a rotary kiln incinerator. Causality: Thermal destruction of chlorinated and fluorinated compounds generates hydrochloric acid (HCl) and hydrofluoric acid (HF) gases. The incinerator must be paired with an alkaline acid-gas scrubber to neutralize these highly corrosive byproducts before atmospheric release[7][8].

Process Visualization

Workflow Start Start: Handling 3-(5-Chloro-2-fluorophenyl) propanoic acid Hood Is Local Exhaust Ventilation Active? Start->Hood NoHood STOP: Do Not Proceed. Risk of H335 (Resp. Irritation) Hood->NoHood No DonPPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles Hood->DonPPE Yes Weighing Weighing & Transfer (Minimize Dust) DonPPE->Weighing Spill Spill Occurs? Weighing->Spill SpillYes Spill Response: Don P100, Damp Sweep Spill->SpillYes Yes SpillNo Proceed to Synthesis Spill->SpillNo No Disposal Disposal: Halogenated Organic Waste Stream SpillYes->Disposal SpillNo->Disposal Post-Reaction

Caption: Operational safety and spill response workflow for handling halogenated propanoic acids.

References

  • ChemScene. "135832-52-9 | 3-(5-Chloro-2-fluorophenyl)propanoic acid".
  • AiFChem. "Safety Datasheet: ACOTNH750".
  • Nipissing University. "Hazardous Materials Disposal Guide".
  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials".
  • Benchchem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene".
  • Taylor & Francis / EPA. "Managing Solvent Wastes".
  • Delaware Regulations. "department of natural resources and environmental control".
  • DOWA MAEH. "Effective Toxic Waste Management Solutions".

Sources

© Copyright 2026 BenchChem. All Rights Reserved.